molecular formula C11H14N2O B1517215 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 1050885-58-9

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B1517215
CAS No.: 1050885-58-9
M. Wt: 190.24 g/mol
InChI Key: VZOLAWDQFFKHKL-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one ( 1050885-58-9) is a chemical compound of significant interest in medicinal and organic chemistry research. This compound features a quinazolinone core, a privileged scaffold renowned for its wide spectrum of biological activities . As a building block, it is valuable for constructing more complex molecules in drug discovery programs and for studying structure-activity relationships. The quinazolinone structural motif is found in compounds with demonstrated analgesic, anti-inflammatory, antibacterial, and antitumor properties, making this core a key target for the development of new therapeutic agents . Researchers can utilize this specific derivative, with its defined methyl substitutions, to explore synthetic methodologies for quinazolinone formation or to investigate its potential as a precursor to biologically active molecules. The product is characterized by a molecular formula of C 11 H 14 N 2 O and a molecular weight of 190.24 g/mol . This product is intended for research and further manufacturing applications and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,5-trimethyl-1,3-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOLAWDQFFKHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(NC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Core Properties of the 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a lack of specific published data for the exact molecule 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. Consequently, this guide provides a comprehensive overview of the foundational chemistry, predicted properties, and biological potential of the broader class of 2,2-dialkyl-5-methyl-1,2,3,4-tetrahydroquinazolin-4-ones, grounding its insights in established principles and data from closely related analogues.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad and potent biological activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of various functional groups, enabling interaction with a wide array of biological targets. Derivatives of quinazolinone have been successfully developed into therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[3][4][5]

This guide focuses on the 1,2,3,4-tetrahydroquinazolin-4-one subclass, which introduces a saturated heterocyclic ring, imparting a three-dimensional geometry that can be crucial for specific receptor binding. The presence of gem-dialkyl groups at the C2 position, as in the titular compound's scaffold, sterically influences the conformation of the ring and can enhance metabolic stability. The methyl group at the C5 position on the aromatic ring is expected to modulate the electronic properties and lipophilicity of the molecule.

Plausible Synthetic Strategies

The most direct and widely adopted method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an appropriately substituted anthranilamide (2-aminobenzamide) with a ketone or aldehyde.[6][7] For the synthesis of a 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, the logical precursors would be 2-amino-6-methylbenzamide and acetone.

This reaction is typically acid-catalyzed, proceeding through the formation of a Schiff base intermediate followed by intramolecular cyclization. A variety of catalysts, including p-toluenesulfonic acid, Lewis acids, or even natural acidic catalysts like lemon juice, have been employed to promote this transformation.[6][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Amino-6-methylbenzamide C Acid Catalyst (e.g., p-TSA) Solvent (e.g., Toluene) Heat (Reflux) A->C + Acetone B Acetone D 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one C->D Cyclocondensation G A Purified Compound B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C ¹H and ¹³C NMR - Elucidate Structure A->C D Infrared (IR) Spectroscopy - Identify Functional Groups A->D E Purity Assessment (HPLC) - Determine % Purity A->E F Final Characterized Compound B->F C->F D->F E->F

Sources

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] This guide focuses on a specific, yet underexplored derivative, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one . While direct literature on this exact molecule is sparse, this document provides a comprehensive technical overview by leveraging established synthetic methodologies for analogous structures, predicting its spectroscopic profile, and discussing its potential therapeutic relevance based on the well-documented activities of the broader quinazolinone class. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within this privileged heterocyclic family.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, particularly its oxidized form, quinazolinone, is a recurring motif in both natural products and synthetic pharmaceuticals. The structural versatility of this scaffold, allowing for substitutions at various positions, has led to the development of agents with a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][4] Structure-activity relationship (SAR) studies consistently reveal that substitutions at the C2 and N3 positions, as well as on the fused benzene ring, are critical in modulating the pharmacological profile of these molecules.[2][3] The target of this guide, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, features a gem-dimethyl substitution at the C2 position and a methyl group on the benzene ring, presenting a unique combination of features for potential biological investigation.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2,2-disubstituted tetrahydroquinazolin-4-ones is most commonly achieved through the condensation of an appropriate 2-aminobenzamide with a ketone.[5] For the target molecule, the logical precursors are 2-amino-6-methylbenzamide and acetone. The reaction is typically catalyzed by an acid or a Lewis acid like iodine.[5]

Synthetic Workflow

The proposed pathway involves a two-step process starting from 2-amino-6-methylbenzoic acid.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclocondensation A 2-Amino-6-methylbenzoic Acid B 2-Amino-6-methylbenzamide A->B SOCl₂ then NH₄OH C Acetone D 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one B->D C->D G cluster_0 Core Structure cluster_1 Potential Therapeutic Applications Core 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one A Anticancer Core->A EGFR/Tubulin Inhibition? B Anti-inflammatory Core->B COX/LOX Inhibition? C Antimicrobial Core->C Antibacterial/Antifungal? D CNS Activity Core->D Anticonvulsant?

Sources

Navigating the Quinazolinone Core: A Technical Guide to Synthesis, Characterization, and Application of 1,2,3,4-Tetrahydroquinazolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Target and the Privileged Scaffold

Initial inquiries into the specific chemical entity 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one reveal a notable absence of a designated CAS number and a scarcity of dedicated scientific literature. This suggests that this particular substitution pattern on the tetrahydroquinazolinone core may represent a novel compound or one that has not been extensively characterized in public databases.

However, the core structure itself, the 1,2,3,4-tetrahydroquinazolin-4-one scaffold, is a cornerstone in medicinal chemistry. It is widely recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and exhibits a broad range of pharmacological activities.[1][2] This guide, therefore, pivots to provide a comprehensive technical overview of this vital class of compounds. We will delve into the synthetic strategies for accessing this scaffold, its chemical and spectroscopic properties, and its diverse applications in drug discovery, providing a robust resource for professionals in the field.

The Synthetic Blueprint: Constructing the 1,2,3,4-Tetrahydroquinazolin-4-one Core

The synthesis of the 1,2,3,4-tetrahydroquinazolin-4-one core can be achieved through several reliable methods. A prevalent and versatile approach involves the cyclization of anthranilic acid derivatives. This method offers a straightforward pathway to the core structure with opportunities for diverse substitutions.

One common synthetic route begins with the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired 2,3-disubstituted-4(3H)quinazolinone.[1]

General Synthetic Pathway

The following diagram illustrates a common synthetic route to the 1,2,3,4-tetrahydroquinazolin-4-one scaffold.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Acylated_Product N-Acyl Anthranilic Acid Anthranilic_Acid->Acylated_Product Acylation Acyl_Chloride R1-COCl Benzoxazinone 2-Substituted Benzoxazin-4-one Acylated_Product->Benzoxazinone Cyclization Acetic_Anhydride Acetic Anhydride Quinazolinone 2,3-Disubstituted 1,2,3,4-Tetrahydroquinazolin-4-one Benzoxazinone->Quinazolinone Ring Opening/ Ring Closure Amine R2-NH2

Caption: A general synthetic scheme for 2,3-disubstituted 1,2,3,4-tetrahydroquinazolin-4-ones.

Experimental Protocol: Synthesis of 2,3-Disubstituted-4(3H)quinazolinones[1]

This protocol provides a representative example of the synthesis of a 1,2,3,4-tetrahydroquinazolin-4-one derivative.

Step 1: Synthesis of N-Butyryl Anthranilic Acid

  • Dissolve anthranilic acid in a suitable solvent (e.g., pyridine) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add butyryl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction to proceed for a specified time until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-butyryl anthranilic acid.

Step 2: Synthesis of 2-Propyl-1,3-benzoxazin-4-one

  • Reflux the N-butyryl anthranilic acid with acetic anhydride for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will crystallize out of the solution.

  • Filter the crystals, wash with a cold solvent (e.g., petroleum ether), and dry to yield the benzoxazinone intermediate.

Step 3: Synthesis of 2-Propyl-3-substituted-4(3H)quinazolinone

  • Reflux the 2-propyl-1,3-benzoxazin-4-one with a primary amine (e.g., aniline) in a suitable solvent (e.g., glacial acetic acid).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into crushed ice.

  • The solid product will precipitate out.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-4(3H)quinazolinone.

Chemical Properties and Spectroscopic Characterization

The 1,2,3,4-tetrahydroquinazolin-4-one scaffold is a planar, bicyclic heterocyclic system. The chemical reactivity and physical properties of its derivatives are highly dependent on the nature and position of the substituents.

Spectroscopic techniques are indispensable for the structural elucidation of these compounds.[3]

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for a substituted quinazolinone derivative.

Spectroscopic Technique Characteristic Features
Infrared (IR) Spectroscopy - C=O stretching (amide): ~1680-1640 cm⁻¹- N-H stretching (if present): ~3300-3100 cm⁻¹- C-H stretching (aromatic): ~3100-3000 cm⁻¹- C-H stretching (aliphatic): ~3000-2850 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - Aromatic protons: δ 7.0-8.5 ppm- Protons on the heterocyclic ring: Chemical shifts vary depending on substitution.- Protons of substituents: Chemical shifts are characteristic of their chemical environment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - C=O (amide): δ ~160-170 ppm- Aromatic carbons: δ ~115-150 ppm- Carbons in the heterocyclic ring and substituents: Chemical shifts are dependent on their electronic environment.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. - Fragmentation patterns can provide structural information.

Applications in Drug Discovery and Development

The 1,2,3,4-tetrahydroquinazolin-4-one scaffold is a prolific source of biologically active molecules. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.

Diverse Biological Activities

The versatility of the quinazolinone scaffold has led to the development of compounds with a broad spectrum of therapeutic potential.[2][4]

Biological Activity Examples of Substituted Quinazolinone Derivatives Reference
Anticancer 2-Aryl- and 2,3-diaryl-substituted quinazolinones have shown cytotoxic effects against various cancer cell lines.[1]
Antimicrobial Derivatives incorporating thiazolidinone moieties have exhibited significant antibacterial and antifungal activity.[4]
Anti-inflammatory Certain 2,3-disubstituted quinazolinones have demonstrated potent anti-inflammatory properties with reduced ulcerogenic side effects compared to standard drugs.[5]
Anticonvulsant Modifications at the 2 and 3 positions have yielded compounds with significant anticonvulsant activity.[1]
Antiviral Novel quinazolinone derivatives have been synthesized and evaluated as inhibitors of viruses such as HIV.
Modulation of Biological Pathways

The therapeutic effects of quinazolinone derivatives are a result of their interaction with various biological targets and signaling pathways. For instance, their anti-inflammatory effects can be attributed to the inhibition of enzymes like cyclooxygenase (COX).

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Quinazolinone Substituted Quinazolinone Derivative Quinazolinone->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by substituted quinazolinone derivatives.

Conclusion

While the specific compound 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one remains to be fully characterized in the public domain, the broader class of substituted 1,2,3,4-tetrahydroquinazolin-4-ones represents a highly valuable and extensively studied area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with its proven ability to modulate a wide range of biological targets, ensures its continued importance in the quest for novel therapeutics. This guide has provided a foundational understanding of the synthesis, characterization, and application of these remarkable compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Sources

An In-Depth Technical Guide to the Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is presented in two key stages: the formation of the crucial intermediate, 2-amino-6-methylbenzamide, from commercially available 2-amino-6-methylbenzoic acid, and its subsequent acid-catalyzed cyclocondensation with acetone. This guide delves into the mechanistic underpinnings of each transformation, offering detailed, step-by-step experimental protocols. The causality behind experimental choices is explained, ensuring a self-validating and reproducible methodology. All claims are substantiated with citations to authoritative literature, and a complete list of references is provided for further investigation.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have established them as privileged scaffolds in drug discovery and development. The tetrahydroquinazolin-4-one core, in particular, offers a three-dimensional architecture that is amenable to a wide range of structural modifications for the fine-tuning of biological activity. This guide focuses on the synthesis of a specific analogue, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, detailing a logical and efficient synthetic strategy.

Overall Synthetic Strategy

The synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is approached through a convergent two-step sequence. The first step involves the synthesis of the key precursor, 2-amino-6-methylbenzamide. The second, and final, step is the construction of the tetrahydroquinazolin-4-one ring via an acid-catalyzed cyclocondensation reaction between 2-amino-6-methylbenzamide and acetone.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ring Formation A 2-Amino-6-methylbenzoic acid B 2-Amino-6-methylbenzamide A->B D 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one B->D C Acetone Amidation_Carbodiimide A 2-Amino-6-methylbenzoic acid B 2-Amino-6-methylbenzamide A->B reagents DCC or EDC, HOBt Ammonia (aq.) DMF, 0 °C to RT reagents->B Amidation_Acyl_Chloride A 2-Amino-6-methylbenzoic acid B 2-Amino-6-methylbenzoyl chloride A->B C 2-Amino-6-methylbenzamide B->C reagents1 SOCl₂ or (COCl)₂ cat. DMF DCM, reflux reagents1->B reagents2 Ammonia (aq.) 0 °C to RT reagents2->C Cyclocondensation_Mechanism A 2-Amino-6-methylbenzamide + Acetone B Iminium Ion Formation A->B H⁺ catalyst C Intramolecular Cyclization B->C Nucleophilic attack by amide nitrogen D Dehydration C->D Proton transfer E Product D->E

An In-depth Technical Guide on the Proposed Mechanism of Action of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As of the latest literature review, specific experimental data on the mechanism of action for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is not publicly available.[1] This guide, therefore, is presented from the perspective of a senior application scientist proposing a scientifically-grounded hypothesis. The proposed mechanisms are based on the well-documented biological activities of the broader quinazolinone and tetrahydroquinoline chemical families.[2][3][4] The experimental protocols detailed herein represent a comprehensive strategy to elucidate and validate the potential therapeutic actions of this specific molecule.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties. Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antioxidant activities.[2][5] The related tetrahydroquinoline moiety is also a common feature in many biologically active compounds.[6][7]

The specific compound, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, combines features of both these important chemical classes. Its structure suggests potential for biological activity, and this guide will explore a primary hypothesized mechanism centered on anti-inflammatory and antioxidant effects, which are common to many related molecules.[3][4]

Proposed Core Mechanism of Action: Dual Antioxidant and Anti-inflammatory Activity

Based on the activities of structurally related trimethyl-substituted dihydroquinolines and other quinazolinone derivatives, we hypothesize that 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one acts as a potent modulator of cellular oxidative stress and inflammatory signaling pathways. The proposed primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a pivotal regulator of inflammation.

Antioxidant Properties

Many quinazolinone and tetrahydroquinoline derivatives are known to possess antioxidant properties.[2][3] This activity is often attributed to their ability to donate a hydrogen atom to quench free radicals, thereby mitigating oxidative damage to cellular components. We propose that 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one will demonstrate significant radical scavenging activity.

Anti-inflammatory Action via NF-κB Pathway Inhibition

Oxidative stress is a known activator of the NF-κB pathway. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, including reactive oxygen species (ROS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.

We hypothesize that 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, through its antioxidant activity, reduces the ROS-mediated activation of the NF-κB pathway. This leads to a decrease in the production of inflammatory mediators.

A diagram of the proposed signaling pathway is presented below:

G ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates Compound 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one Compound->ROS Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkB_inactive Releases IkBa->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammation Induces

Caption: Proposed mechanism of NF-kB inhibition.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed.

Antioxidant Activity Assessment

Objective: To quantify the radical scavenging potential of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 100 µL of various concentrations of the compound (e.g., 1-100 µg/mL).

  • Add 100 µL of a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid should be used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

Hypothetical Data Presentation:

Compound Concentration (µg/mL)% DPPH Scavenging Activity
115.2 ± 1.8
1045.6 ± 3.2
5082.1 ± 4.5
10095.3 ± 2.9
Ascorbic Acid (50 µg/mL)98.1 ± 1.5
In Vitro Anti-inflammatory Activity

Objective: To determine if the compound can reduce the production of pro-inflammatory cytokines in a cell-based model.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Experimental Workflow Diagram:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform ELISA for TNF-α and IL-6 D->E

Caption: Workflow for in vitro anti-inflammatory assay.

Mechanistic Validation: NF-κB Pathway Analysis

Objective: To confirm that the anti-inflammatory effect is mediated through the inhibition of the NF-κB pathway.

Protocol: Western Blot Analysis of NF-κB Translocation

  • Culture and treat RAW 264.7 cells as described in the previous protocol, but for a shorter LPS stimulation time (e.g., 30-60 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit.

  • Separate the nuclear and cytoplasmic protein fractions.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure proper fractionation.

Expected Outcome: In LPS-stimulated cells, the p65 subunit of NF-κB will be predominantly in the nuclear fraction. In cells pre-treated with 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, a significant portion of p65 will be retained in the cytoplasmic fraction, indicating an inhibition of nuclear translocation.

Conclusion and Future Directions

This guide outlines a hypothesized mechanism of action for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, centered on its potential as a dual antioxidant and anti-inflammatory agent acting through the NF-κB signaling pathway. The proposed experimental protocols provide a clear and robust framework for validating this hypothesis.

Should these in vitro studies yield positive results, further investigations would be warranted, including:

  • In vivo studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) or oxidative stress-related diseases.

  • Target identification: More specific molecular targets, such as upstream kinases in the NF-κB pathway (e.g., IKK), could be investigated using kinase activity assays.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties.

The exploration of this and related quinazolinone derivatives holds promise for the development of novel therapeutic agents for a range of inflammatory and oxidative stress-driven pathologies.

References

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H) -one. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. (1968). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

  • Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • [Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione: Synthesis by Ring Transformation and Antiviral Activity. 42. Heterocyclic Azines With Heteroatoms in the 1- And 3- Positions]. (1995). Pharmazie. Retrieved January 20, 2026, from [Link]

  • The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Antiplatelet Actions of 2-(4-[1-(2-chlorophenyl) Piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Compound. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

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Investigational Prospectus: 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one – A Privileged Scaffold with Untapped Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the biological activity of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is provided below.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent biological activities. This guide focuses on the specific, yet under-investigated molecule, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. While direct literature on this precise analogue is sparse, this document serves as an in-depth technical prospectus, synthesizing the known bioactivities of the broader quinazolinone and tetrahydroquinazolinone classes to build a compelling scientific rationale for its investigation. We will dissect potential mechanisms of action, propose a rigorous, multi-stage experimental plan to elucidate its therapeutic profile, and provide detailed, actionable protocols for its synthesis, screening, and target validation. This whitepaper is designed to be a foundational resource for any research program aimed at unlocking the potential of this promising compound.

Introduction: The Quinazolinone Core - A Legacy of Therapeutic Versatility

The quinazolinone motif, a fusion of pyrimidine and benzene rings, is a recurring feature in a multitude of clinically significant pharmaceuticals and bioactive compounds. Its rigid, heterocyclic structure provides an ideal framework for presenting pharmacophoric elements in a defined three-dimensional space, enabling high-affinity interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral activities.

The focus of this guide, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, introduces two key structural modifications to the core:

  • Tetrahydro- scaffold: The reduction of the pyrimidine ring introduces conformational flexibility compared to the planar quinazolinone system. This may allow for novel binding modes and improved interaction with target proteins.

  • Gem-dimethyl group at C2: This feature can enhance metabolic stability by blocking oxidative metabolism at this position, potentially leading to an improved pharmacokinetic profile. It also imparts a distinct steric footprint that can influence target selectivity.

  • Methyl group at C5: This substitution on the aromatic ring can modulate electronic properties and provide an additional point of interaction within a binding pocket.

Given the paucity of direct research on this specific molecule, this guide will extrapolate from the rich pharmacology of its analogues to build a data-driven case for its investigation and provide a comprehensive roadmap for its characterization.

Established Biological Activities of the Tetrahydroquinazolinone Scaffold

Research into tetrahydroquinazolinone derivatives has revealed a wealth of biological activities, providing a strong foundation for hypothesizing the potential of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Anticancer Activity

The quinazolinone scaffold is famously associated with oncology, most notably as the core of several Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib. While these are 4-anilinoquinazolines, simpler quinazolinones and their tetrahydro derivatives have also shown significant promise.

  • Mechanism of Action Postulate: Many quinazolinone-based anticancer agents function as ATP-competitive inhibitors of protein kinases. The nitrogen-rich core mimics the purine scaffold of ATP, allowing it to bind within the kinase hinge region. We postulate that 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one could similarly target kinases implicated in oncogenesis. A plausible, though speculative, pathway is the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Apoptosis Inhibition Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one (Hypothesized) Compound->PI3K Inhibition (Postulated)

Caption: Postulated mechanism of action via inhibition of the PI3K/Akt pathway.

Antimicrobial and Antiviral Activities

Various quinazolinone derivatives have been reported to exhibit potent activity against a range of bacterial, fungal, and viral pathogens. The mechanism often involves the inhibition of essential microbial enzymes that lack a close homolog in humans, providing a window for selective toxicity.

  • Mechanism of Action Postulate: For bacteria, a potential target is dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. The quinazolinone core can mimic the pteridine ring of the natural substrate, folic acid. For viruses, targets could include viral proteases or polymerases.

Proposed Research Plan & Experimental Protocols

To systematically evaluate the biological activity of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, we propose the following multi-stage workflow.

research_workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & MoA Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Cytotoxicity Cytotoxicity Screen (NCI-60 Panel) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screen (MIC/MBC Assays) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory (LPS-stimulated Macrophages) Characterization->AntiInflammatory DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse TargetID Target Deconvolution (Affinity Chromatography, Thermal Shift Assay) DoseResponse->TargetID PathwayAnalysis Pathway Analysis (Western Blot, RNA-Seq) TargetID->PathwayAnalysis

Caption: A phased approach for the comprehensive biological evaluation of the title compound.

Protocol 3.1: Cytotoxicity Screening against the NCI-60 Human Tumor Cell Line Panel

Objective: To perform an initial broad screening of the compound's anticancer potential across a diverse panel of human cancer cell lines.

Methodology:

  • Cell Culture: All 60 cell lines from the NCI-60 panel will be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: A 10 mM stock solution of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one will be prepared in DMSO. Serial dilutions will be made to achieve final concentrations ranging from 100 µM to 10 nM.

  • Assay Procedure:

    • Cells are seeded into 96-well microtiter plates at their predetermined optimal densities and allowed to attach for 24 hours.

    • The compound dilutions are added to the wells, with a final DMSO concentration not exceeding 0.5%. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

    • Plates are incubated for 48 hours.

  • Endpoint Measurement: The Sulforhodamine B (SRB) assay will be used to quantify cell protein as a measure of cell viability.

    • Cells are fixed with 10% trichloroacetic acid.

    • Plates are washed and stained with 0.4% SRB solution.

    • Unbound dye is washed away, and bound dye is solubilized with 10 mM Tris base solution.

    • Absorbance is read at 515 nm on a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition will be calculated. Data will be used to determine key metrics like GI₅₀ (concentration causing 50% growth inhibition) and LC₅₀ (concentration causing 50% cell death).

Protocol 3.2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria.

Methodology:

  • Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Inoculum Preparation: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Broth Microdilution Assay:

    • The compound is serially diluted in a 96-well plate.

    • The standardized bacterial inoculum is added to each well.

    • Positive (bacterium only) and negative (broth only) controls are included, along with a standard antibiotic (e.g., Ciprofloxacin).

    • Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data (GI₅₀ in µM)
Cell LineHistologyGI₅₀ (µM)
A549Lung Carcinoma12.5
MCF7Breast Cancer8.2
HCT-116Colon Cancer> 100
SF-268CNS Cancer25.1
OVCAR-3Ovarian Cancer9.8

This table serves as a template for presenting results from the NCI-60 screen. Strong, selective activity (e.g., low single-digit µM GI₅₀ against specific cell lines) would warrant immediate follow-up.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)
S. aureus (ATCC 29213)Positive1632
E. coli (ATCC 25922)Negative> 128> 128
B. subtilis (ATCC 6633)Positive816
P. aeruginosa (ATCC 27853)Negative> 128> 128

This template highlights the compound's potential spectrum of activity. Potency against Gram-positive strains with little effect on Gram-negative bacteria could suggest a specific target or mechanism of action.

Conclusion and Future Directions

The exploration of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is a scientifically sound endeavor, firmly rooted in the established therapeutic success of the quinazolinone scaffold. Its unique substitution pattern offers the potential for novel pharmacology and an improved drug-like profile. The experimental plan detailed herein provides a robust, logical, and self-validating framework for its comprehensive biological characterization.

Positive results from the initial screening phase should trigger an aggressive follow-up program focused on:

  • Lead Optimization: A medicinal chemistry campaign to synthesize analogues to establish structure-activity relationships (SAR).

  • In-depth Mechanism of Action Studies: Utilizing the tools of chemical biology and molecular biology to confirm the molecular target and its role in the observed phenotype.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer or infectious disease.

This prospectus provides the foundational strategy to de-risk and accelerate the investigation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, a molecule with the potential to become a next-generation therapeutic agent.

References

  • H. S. Al-Salem, et al. (2021). Quinazoline and Quinazolinone as a Privileged Scaffold in Cancer Drug Discovery. Molecules. Available at: [Link]

  • M. A. Al-Ghorbani, et al. (2022). A comprehensive review on the antiviral activities of quinazoline and quinazolinone derivatives. Journal of King Saud University - Science. Available at: [Link]

  • B. D. Manning & L. C. Cantley. (2007). AKT/PKB Signaling: Navigating Downstream. Cell. Available at: [Link]

  • A. A. Al-Obaid, et al. (2022). Quinazoline-Based Scaffolds as Kinase Inhibitors: A Review. Molecules. Available at: [Link]

  • R. Kumar, et al. (2021). A comprehensive review on the antimicrobial activities of quinazolinone derivatives. RSC Advances. Available at: [Link]

An In-depth Technical Guide to 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one: A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] From anticancer to anti-inflammatory and anticonvulsant properties, the versatility of this heterocyclic system is well-established.[1][3] This guide delves into a specific, yet sparsely documented, member of this family: 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. While direct literature on this precise molecule is scarce, its structural features—a tetrahydroquinazoline core with trimethyl substitution—allow for a comprehensive, predictive analysis based on a wealth of data from closely related analogues.[4] This whitepaper will, therefore, serve as a technical guide, extrapolating from established research to illuminate the potential synthesis, physicochemical properties, and pharmacological profile of this intriguing compound, offering a roadmap for future investigation.

I. The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in a multitude of biologically active compounds.[1] The partially saturated version, the 1,2,3,4-tetrahydroquinazoline, retains significant biological relevance.[5] The presence of nitrogen atoms at positions 1 and 3, along with a carbonyl group at position 4 in the quinazolin-4-one series, provides key hydrogen bond donors and acceptors, facilitating interactions with a wide array of biological targets.[3] The therapeutic applications of quinazoline derivatives are extensive, encompassing roles as anticancer agents, anti-inflammatory drugs, anticonvulsants, and antimicrobials.[1][2]

II. Synthesis and Characterization: A Proposed Pathway

While a specific synthesis for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is not documented, a plausible and efficient route can be designed based on well-established multi-component reactions for analogous 2,3-dihydroquinazolin-4(1H)-ones.[6][7] A likely approach would be a one-pot condensation reaction involving 2-amino-6-methylbenzoic acid (or its corresponding isatoic anhydride), acetone, and a suitable amine, catalyzed by an acid such as p-toluenesulfonic acid.

Proposed Synthetic Workflow

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_amino_6_methylbenzoic_acid 2-Amino-6-methylbenzoic Acid target_molecule 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one 2_amino_6_methylbenzoic_acid->target_molecule Forms the benzo-portion acetone Acetone acetone->target_molecule Provides C2 and the gem-dimethyl group ammonia Ammonia (or amine source) ammonia->target_molecule Provides N1 and N3 catalyst p-Toluenesulfonic acid (catalyst) catalyst->target_molecule solvent Ethanol (reflux) solvent->target_molecule

Caption: Proposed one-pot synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reactant Preparation: To a solution of 2-amino-6-methylbenzoic acid (1 equivalent) in ethanol, add acetone (2-3 equivalents).

  • Catalyst Addition: Introduce a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired product.

Characterization

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques:

TechniqueExpected Observations
¹H NMR Signals for the three methyl groups, aromatic protons, and N-H protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons, including the quaternary carbon at position 2.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₄N₂O (190.24 g/mol ).

III. Predicted Physicochemical Properties

The PubChem database provides foundational data for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OPubChem[4]
Molecular Weight 190.24 g/mol PubChem[4]
XLogP3-AA (Predicted) 2.0PubChem[4]
InChI InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3,(H,13,14)PubChem[4]
SMILES CC1=C2C(=CC=C1)NC(NC2=O)(C)CPubChem[4]

The presence of three methyl groups is expected to increase the lipophilicity of the molecule, which is reflected in the predicted XLogP value of 2.0. This moderate lipophilicity suggests a good potential for oral bioavailability and cell membrane permeability. The tetrahydro- nature of the quinazoline ring provides conformational flexibility, which can be advantageous for binding to target proteins.

IV. Anticipated Pharmacological Profile: An Analog-Based Assessment

The likely biological activities of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one can be inferred from the extensive literature on its structural relatives.

Central Nervous System (CNS) Activity

Quinazolinone derivatives are well-known for their diverse effects on the CNS, including sedative-hypnotic and anticonvulsant activities.[1] The tetrahydro- scaffold, in particular, has been associated with CNS depressant effects.[3] It is plausible that 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one could exhibit similar properties, warranting investigation in models of anxiety, sedation, and epilepsy.

Anticancer and Cytotoxic Potential

The quinazolin-4(3H)-one moiety is a recognized pharmacophore in the design of anticancer agents.[2][3] Derivatives have shown efficacy against various cancer cell lines, and some have progressed to clinical use. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases. A molecular docking study of related 2,3-dihydroquinazolin-4(1H)-one derivatives has shown potential binding to proteins implicated in breast cancer.[7]

Anticancer_Mechanism Molecule 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one Target Kinase Domain of Growth Factor Receptor Molecule->Target:f0 Binds to ATP- binding site Pathway Signal Transduction Pathway Target:f1->Pathway Inhibits phosphorylation Outcome Inhibition of Cell Proliferation and Induction of Apoptosis Pathway->Outcome Blocks downstream signaling Biological_Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models (if in vitro activity is confirmed) Anticancer Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) Toxicity Acute Toxicity Study (LD50 determination) Anticancer->Toxicity Anticancer_in_vivo Xenograft Tumor Models Anticancer->Anticancer_in_vivo Antimicrobial MIC Determination (against bacterial and fungal strains) Antioxidant DPPH and ABTS Radical Scavenging Assays Anti_inflammatory Inhibition of COX/LOX enzymes Anti_inflammatory->Toxicity Anti_inflammatory_in_vivo Carrageenan-induced Paw Edema Anti_inflammatory->Anti_inflammatory_in_vivo Toxicity->Anticancer_in_vivo Toxicity->Anti_inflammatory_in_vivo CNS_in_vivo Elevated Plus Maze (for anxiolytic activity) Toxicity->CNS_in_vivo Synthesis_Purification Synthesis and Purification of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one Synthesis_Purification->Anticancer Synthesis_Purification->Antimicrobial Synthesis_Purification->Antioxidant Synthesis_Purification->Anti_inflammatory

Sources

Spectroscopic Elucidation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this heterocyclic compound. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by comparative data from analogous structures.

Introduction

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is a substituted quinazolinone derivative. The quinazolinone scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities.[1][2] Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and characterization of such molecules, ensuring the integrity of subsequent biological and medicinal chemistry studies. This guide will detail the expected spectral signatures of the title compound, providing a robust framework for its identification.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is depicted below.

Figure 1. Chemical structure of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5d1HH-6
~ 6.8t1HH-7
~ 6.7d1HH-8
~ 5.0 (broad s)s1HN1-H
~ 2.4s3H5-CH₃
~ 1.5s6H2,2-(CH₃)₂
~ 1.9 (broad s)s1HN3-H

Interpretation of ¹H NMR Spectrum:

  • The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The substitution pattern will lead to characteristic splitting patterns (doublet, triplet, doublet).

  • The methyl group at the 5-position will appear as a singlet in the upfield region.

  • The two methyl groups at the 2-position are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.

  • The two N-H protons are expected to be broad singlets and their chemical shifts can be highly variable depending on solvent and concentration. These signals will be exchangeable with D₂O.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 165C=O (C-4)
~ 148C-8a
~ 134C-6
~ 125C-5
~ 118C-7
~ 115C-4a
~ 114C-8
~ 58C-2
~ 282,2-(C H₃)₂
~ 185-C H₃

Interpretation of ¹³C NMR Spectrum:

  • The carbonyl carbon (C-4) will be the most downfield signal.

  • The aromatic carbons will appear in the typical range of 110-150 ppm.

  • The quaternary carbon at the 2-position will be observed in the aliphatic region.

  • The three methyl carbons will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3100MediumN-H stretching
~ 3050-3000WeakAromatic C-H stretching
~ 2980-2850MediumAliphatic C-H stretching
~ 1680StrongC=O (amide) stretching
~ 1610, 1580MediumC=C (aromatic) stretching
~ 1480MediumC-H (methyl) bending

Interpretation of IR Spectrum:

  • A strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group of the cyclic amide (lactam).[3]

  • The presence of N-H stretching vibrations confirms the tetrahydro nature of the quinazolinone ring.

  • Bands corresponding to aromatic and aliphatic C-H stretching are also expected.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): m/z = 204. The molecular ion peak is expected to be reasonably intense.

  • Key Fragmentations:

    M [M]⁺˙ m/z = 204 F1 [M - CH₃]⁺ m/z = 189 M->F1 - CH₃ F2 [M - C₃H₇]⁺ m/z = 161 M->F2 - C₃H₇ F3 Further Fragments F1->F3 F2->F3

    Figure 2. Predicted key fragmentation pathways for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Interpretation of Mass Spectrum:

  • The most characteristic fragmentation is the loss of a methyl group (CH₃) from the gem-dimethyl group at the 2-position, leading to a stable ion at m/z 189. This is often the base peak in the spectrum of similar tetrahydroquinoline derivatives.[1]

  • Another significant fragmentation could involve the loss of a propyl radical, arising from the cleavage of the heterocyclic ring, resulting in a fragment at m/z 161.

  • Further fragmentation of the aromatic ring would lead to smaller ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and are corroborated by data from structurally related quinazolinone and tetrahydroquinoline derivatives. This technical guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds for potential therapeutic applications.

References

  • MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1506.
  • Patel, V. F., et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(3), 366-373.
  • El-Sayed, M. A., et al. (2020). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 25(23), 5626.

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Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, a novel compound belonging to the quinazolinone chemical class. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given the nascent status of this specific trimethyl-substituted derivative, a systematic, tiered approach to biological evaluation is essential. This document outlines a logical progression of assays, from broad cytotoxicity screening to more focused mechanistic studies, designed to efficiently profile the compound's biological activity. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and emphasize the principles of assay validation to ensure data integrity and reproducibility.[4][5]

Introduction: A Strategic Approach to Characterizing a Novel Quinazolinone Derivative

The discovery of a new chemical entity (NCE) like 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one marks the beginning of a rigorous journey to understand its therapeutic potential. The initial phase of this journey relies heavily on in vitro assays, which are experiments conducted outside of a living organism, typically using isolated cells or tissues.[6] These assays serve as a cost-effective and high-throughput method to assess a compound's biological effects, providing the foundational data necessary to justify further, more complex investigations.[7]

Due to the significant anticancer activity reported for numerous quinazolinone derivatives,[8][9][10] a primary line of inquiry should be the evaluation of its cytotoxic and cytostatic effects against relevant cancer cell lines.[11][12] This guide proposes a three-tiered testing cascade designed to build a comprehensive initial profile for the target compound.

Proposed In Vitro Testing Cascade

The following workflow illustrates a logical progression from broad screening to specific mechanistic evaluation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Engagement T1_Assay Cytotoxicity & Viability Assays (e.g., MTT Assay) T1_Outcome Determine IC50 Selectivity Index T1_Assay->T1_Outcome Broad-spectrum effect T2_Assay Cell-Based Kinase Assays (e.g., Phosphorylation ELISA) T1_Outcome->T2_Assay If potent & selective T2_Outcome Identify Potential Signaling Pathway T2_Assay->T2_Outcome Functional Inhibition T3_Assay Biochemical/Binding Assays (e.g., Radioligand Binding) T2_Outcome->T3_Assay If pathway identified T3_Outcome Quantify Binding Affinity (Ki) T3_Assay->T3_Outcome Direct Interaction

Caption: Proposed tiered workflow for in vitro characterization.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays

The foundational step in evaluating a potential anticancer compound is to determine its effect on cell viability.[12] Cytotoxicity assays measure the degree to which a substance can damage or kill cells.[13] The most common and well-validated method for this purpose is the MTT assay.[14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[14] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15]

Protocol 2.1: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one on selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung, PC-3 - prostate, MCF-7 - breast)[11] and a non-cancerous control line (e.g., HEK293 - human embryonic kidney).[15]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (stock solution in DMSO).

  • MTT reagent (5 mg/mL in sterile PBS).

  • DMSO (Dimethyl sulfoxide), cell culture grade.

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (capable of reading absorbance at 570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the doubling time of the specific cell line.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

  • The Selectivity Index (SI) can be calculated by comparing the IC₅₀ on cancerous vs. normal cells (SI = IC₅₀ non-cancerous cells / IC₅₀ cancerous cells). A higher SI indicates better selectivity.[14]

ParameterDescriptionExample Value
IC₅₀ (A549) Concentration for 50% inhibition of A549 cell growth8.4 µM
IC₅₀ (HEK293) Concentration for 50% inhibition of HEK293 cell growth> 100 µM
Selectivity Index IC₅₀ (HEK293) / IC₅₀ (A549)> 11.9

Tier 2: Mechanistic Elucidation - Cell-Based Kinase Assays

If the compound shows potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action (MoA).[16] Many quinazolinone-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer (e.g., EGFR, AKT).[8][11][17] A cell-based phosphorylation assay provides a physiologically relevant method to screen for kinase inhibition.[18][19]

Principle of Cell-Based Phosphorylation ELISA

This assay quantifies the activity of a specific kinase within intact cells by measuring the phosphorylation of its direct downstream substrate. Cells are treated with the inhibitor, lysed, and the lysate is added to a microplate pre-coated with an antibody that captures the substrate protein. A second antibody, which specifically recognizes the phosphorylated form of the substrate, is then added. This detection antibody is typically conjugated to an enzyme (like HRP) that generates a colorimetric or chemiluminescent signal, allowing for quantification of kinase activity.[18]

G cluster_0 Assay Workflow cluster_1 Mechanism of Signal Generation cluster_2 A 1. Treat cells with 2,2,5-Trimethyl-TQO B 2. Lyse cells to release proteins A->B C 3. Add lysate to capture-antibody plate B->C D 4. Add phospho-specific detection antibody C->D E 5. Add substrate & measure signal D->E Well Microplate Well (coated with capture Ab) CaptureAb Capture Ab p1 p2 Substrate Substrate Protein CaptureAb->Substrate Binds PhosphoSubstrate Phosphorylated Substrate Phosphate P DetectionAb Detection Ab (HRP-linked) PhosphoSubstrate->DetectionAb Binds to phospho-site

Caption: Workflow for a cell-based phosphorylation ELISA.

Protocol 3.1: General Cell-Based Kinase Phosphorylation Assay (ELISA Format)

Objective: To determine if 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one inhibits the activity of a target kinase (e.g., AKT) in a cellular context.

Materials:

  • Cell line known to have active signaling of the target pathway (e.g., PC-3 cells for the AKT pathway).

  • Commercial cell-based kinase phosphorylation ELISA kit (e.g., for Phospho-AKT Ser473). These kits provide validated antibodies and optimized buffers.

  • Test compound and relevant positive control inhibitor (e.g., MK-2206 for AKT).

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate as per the kit instructions. Allow them to attach overnight.

  • Serum Starvation (if required): Some pathways require synchronization. This may involve incubating cells in serum-free medium for several hours.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound and the positive control inhibitor for 1-2 hours.

  • Pathway Stimulation: Add a growth factor or stimulus (e.g., IGF-1) to activate the specific kinase pathway, according to the kit protocol.

  • Cell Lysis: Aspirate the medium and add the lysis buffer provided in the kit to each well. This step releases the cellular proteins.

  • ELISA Protocol: a. Transfer the cell lysates to the capture-antibody coated plate. Incubate as recommended. b. Wash the plate to remove unbound proteins. c. Add the HRP-conjugated detection antibody (phospho-specific). Incubate. d. Wash the plate to remove the unbound detection antibody. e. Add the TMB substrate. A blue color will develop. f. Add the Stop Solution. The color will change to yellow.

  • Data Acquisition: Immediately read the absorbance at 450 nm.

Data Analysis:

  • A decrease in signal intensity compared to the stimulated, untreated control indicates inhibition of the kinase.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value as described in the MTT assay protocol.

Tier 3: Target Engagement and Binding Affinity

Confirmation of functional inhibition in a cell-based assay should be followed by a biochemical assay to confirm direct binding to the target protein and to quantify the binding affinity.[20] Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor or enzyme.[21][22]

Principle of Competitive Radioligand Binding

This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target protein.[23] The target protein (e.g., from cell membranes or a purified enzyme) is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of radioligand bound to the target is measured. A potent test compound will displace the radioligand, resulting in a lower radioactive signal.[24]

Data Analysis: The data are used to calculate the IC₅₀ of the test compound, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present, providing a standardized measure of binding affinity.[23]

ParameterDescription
IC₅₀ Concentration of the test compound that displaces 50% of the bound radioligand.
Kᵢ Inhibition constant; a measure of the binding affinity of the test compound for the target. A lower Kᵢ indicates higher affinity.

Assay Validation and Trustworthiness

For any data to be considered reliable, the assays must be properly validated.[4] A self-validating system incorporates rigorous controls and statistical measures to ensure accuracy and reproducibility.[5][7]

Key Validation Parameters:

  • Controls: Every plate must include positive controls (a known inhibitor) and negative/vehicle controls (DMSO) to ensure the assay is performing as expected.

  • Reproducibility: Experiments should be repeated independently (typically n=3) to ensure the results are consistent.

  • Signal Window (Z'-factor): For high-throughput screens, the Z'-factor is calculated to assess the quality of the assay. A Z' > 0.5 is generally considered excellent.

  • Dose-Response Curve: A full dose-response curve with a sufficient number of data points should be generated to accurately determine IC₅₀ values.

Conclusion

The provided framework offers a systematic and scientifically rigorous approach to the initial in vitro characterization of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. By progressing through a logical cascade of assays—from broad cytotoxicity screening to specific mechanistic and binding studies—researchers can efficiently build a comprehensive biological profile of this novel compound. Adherence to detailed protocols and a strong emphasis on assay validation are paramount for generating trustworthy data that can confidently guide future drug development efforts.

References

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Application Notes and Protocols for the Enzymatic Characterization of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinazolinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] A significant portion of these effects can be attributed to the inhibition of specific enzymes. Members of the quinazolinone family have been identified as inhibitors of crucial enzyme targets such as tyrosinase, various protein kinases, urease, and metabolic enzymes like α-glucosidase.[3][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of a novel derivative, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one , as a potential enzyme inhibitor. The following protocols are designed to be robust and adaptable, providing a logical workflow from initial potency determination to preliminary mechanism of action studies and cellular evaluation. The causality behind experimental choices is explained to empower researchers to not only follow the steps but also to understand and troubleshoot their experiments effectively.

Part 1: Preliminary Characterization and Compound Handling

Before embarking on biological assays, it is imperative to establish the fundamental properties of the test compound. This ensures the reliability and reproducibility of subsequent experiments.

1.1. Purity and Identity Verification: The structural integrity and purity of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for all biological assays.

1.2. Solubility Determination: Inaccurate solubility assessment is a common source of error in enzyme assays. It is crucial to determine the solubility of the compound in the intended assay buffer.

  • Protocol: Prepare a concentrated stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM or 50 mM. Serially dilute this stock into the primary aqueous assay buffer to determine the concentration at which precipitation occurs. A visual inspection against a dark background is often sufficient, but quantitative methods like nephelometry can also be used.

  • Causality: Most enzyme assays are sensitive to high concentrations of organic solvents. The final concentration of DMSO in the assay should typically be kept below 1% (v/v) to avoid solvent-induced enzyme denaturation or inhibition. Knowing the solubility limit prevents compound precipitation in the assay plate, which can interfere with optical measurements and lead to inaccurate potency values.

Part 2: Biochemical Assays - Potency and Mechanism of Action

Biochemical assays using purified enzymes are the foundation for characterizing a direct enzyme inhibitor.[8] They allow for the precise measurement of key inhibitory parameters in a controlled environment.

IC₅₀ Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for an inhibitor's potency under specific assay conditions. This protocol describes a generic spectrophotometric enzyme assay that can be adapted for various enzymes.

Protocol: Step-by-Step IC₅₀ Determination

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors like MgCl₂ or salts). The optimal pH and cofactors are enzyme-dependent.

    • Enzyme Solution: Prepare a working solution of the purified enzyme in assay buffer. The concentration should be chosen to yield a robust signal within the linear range of the assay over a reasonable time course (e.g., 15-60 minutes).

    • Substrate Solution: Prepare a working solution of the enzyme's substrate in assay buffer. For initial IC₅₀ determination, the substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ).[9] This ensures the assay is sensitive to competitive inhibitors.[9]

    • Inhibitor Stock: Prepare a serial dilution series of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one in 100% DMSO. A common approach is to use 2-fold or 3-fold dilutions, starting from a high concentration (e.g., 1 mM).[10]

  • Assay Execution (96-well plate format):

    • Controls: Designate wells for positive and negative controls.

      • 100% Activity Control (MAX): Add assay buffer and DMSO (at the same final concentration as inhibitor wells) but no inhibitor.

      • 0% Activity Control (MIN): Add assay buffer but no enzyme.

    • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor stock solutions to the appropriate wells.

    • Enzyme Addition: Add the enzyme working solution to all wells except the MIN control. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 30 °C). This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Signal Detection: Measure the product formation over time using a plate reader (e.g., absorbance at a specific wavelength). The measurement should be taken in the initial, linear phase of the reaction.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_MIN) / (Signal_MAX - Signal_MIN)][10]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation (or similar sigmoidal model) to determine the IC₅₀ value.[10]

Diagram: IC₅₀ Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate A1 Add Controls (MAX/MIN) & Inhibitor Dilutions P1->A1 P2 Create Serial Dilution of Inhibitor in DMSO P2->A1 A2 Add Enzyme Solution (Pre-incubate) A1->A2 A3 Initiate with Substrate A2->A3 A4 Measure Kinetic Readout (Plate Reader) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) D1->D2 D3 Non-linear Regression Fit D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Mechanism of Action (MoA) Studies: Understanding How Inhibition Occurs

Once potency is established, the next critical step is to determine the inhibitor's mechanism of action (MoA).[9] This reveals how the inhibitor interacts with the enzyme and its substrate.

Protocol: Step-by-Step MoA Determination

  • Experimental Design: The experiment is set up as a matrix. A range of inhibitor concentrations is tested against a range of substrate concentrations.

    • Fix the enzyme concentration.

    • Use at least 5-6 different substrate concentrations, typically spanning from 0.5x Kₘ to 10x Kₘ.

    • For each substrate concentration, measure the reaction velocity at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution: Follow the same procedure as the IC₅₀ assay, but vary both substrate and inhibitor concentrations according to the matrix design.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (V) against the substrate concentration ([S]).

    • The most common method for visualizing the MoA is the Lineweaver-Burk plot (double reciprocal plot), where 1/V is plotted against 1/[S].[11]

    • Interpretation of Lineweaver-Burk Plots:

      • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ remains unchanged.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases.

      • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.

      • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Kₘ and Vₘₐₓ are altered.

    • From these plots, the inhibition constants (Kᵢ and/or Kᵢ') can be calculated.[9]

Diagram: Modes of Reversible Enzyme Inhibition

MoA cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme ES ES E->ES + S EI EI E->EI + I S Substrate I Inhibitor P Product ES->E + P ESI ESI E2 Enzyme ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I S2 Substrate I2 Inhibitor P2 Product ES2->E2 + P ESI2 ESI ES2->ESI2 + I EI2->ESI2 + S E3 Enzyme ES3 ES E3->ES3 + S S3 Substrate I3 Inhibitor P3 Product ES3->E3 + P ESI3 ESI ES3->ESI3 + I Cell_Workflow cluster_cell_prep Cell Preparation cluster_cell_treat Compound Treatment cluster_cell_readout Assay Readout cluster_cell_analysis Data Analysis C1 Seed Cells in 96-Well Plate C2 Allow Adherence (Overnight Incubation) C1->C2 T2 Treat Cells with Compound C2->T2 T1 Prepare Inhibitor Dilutions in Culture Medium T1->T2 T3 Incubate for 24-72 hours T2->T3 R1 Add MTT Reagent (Incubate 2-4 hrs) T3->R1 R2 Add Solubilizing Agent R1->R2 R3 Measure Absorbance R2->R3 CA1 Calculate % Viability R3->CA1 CA2 Plot Dose-Response Curve CA1->CA2 CA3 Determine CC50 Value CA2->CA3

Caption: General workflow for a cell-based cytotoxicity (MTT) assay.

Part 4: Data Summary and Interpretation

The data gathered from these initial assays provide a foundational profile of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one as a potential enzyme inhibitor.

Table 1: Summary of Key Inhibitory Parameters

ParameterDescriptionTypical AssayDesired Outcome
IC₅₀ Concentration for 50% inhibition of enzyme activity.Biochemical AssayLow (nM to low µM range)
Kᵢ Inhibition constant, a true measure of binding affinity.MoA StudyLow (nM to low µM range)
MoA Mechanism of inhibition (e.g., Competitive, Non-competitive).MoA StudyProvides insight for lead optimization.
CC₅₀ Concentration for 50% reduction in cell viability.Cytotoxicity AssayHigh (significantly > IC₅₀)
Selectivity Index Ratio of CC₅₀ to IC₅₀ (or EC₅₀ from a cell activity assay).CalculatedHigh (>10)

Interpretation:

  • A potent inhibitor will have a low IC₅₀ value.

  • The MoA provides crucial information for subsequent lead optimization. For example, competitive inhibitors can sometimes be outcompeted by high concentrations of the natural substrate in a cellular environment. [9]* A promising therapeutic candidate will exhibit a large window between its biochemical/cellular potency and its cytotoxicity. A high Selectivity Index (SI) suggests that the compound's inhibitory effect is not due to general toxicity.

These application notes provide a starting framework for the systematic evaluation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. Successful progression through these protocols will build a strong data package to justify further investigation into this novel compound's therapeutic potential.

References

  • Parker, L. L. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
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  • Zhang, X., et al. (2020). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. Retrieved from [Link]

  • Kairys, V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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  • Yilmaz, I., et al. (2018). Synthesis and Urease Inhibition Studies of Some New Quinazolinones. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Sravanthi, K., & Manjula, A. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]

  • Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • Guler, M., et al. (2021). Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives. Semantic Scholar. Retrieved from [Link]

  • Junqueira, R. G. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]

  • Singh, S. P., & Pandey, J. (1982). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. PubMed. Retrieved from [Link]

  • Vashchenko, O. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • Li, C., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Retrieved from [Link]

  • Kumar, S., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology Research

The quinazolinone core is a bicyclic heterocyclic structure composed of a benzene ring fused to a pyrimidine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.[1] Consequently, quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] Several drugs incorporating the quinazolinone moiety have been approved for cancer therapy, targeting various aspects of cancer cell biology, from signal transduction pathways to cell division.[1]

This document provides a comprehensive guide for the investigation of a novel derivative, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one , in the context of cancer cell lines. While specific data on this particular compound is emerging, the protocols and scientific rationale outlined herein are based on the well-established activities of related quinazolinone and tetrahydroquinoline analogs. These compounds are known to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with critical cellular machinery like microtubules.[2][3][4]

The following sections will delve into the potential mechanisms of action for this class of compounds and provide detailed, field-proven protocols for the systematic evaluation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one's efficacy and mode of action in cancer cell lines.

Hypothesized Mechanisms of Action and Investigational Strategy

Based on the extensive literature on quinazolinone derivatives, several key cellular processes are likely to be affected by 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. A logical and efficient investigational strategy would be to assess the compound's activity in a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

Potential Molecular Targets and Cellular Effects:
  • Induction of Apoptosis: A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of programmed cell death, or apoptosis.[3] Quinazolinone derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This often involves the modulation of Bcl-2 family proteins, activation of caspases, and subsequent cleavage of cellular substrates like PARP-1.[1][3]

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer compounds, including quinazolinone analogs, can disrupt this process, leading to cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[2][5] This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis.

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, intracellular transport, and maintenance of cell shape.[2] Some quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, similar to established drugs like paclitaxel.[4] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequent cell death.[2]

  • Modulation of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Quinazolinone derivatives have been reported to modulate key signaling cascades involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[1]

The following experimental workflow is proposed for a comprehensive evaluation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Effects cluster_3 Phase 4: Target Engagement (Hypothesis-Driven) A Cytotoxicity Screening (MTT/MTS Assay) B Determine IC50 Values A->B C Apoptosis vs. Necrosis (Annexin V/PI Staining) B->C If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) B->E If cytotoxic D Caspase Activation (Caspase-Glo 3/7 Assay) C->D F Tubulin Polymerization Assay D->F Based on apoptosis results G Western Blot for Signaling Proteins (e.g., p-AKT, p-ERK) D->G Based on apoptosis results G A Seed and treat cells in 6-well plates B Harvest cells (adherent + floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, confirming apoptosis. [6] Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7. The assay reagent contains a proluminescent substrate which is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a luminescent signal. [6] Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as in the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Plot the relative luminescence units (RLU) for each treatment condition. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in the different phases of the cell cycle. [7][8] Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. [7]Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Propidium iodide staining solution (containing PI and RNase A)

  • Cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as in the Annexin V assay.

  • Cell Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting the fluorescence data in a linear mode.

    • Use cell cycle analysis software to model the data and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcomes:

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with progression through that phase.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one's anticancer activity. The data generated from these experiments will elucidate whether the compound is cytotoxic to cancer cells and, if so, whether it acts by inducing apoptosis and/or causing cell cycle arrest.

Positive results from these initial studies would warrant further investigation into the specific molecular targets of the compound. For instance, if G2/M arrest is observed, a tubulin polymerization assay would be a logical next step. [4]Similarly, if apoptosis is induced, a Western blot analysis of key proteins in the apoptotic and survival signaling pathways (e.g., Bcl-2 family members, caspases, PARP, PI3K/AKT, MAPK) would provide deeper mechanistic insights. [1] The systematic application of these protocols will enable a thorough understanding of the therapeutic potential of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and guide its further development as a potential anticancer agent.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. [Link]

  • Cytotoxic effects of new trans-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinolines and their interaction with antitumoral drugs gemcitabine and paclitaxel on cellular lines of human breast cancer. [Link]

  • Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]

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Application Notes and Protocols for Neuroprotective Studies of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Consequently, the discovery of novel neuroprotective agents is a paramount goal in modern drug development. The quinazolinone scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating a range of biological activities.[1][2][3][4][5] This application note details a comprehensive strategy for investigating the neuroprotective potential of a specific analogue, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

The rationale for exploring this compound is rooted in the established neuroprotective efficacy of related quinazolinone derivatives.[1][2][3][4][5] This guide will provide a framework for assessing its ability to mitigate neuronal damage, with a focus on its potential mechanisms of action, including the modulation of key signaling pathways and the reduction of oxidative stress and apoptosis. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Proposed Mechanism of Action: A Multi-Faceted Approach to Neuroprotection

Based on the known neuroprotective mechanisms of similar compounds and key survival pathways in neurons, we hypothesize that 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one may exert its effects through the activation of the PI3K/Akt and Nrf2 signaling pathways.

The PI3K/Akt pathway is a critical mediator of neuronal survival, promoting cell growth and inhibiting apoptosis.[6][7][8] Activation of this pathway can lead to the downstream inhibition of pro-apoptotic proteins and the enhancement of cellular survival mechanisms.[6][7][8]

The Nrf2 pathway is a primary cellular defense against oxidative stress.[9][10][11][12] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage, a common feature in neurodegenerative diseases.[9][10][11][12]

G cluster_0 Neuroprotective Stimulus cluster_1 Signaling Pathways cluster_2 Cellular Response 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one PI3K PI3K 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one->PI3K Nrf2 Nrf2 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one->Nrf2 Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Decreased Apoptosis Decreased Apoptosis Akt->Decreased Apoptosis Reduced Oxidative Stress Reduced Oxidative Stress Nrf2->Reduced Oxidative Stress Keap1 Keap1 Keap1->Nrf2

Experimental Workflow for In Vitro Neuroprotective Assessment

A tiered approach is recommended to systematically evaluate the neuroprotective properties of the test compound. This workflow begins with broad cytotoxicity and viability assays, followed by more specific mechanistic studies.

G A Step 1: Cytotoxicity and Viability Screening (MTT Assay) B Step 2: Neuroprotective Efficacy Against Oxidative Stress (H2O2 Challenge) A->B C Step 3: Apoptosis Assessment (Caspase-3/7 Assay) B->C D Step 4: Mechanistic Studies (Western Blot for p-Akt and Nrf2) C->D E Step 5: In Vivo Model Validation (e.g., Rodent model of neurodegeneration) D->E

Detailed Protocols for In Vitro Neuroprotection Assays

Cell Culture

The human neuroblastoma cell line, SH-SY5Y, is a suitable and widely used model for in vitro neuroprotection studies.[1][2]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability and is a crucial first step to identify a non-toxic working concentration range.[13][14][15][16][17]

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

    • After 24 hours, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is expressed as a percentage of the vehicle-treated control.

Treatment GroupConcentration (µM)Incubation Time (h)Expected Outcome
Vehicle Control-24100% Cell Viability
Test Compound0.1 - 10024Determine non-toxic concentration range
Protocol 2: Neuroprotection Against Oxidative Stress

This protocol assesses the ability of the test compound to protect neurons from oxidative damage induced by hydrogen peroxide (H2O2).[18][19]

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • Test compound

    • Hydrogen peroxide (H2O2)

    • MTT solution

    • DMSO

  • Procedure:

    • Seed SH-SY5Y cells as described in Protocol 1.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.

    • Induce oxidative stress by adding H2O2 (a pre-determined optimal concentration, e.g., 100-200 µM) to the wells for 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 1.

Treatment GroupCompound Conc.H2O2 Conc.Expected Outcome
Control--High cell viability
H2O2 only-100-200 µMSignificant decrease in cell viability
Compound + H2O2Varies100-200 µMDose-dependent protection against H2O2-induced cell death
Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[20][21][22][23]

  • Materials:

    • SH-SY5Y cells

    • 96-well white-walled plates

    • Test compound

    • Apoptosis inducer (e.g., Staurosporine or H2O2)

    • Caspase-Glo® 3/7 Assay kit (or equivalent)

    • Luminometer

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well white-walled plate.

    • Pre-treat with the test compound for 2 hours.

    • Induce apoptosis with an appropriate stimulus (e.g., staurosporine).

    • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

Treatment GroupCompound Conc.Apoptosis InducerExpected Outcome
Control--Basal caspase activity
Inducer only-+Significant increase in caspase activity
Compound + InducerVaries+Dose-dependent reduction in caspase activity
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the DCFDA assay to measure the intracellular accumulation of ROS.[24]

  • Materials:

    • SH-SY5Y cells

    • 96-well black-walled plates

    • Test compound

    • H2O2

    • DCFDA (2',7'-dichlorofluorescin diacetate)

    • Fluorescence microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well black-walled plate.

    • Load the cells with 10 µM DCFDA for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Treat the cells with the test compound for 1 hour.

    • Induce ROS production with H2O2.

    • Measure fluorescence (excitation ~485 nm, emission ~535 nm) at different time points.

In Vivo Validation and Future Directions

Following successful in vitro characterization, the neuroprotective efficacy of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one should be evaluated in established animal models of neurodegenerative diseases.[25][26][27][28][29] These models, which can be generated through genetic modification or neurotoxin administration, allow for the assessment of the compound's effects on cognitive and motor functions, as well as neuropathological hallmarks in a complex biological system.[25][26][27][28][29] Key considerations for in vivo studies include pharmacokinetic and pharmacodynamic profiling to ensure adequate brain penetration and target engagement.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial investigation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one as a potential neuroprotective agent. The outlined protocols are designed to systematically assess its effects on neuronal viability, its ability to counteract oxidative stress and apoptosis, and to probe its underlying mechanisms of action. The successful execution of these studies will provide crucial data to support the further development of this promising compound for the treatment of neurodegenerative diseases.

References

  • Brunet, A., Datta, S. R., & Greenberg, M. E. (2001). Transcription-dependent and-independent control of neuronal survival by the PI3K–Akt signaling pathway. Current opinion in neurobiology, 11(3), 297-305.
  • Gureev, A. P., Shaforostova, E. A., & Popov, V. N. (2019). The role of Nrf2 signaling pathways in nerve damage repair. Cellular and Molecular Neurobiology, 39(7), 901-912.
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  • Sivandzade, F., Cucullo, L., & Fahan, A. (2021). The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. Antioxidants, 10(1), 35.
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  • Thermo Fisher Scientific. (n.d.).
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  • Alfieri, A., Srivastava, S., Siow, R. C., & Mann, G. E. (2011). The neuroprotective role of the Nrf2 pathway in subarachnoid haemorrhage and its therapeutic potential. Journal of neurochemistry, 117(2), 209–220.
  • InnoSer. (n.d.). In vitro neurology assays.
  • Abcam. (n.d.). Caspase assay selection guide.
  • Manning, B. D., & Cantley, L. C. (2007). PI3K signalling in neurons: a central node for the control of multiple functions. Cell, 129(7), 1261-1274.
  • Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. (2023). Frontiers in Pharmacology, 14, 1148812.
  • Read, D. E., & Gorman, A. M. (2009). Involvement of Akt in neurite outgrowth. Cellular and Molecular Life Sciences, 66(18), 2975-2984.
  • Stojakovic, A., & Manfredi, G. (2022). Role of NRF2 in Pathogenesis of Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11888.
  • Li, X., Wang, Y., Zhang, Y., Li, J., & Sun, J. (2019). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Letters in Drug Design & Discovery, 16(8), 913-920.
  • Sureda, F. X., Canudas, A. M., & Camins, A. (2010). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Current Protocols in Pharmacology, 51(1), 5-29.
  • Bentham Science Publishers. (2019).
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  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • Maher, P., & Schubert, D. (2009). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain research, 1279, 137-146.
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  • Valdmanis, P. N., & Lis, A. D. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of visualized experiments : JoVE, (89), 51709.
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  • Tuan, N. Q., Hieu, V. T., & Van, T. T. (2020). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 25(11), 2535.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Quinazolinone derivatives are prevalent in medicinal chemistry, and achieving high yields of specifically substituted analogs like the 2,2,5-trimethyl variant is critical for drug discovery pipelines.[1][2]

This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles.

Overview of the Primary Synthetic Pathway

The most direct and common approach to synthesizing 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is via the acid-catalyzed condensation of 2-amino-6-methylbenzamide with acetone. This reaction forms the di-substituted C2 and the saturated heterocyclic ring in a single, efficient step.

G cluster_reactants Reactants cluster_product Product A 2-Amino-6-methylbenzamide C + E Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Heat (Reflux with Dean-Stark) A->E B Acetone B->E D 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one E->D

Caption: General reaction scheme for the target compound.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<30%), or I am failing to isolate any product. What are the primary factors to investigate?

A1: Low or no yield in this synthesis typically points to one of three areas: equilibrium control, reactant/catalyst integrity, or thermal degradation.

1. Inefficient Water Removal (Equilibrium Control): The reaction involves two key condensation steps, both of which release water. According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit the forward reaction and can even promote hydrolysis of the intermediates or the final product.

  • Core Insight: You are forming an imine and then cyclizing, both of which are reversible condensations. Water is the enemy of high yield.

  • Troubleshooting Steps:

    • Ensure an Efficient Dean-Stark Trap: Use a properly assembled Dean-Stark apparatus with a condenser that is sufficiently cold. Ensure the solvent (e.g., toluene) is refluxing vigorously enough to azeotropically remove water. The collection of a distinct aqueous layer in the trap is a positive sign the reaction is proceeding.

    • Use Anhydrous Conditions: Ensure your solvent is dry and that the starting materials are free from excess moisture. While the reaction generates water, starting with wet reagents exacerbates the equilibrium issue.

    • Consider Microwave-Assisted Synthesis: Microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter times by efficiently overcoming the activation energy for cyclization.[3][4]

2. Catalyst Activity and Loading: An acid catalyst is essential to activate the acetone carbonyl for nucleophilic attack by the anthranilamide.

  • Core Insight: The catalyst protonates the acetone oxygen, making the carbonyl carbon significantly more electrophilic.

  • Troubleshooting Steps:

    • Catalyst Choice: Para-toluenesulfonic acid (p-TsOH) is a common and effective choice.[5] If it fails, consider a Lewis acid like ZnCl₂ or a stronger Brønsted acid like trifluoroacetic acid (TFA), though the latter may require temperature optimization to avoid side reactions.

    • Catalyst Loading: A catalytic amount (5-10 mol%) is typical. If the reaction is sluggish, you can incrementally increase the loading to 15-20 mol%. However, excessive acid can lead to unwanted side reactions.

    • Fresh Catalyst: Ensure your catalyst has not degraded. p-TsOH, for example, can absorb atmospheric moisture. Use a freshly opened bottle or dry the catalyst before use.

3. Reaction Temperature and Duration:

  • Core Insight: The reaction requires sufficient thermal energy for the cyclization step, but excessive heat can cause decomposition.

  • Troubleshooting Steps:

    • Optimal Temperature: Refluxing toluene (~110 °C) is generally a good starting point. If using a lower-boiling solvent like THF, the reaction may not reach the required temperature for efficient cyclization.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting anthranilamide. The reaction is complete when the starting material spot has been fully consumed.

G start Low Yield Issue Detected q1 Is water collecting in the Dean-Stark trap? start->q1 s1 Check condenser efficiency. Increase reflux rate. Use anhydrous solvent/reagents. q1->s1 No q2 Is the starting material consumed (by TLC)? q1->q2 Yes s1->q2 s2 Increase catalyst loading. Try an alternative acid catalyst (e.g., Lewis Acid). q2->s2 No q3 Are there multiple new spots on the TLC plate? q2->q3 Yes s2->q3 s3 Lower reaction temperature. Check for reactant purity. q3->s3 Yes end Yield Improved q3->end No (Purification Issue) s3->end

Caption: Troubleshooting workflow for low yield issues.

Q2: My TLC and NMR show a complex mixture of products. What are the likely side reactions and how can they be minimized?

A2: The formation of multiple products often stems from self-condensation of acetone or incomplete cyclization.

1. Acetone Self-Condensation: Under acidic conditions, acetone can undergo an aldol condensation to form mesityl oxide and other oligomers. These can then react with the anthranilamide to form undesired byproducts.

  • Core Insight: The same acid that activates your acetone for the desired reaction can also promote its self-condensation.

  • Troubleshooting Steps:

    • Control Stoichiometry: While acetone is often used as the solvent, this large excess can favor self-condensation. Try using a stoichiometric amount (e.g., 1.5-2.0 equivalents) of acetone in an inert solvent like toluene. This minimizes the concentration of acetone available for side reactions.

    • Slow Addition: Add the acetone slowly to the heated mixture of anthranilamide and catalyst in toluene. This keeps the instantaneous concentration of acetone low, favoring the bimolecular reaction with the anthranilamide over self-condensation.

2. Formation of an Intermediate Imine: The reaction can stall after the initial formation of the N-acylaniline intermediate from the first condensation, especially if the cyclization step has a high activation energy. You may isolate this open-chain intermediate.

  • Core Insight: The intramolecular cyclization is often the rate-limiting step.

  • Troubleshooting Steps:

    • Increase Temperature: If you suspect the reaction is stalling, ensure the temperature is high enough. Switching from toluene to a higher-boiling solvent like xylene (~140 °C) can provide the necessary energy to overcome the barrier to cyclization.

    • Change Catalyst: A stronger acid might be more effective at promoting the final ring-closing step.

3. Dimerization or Polymerization: The product itself or intermediates could potentially react further under harsh conditions.

  • Troubleshooting Steps:

    • Avoid Excessive Heat/Time: Once TLC shows the product has formed and the starting material is gone, work up the reaction. Prolonged heating can lead to degradation.

Q3: The reaction appears to work, but I lose a significant amount of product during workup and purification. How can I optimize the isolation?

A3: Product loss during isolation is often due to solubility issues or difficulties in chromatographic separation.

  • Core Insight: The tetrahydroquinazolinone product has both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a nonpolar aromatic ring, giving it moderate polarity.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, cool the mixture and neutralize the acid catalyst with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will bring your product into the organic layer. Avoid strong bases, which could potentially hydrolyze the amide.

    • Extraction: Extract with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery from the aqueous layer.

    • Purification Strategy:

      • Crystallization: This is the most efficient method for purification if the product is a solid. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) and allowing it to cool slowly.

      • Column Chromatography: If crystallization fails, silica gel chromatography is the next step. Use a solvent system of moderate polarity, such as a gradient of hexane/ethyl acetate. Determine the optimal eluent system by TLC first. The product should have an Rf value between 0.2 and 0.4 for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one?

A1: The reaction proceeds through an acid-catalyzed, multi-step pathway that is analogous to the Bischler-Napieralski reaction in principle, involving cyclization onto an aromatic ring.[6][7]

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 A Acetone + H+ B Protonated Acetone (Oxocarbenium ion) A->B Catalyst C 2-Amino-6-methylbenzamide attacks Protonated Acetone B->C D Hemiaminal Intermediate C->D E Iminium Ion Intermediate D->E - H2O F Amide N attacks Imine Carbon E->F G Cyclized Intermediate F->G H Final Product G->H - H+

Caption: Plausible mechanistic pathway for the synthesis.

  • Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of acetone, creating a highly electrophilic oxocarbenium ion.

  • Nucleophilic Attack: The primary aromatic amine of 2-amino-6-methylbenzamide acts as a nucleophile, attacking the activated carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate rapidly loses a molecule of water to form a more stable N-acylaniline intermediate containing an imine.

  • Intramolecular Cyclization: The amide nitrogen attacks the imine carbon in an intramolecular fashion, forming the six-membered heterocyclic ring.

  • Deprotonation: The catalyst is regenerated by the loss of a proton, yielding the final neutral product.

Q2: How can I definitively confirm the structure and purity of the final product?

A2: A combination of standard analytical techniques is required:

  • ¹H NMR: Look for characteristic peaks: two singlets for the gem-dimethyl groups at C2, a singlet for the methyl group on the aromatic ring, distinct aromatic protons, and two broad singlets for the two N-H protons.

  • ¹³C NMR: Confirm the number of unique carbons, including the quaternary C2 carbon and the carbonyl carbon (C4).

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. The ESI+ mode should show a clear [M+H]⁺ peak.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bonds (around 3200-3400 cm⁻¹) and the amide carbonyl (C=O) group (around 1650-1680 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Q3: Are there any alternative synthetic strategies if the primary route fails?

A3: Yes, other methods for quinazolinone synthesis exist and could be adapted. One potential alternative involves a two-step process: first, acylate the 2-amino-6-methylbenzamide with an appropriate acyl chloride or anhydride, followed by a cyclization step. However, for this specific trimethyl-substituted product, the one-pot reaction with acetone remains the most atom-economical and straightforward approach. Many modern quinazolinone syntheses also utilize metal catalysts, such as copper or palladium, which can be effective but add cost and complexity.[8]

Data & Protocols

Table 1: Example Optimization of Reaction Conditions

The following table presents hypothetical data from an optimization study to illustrate how changing parameters can affect yield.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
1p-TsOH (10%)Toluene110 (Reflux)1245Baseline experiment. Water removal observed.
2p-TsOH (10%)THF66 (Reflux)24<10Temperature too low for efficient cyclization.
3p-TsOH (20%)Toluene110 (Reflux)1265Increased catalyst loading improved yield.
4ZnCl₂ (15%)Toluene110 (Reflux)1072Lewis acid catalyst shows improved performance.
5p-TsOH (10%)Xylene140 (Reflux)675Higher temperature reduced reaction time.
6p-TsOH (10%)Toluene150 (MW)0.585Microwave irradiation significantly improves yield.[3]
Experimental Protocol: Optimized Synthesis

This protocol is based on best practices derived from the troubleshooting guide.

Materials:

  • 2-amino-6-methylbenzamide (1.0 eq)

  • Acetone (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.15 eq)

  • Toluene (anhydrous, ~0.2 M concentration relative to the limiting reagent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-amino-6-methylbenzamide and p-TsOH.

  • Add anhydrous toluene to the flask.

  • Begin stirring and heat the mixture to reflux using a heating mantle.

  • Once the toluene is refluxing, add acetone dropwise to the mixture over 10 minutes.

  • Maintain a vigorous reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 2-amino-6-methylbenzamide spot is no longer visible (typically 6-10 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from ethanol/water or by silica gel chromatography.

References

  • Niu, Z.-X., et al. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. Available at: [Link]

  • Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2012-2024). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 4‐quinazolinones from CO2 and anthranilamide derivatives. [Image]. Available at: [Link]

  • Google Patents. (2014). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Tale, R. H., & Khan, F. A. K. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Polycyclic Aromatic Compounds. Available at: [Link]

  • Kcm, S. M., et al. (2004). Improved, High Yield Synthesis of 3H-Quinazolin-4-ones. Letters in Organic Chemistry. Available at: [Link]

  • Jiang, S., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Available at: [Link]

  • PubChem. (n.d.). 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. PubChem. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and field-tested protocols to ensure the successful progression of your experiments.

I. Understanding the Challenge: Why is 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one Prone to Solubility Issues?

The molecular structure of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, like many quinazolinone derivatives, presents inherent challenges to achieving high aqueous solubility. Its rigid, fused heterocyclic ring system, combined with lipophilic methyl groups, contributes to high crystal lattice energy and low polarity.[1] This makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to poor dissolution in aqueous media.

This guide will walk you through a systematic approach to overcome these challenges, from simple adjustments to more advanced formulation strategies.

II. Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section is structured in a question-and-answer format to directly address the common issues you may encounter during your experiments.

Q1: My compound, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, is not dissolving in my aqueous buffer. What is the first step?

A1: The initial and most straightforward approach is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.

Causality: Many organic compounds with poor water solubility are readily soluble in organic solvents. By creating a concentrated stock in a solvent like dimethyl sulfoxide (DMSO), you can then dilute it into your aqueous buffer to the desired final concentration.[1]

Protocol:

  • Weigh out the required amount of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

  • Add a minimal amount of fresh, anhydrous DMSO to dissolve the compound completely.

  • Gentle warming (37-60°C) and ultrasonication can be employed to aid dissolution if necessary.[1]

  • Once fully dissolved, perform a stepwise dilution into your pre-warmed aqueous buffer while vortexing to minimize precipitation.[1]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: Precipitation upon dilution indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture. Here are several strategies to address this, starting with the simplest:

  • Reduce the Final Concentration: The most direct solution is to lower the final concentration of the compound in your assay.[1]

  • Introduce a Co-solvent: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the solubility of your compound.[1][2][3][4]

Causality of Co-solvents: Co-solvents work by reducing the polarity of the aqueous medium, which in turn lowers the interfacial tension between the hydrophobic compound and the solvent.[2] This creates a more favorable environment for the solvation of your compound.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)[1][3]

Experimental Workflow for Co-solvent Screening:

Caption: Workflow for selecting an appropriate co-solvent.

Q3: Co-solvents are not sufficient or are incompatible with my experimental system. What other options do I have?

A3: If co-solvents are not a viable option, you can explore pH adjustment or the use of solubilizing excipients like surfactants and cyclodextrins.

  • pH Adjustment: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives is often pH-dependent.[1]

Causality of pH Adjustment: By lowering the pH of the solution, you can protonate the basic nitrogen atoms in the quinazolinone ring. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.[5][][7]

Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add an excess amount of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one to each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.

Causality of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound can be encapsulated within the hydrophobic core, effectively keeping it in solution.[1]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Pluronic® F-68[1]

Typical Concentration Range: 0.01-0.1%

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[8][9][]

Causality of Cyclodextrin Complexation: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[8][9] Your compound can be encapsulated within this hydrophobic cavity, forming a water-soluble inclusion complex.[8][9][11]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for quinazolinone compounds.[1]

Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare a stock solution of HP-β-CD in your aqueous buffer.

  • Add your compound to the HP-β-CD solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate before use.

Decision Tree for Solubility Enhancement Strategy:

G start Start: Solubility Issue with 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one q1 Is the compound soluble in a water-miscible organic solvent (e.g., DMSO)? start->q1 a1_yes Prepare a concentrated stock solution and dilute into aqueous buffer. q1->a1_yes Yes a1_no Proceed to advanced methods. q1->a1_no No q2 Does the compound precipitate upon dilution from the organic stock? a1_yes->q2 q3 Are co-solvents and pH adjustment insufficient or incompatible? a1_no->q3 a2_yes Try the following: 1. Reduce final concentration. 2. Introduce a co-solvent (e.g., Ethanol, PEG). 3. Adjust pH (lower pH for basic compounds). q2->a2_yes Yes a2_no Solution achieved. Proceed with experiment. q2->a2_no No a2_yes->q3 a3_yes Explore advanced formulation strategies: - Surfactants (e.g., Tween® 80) - Cyclodextrins (e.g., HP-β-CD) - Solid Dispersions q3->a3_yes Yes a3_no Solution achieved. Proceed with experiment. q3->a3_no No

Caption: Decision-making workflow for selecting a solubility enhancement method.

III. Frequently Asked Questions (FAQs)

Q: What is a solid dispersion and how can it help with solubility? A: A solid dispersion is a system where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[12][13] This technique can improve the dissolution rate by increasing the wettability of the drug and reducing its crystallinity.[12][13] A study on a quinazolinone derivative successfully used Poloxamer 407 as a carrier to enhance solubility.[12][13]

Q: Are there any potential downsides to using co-solvents? A: Yes, while effective, co-solvents can sometimes impact the biological activity of your compound or interfere with certain assay formats. High concentrations of organic solvents can also be toxic to cells in in-vitro experiments. Therefore, it is crucial to use the lowest effective concentration and include appropriate vehicle controls in your experiments.[2]

Q: How do I choose between using a surfactant and a cyclodextrin? A: The choice can depend on your specific experimental needs. Surfactants are often a cost-effective first choice. However, cyclodextrins can offer advantages such as improved stability of the drug and are widely used in pharmaceutical formulations.[9] It is often beneficial to empirically test both to see which provides better results for your specific compound and application.

Q: Can I combine different solubility enhancement techniques? A: Absolutely. It is often advantageous to combine methods. For instance, you might use a co-solvent in a pH-adjusted buffer to achieve the desired solubility.

IV. Quantitative Data Summary

Technique Typical Fold Increase in Solubility Considerations
Co-solvents 2 to 500-foldPotential for biological interference or toxicity.
pH Adjustment 10 to 1000-fold (for ionizable compounds)Dependent on the pKa of the compound and stability at different pH values.
Surfactants 10 to 100-foldCan interfere with certain assays; use above CMC.
Cyclodextrins 10 to 5000-foldStoichiometry of complexation is important.
Solid Dispersions 5 to 200-foldRequires formulation development.

V. References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.

  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.

  • (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

  • Benchchem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.

  • Wikipedia. (n.d.). Cosolvent.

  • (2025, December 23). Co-solvent: Significance and symbolism.

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.

  • National Institutes of Health. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.

  • (2026, January 7). PH adjustment: Significance and symbolism.

  • Academia.edu. (n.d.). (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.

Sources

Technical Support Center: Stability and Degradation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during stability studies and experimental workflows. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability-related issues, ensuring the integrity and reliability of your research.

Introduction to the Stability of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. Understanding its stability profile is critical for its development as a potential therapeutic agent or as a chemical intermediate. Degradation of the molecule can lead to loss of potency, formation of toxic byproducts, and unreliable experimental results. This guide will walk you through the potential degradation pathways and provide a framework for conducting robust stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one?

A1: The stability of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one can be affected by several factors, including pH, temperature, light, and the presence of oxidizing agents. The molecule contains functional groups susceptible to hydrolysis, oxidation, and photolysis.

Q2: What are the recommended storage conditions for this compound?

A2: While specific long-term stability data is not extensively published, based on the general stability of related quinazolinone and tetrahydroquinoline structures, it is recommended to store 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one in a cool, dark, and dry place.[1][2] For solutions, it is advisable to use buffered systems and protect them from light.

Q3: What are the visual or analytical signs of degradation?

A3: Visual signs of degradation in the solid state can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a color change, precipitation, or the development of an odor. Analytically, degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new peaks in chromatographic analyses, such as HPLC.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is the most common and effective method for quantifying 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and its degradation products.[3][4] These techniques offer the sensitivity and selectivity required to separate the parent compound from potential impurities.

Troubleshooting Guide for Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during the stability assessment of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Observed Problem Potential Cause Recommended Action
Rapid loss of parent compound in acidic or basic solutions. The amide bond in the quinazolinone ring is susceptible to hydrolysis.Conduct a pH-rate profile study to identify the pH of maximum stability. Use buffered solutions for formulations and analytical mobile phases.
Appearance of multiple degradation peaks under ambient light. The quinazolinone or the aromatic ring may be susceptible to photolytic degradation.Perform photostability studies according to ICH Q1B guidelines.[5][6] Store the compound and its solutions in light-resistant containers.
Inconsistent results in thermal stress studies. The compound may have a low melting point or be susceptible to thermal decomposition. The rate of degradation can be influenced by the physical form (solid vs. solution).Determine the melting point using Differential Scanning Calorimetry (DSC). Conduct thermal stress studies at multiple temperatures to understand the degradation kinetics.[7][8]
Formation of unexpected adducts in mass spectrometry. The compound may be reacting with components of the mobile phase or the formulation matrix.Use high-purity solvents and reagents. Investigate potential interactions with excipients if working with a formulation.
Poor peak shape or resolution in HPLC analysis. The compound or its degradants may have poor chromatographic behavior under the current conditions.Optimize the mobile phase pH, organic modifier, and column chemistry. Consider a different stationary phase if peak tailing or co-elution persists.[4]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying degradation products and developing stability-indicating analytical methods.

Potential Degradation Pathways Parent 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one Hydrolysis Hydrolysis (Acidic/Basic) Parent->Hydrolysis H+/OH- Oxidation Oxidation Parent->Oxidation [O] Photolysis Photolysis Parent->Photolysis Degradant1 Ring-Opened Product (Amide bond cleavage) Hydrolysis->Degradant1 Degradant2 N-Oxide or Hydroxylated Product Oxidation->Degradant2 Degradant3 Photolytic Isomers or Ring Cleavage Products Photolysis->Degradant3

Caption: Potential degradation pathways for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]

Objective: To investigate the degradation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one under various stress conditions.

Materials:

  • 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours. Analyze the samples by HPLC.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

Forced Degradation Workflow start Start prep Prepare Stock Solution (1 mg/mL) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid & Solution, 60°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End analysis->end

Caption: Workflow for a forced degradation study.

Data Summary Table (Hypothetical)

The following table presents hypothetical results from a forced degradation study to illustrate how data can be summarized.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.223.5 min
0.1 M NaOH, RT, 24h8.514.2 min
3% H₂O₂, RT, 24h22.132.8 min
Thermal (Solid), 60°C, 48h2.115.1 min
Thermal (Solution), 60°C, 48h5.625.1 min, 6.3 min
Photolysis (ICH Q1B)12.823.9 min

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (2016). World Scientific News. [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]

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  • Evaluation of thermal stability of quinones by thermal analysis techniques. (2025). ResearchGate. [Link]

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  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PubMed Central. [Link]

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Technical Support Center: Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this tetrahydroquinazolinone is typically achieved through the acid-catalyzed condensation of 2-amino-6-methylbenzamide with acetone. While mechanistically straightforward, the optimization of this reaction to achieve high yield and purity requires careful control of several experimental parameters.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges, from low conversion rates to the formation of unwanted side products. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemical principles governing the reaction's success.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one?

The most common and direct approach is the acid-catalyzed cyclocondensation of 2-amino-6-methylbenzamide with acetone. In this reaction, acetone serves as the source for the C2-gem-dimethyl group, and the reaction proceeds via an imine intermediate which then undergoes intramolecular cyclization.[1]

Q2: Why is an acid catalyst necessary for this reaction?

An acid catalyst is crucial for activating the carbonyl group of acetone towards nucleophilic attack by the aniline nitrogen of 2-amino-6-methylbenzamide. Protonation of the carbonyl oxygen makes the carbon atom more electrophilic. The catalyst also facilitates the dehydration step required for the formation of the key iminium intermediate prior to cyclization. Common catalysts include p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), or Lewis acids.[1][2]

Q3: What are the critical parameters to control for a successful synthesis?

The three most critical parameters are:

  • Purity of Starting Materials: Ensure the 2-amino-6-methylbenzamide is pure and the acetone is dry. Impurities in the starting material can lead to significant side product formation.

  • Catalyst Loading: The amount of acid catalyst must be optimized. Too little catalyst results in a sluggish or incomplete reaction, while excessive acid can lead to side reactions or product degradation.

  • Water Removal: The reaction generates water, which is a byproduct of imine formation. Efficient removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene) is essential to drive the equilibrium towards the product.

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free or "neat" reactions are possible, often using an excess of acetone which can act as both reactant and solvent.[3] This approach can be advantageous from a green chemistry perspective. However, temperature control is more critical in solvent-free conditions to prevent unwanted side reactions. Microwave-assisted solvent-free synthesis can also be an efficient alternative.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting material, resulting in a poor yield. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent quality. Let's break down the potential causes and solutions.

Possible Causes & Solutions:

  • Insufficient Catalysis:

    • Why it happens: The catalyst concentration may be too low to effectively promote the reaction. The activity of the acid catalyst can also be diminished by basic impurities in the starting materials or solvent.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol% of p-TSA). Ensure your 2-amino-6-methylbenzamide starting material is free from any residual base used in its preparation.

  • Sub-optimal Temperature:

    • Why it happens: The reaction may have a significant activation energy barrier. Insufficient thermal energy will result in a slow reaction rate.

    • Solution: Increase the reaction temperature. If using toluene, ensure the mixture is refluxing vigorously to facilitate azeotropic water removal. A temperature screen from 80°C to 120°C is recommended to find the optimal point.[4]

  • Presence of Water:

    • Why it happens: The key imine formation step is a reversible equilibrium. The presence of water in the starting materials or failure to remove the water produced during the reaction will push the equilibrium back towards the reactants.

    • Solution: Use anhydrous solvents and reagents. If running the reaction in a solvent like toluene, use a Dean-Stark apparatus to continuously remove water. If running solvent-free, adding a dehydrating agent like molecular sieves can be beneficial.

  • Poor Solubility of Starting Material:

    • Why it happens: If the 2-amino-6-methylbenzamide is not fully soluble in the reaction medium, the reaction becomes heterogeneous and the rate will be significantly slower.

    • Solution: Switch to a solvent that better solubilizes the starting material. Polar aprotic solvents like DMF or DMSO can be effective, although they have higher boiling points and may require vacuum distillation for removal.[5][6]

Issue 2: Formation of Multiple Side Products

Question: My TLC/LC-MS analysis shows the desired product, but also several significant side products. What are these impurities and how can I prevent their formation?

Answer: Side product formation is often related to the reactivity of the starting materials and intermediates. Identifying the likely structures of these byproducts is key to mitigating their formation.

Possible Side Products & Prevention Strategies:

  • Acetone Self-Condensation Products:

    • What they are: Under acidic conditions, acetone can undergo self-aldol condensation to form diacetone alcohol and mesityl oxide.

    • Why it happens: This is favored by high acid concentration and prolonged reaction times at elevated temperatures.

    • Solution: Use the minimum effective catalyst concentration. Add the acetone slowly to the heated mixture of the anthranilamide and catalyst to keep its instantaneous concentration low.

  • Over-oxidation/Dehydrogenation Product (2,2,5-Trimethyl-2,3-dihydroquinazolin-4-one):

    • What it is: The tetrahydroquinazoline product can lose a molecule of hydrogen (H₂) to form the more stable dihydroquinazoline derivative.

    • Why it happens: This can occur at very high temperatures or in the presence of oxidizing agents or air (oxygen) over long reaction times.

    • Solution: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Avoid excessive heating or unnecessarily long reaction times. Once TLC indicates consumption of the starting material, begin the workup procedure promptly.

  • Starting Material Decomposition:

    • What it is: At high temperatures, the 2-amino-6-methylbenzamide may begin to decompose.

    • Why it happens: Thermal instability, particularly in the presence of strong acid.

    • Solution: Determine the lowest possible temperature that provides a reasonable reaction rate. Monitor the reaction for the appearance of dark, tarry materials, which are indicative of decomposition.

Issue 3: Difficulty in Product Purification

Question: I have obtained a crude product with a reasonable yield, but I am struggling to purify it by recrystallization or column chromatography. What are the best practices?

Answer: Purification challenges often arise from residual starting materials, closely related side products, or the physical properties of the product itself.

Purification Strategies:

  • Recrystallization:

    • Challenge: Finding a suitable solvent system where the product has high solubility at high temperature and low solubility at room temperature or below.

    • Recommended Solvents: A solvent screen is essential. Start with single solvents like ethanol, isopropanol, or ethyl acetate. If a single solvent is not effective, try a binary solvent system such as ethyl acetate/hexane or dichloromethane/hexane. The product is expected to be a crystalline solid.

  • Column Chromatography:

    • Challenge: Co-elution of the product with non-polar impurities (like mesityl oxide) or polar impurities (unreacted anthranilamide).

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.

    • Mobile Phase: A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is recommended. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it. This will elute non-polar impurities first, followed by your product, and finally the polar starting material.

    • Pro-Tip: Before running a large column, determine the optimal eluent composition by running several TLCs with varying solvent ratios. The ideal R_f value for the product on a TLC plate is between 0.25 and 0.35 for good separation on a column.

Data Summary & Protocols

Table 1: Effect of Solvent and Catalyst on a Model Reaction
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Observations
1p-TSA (5)Toluene110 (reflux)885Clean reaction, efficient water removal with Dean-Stark.[1]
2p-TSA (5)Acetonitrile80 (reflux)1265Slower reaction, no azeotropic water removal.
3TFA (10)Dichloromethane40 (reflux)2440Mild conditions, but very slow conversion.
4p-TSA (5)None (excess acetone)56 (reflux)1870Good for green chemistry, requires longer time.[3]
5NoneToluene110 (reflux)24<5Catalyst is essential.
6p-TSA (20)Toluene110 (reflux)675Faster reaction, but increased side product formation.

Note: Yields are illustrative and based on typical outcomes for analogous reactions.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one using p-TSA in toluene with azeotropic water removal.

Materials:

  • 2-amino-6-methylbenzamide (1.0 eq)

  • Acetone (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 eq)

  • Toluene (Anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-amino-6-methylbenzamide (1.0 eq) and toluene.

  • Catalyst Addition: Add p-TSA·H₂O (0.05 eq) to the flask.

  • Reagent Addition: Add acetone (3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete when the starting anthranilamide spot is no longer visible (usually 6-10 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to quench the acid catalyst. Wash further with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cyclization A Acetone + H⁺ B Protonated Acetone (Electrophilic) A->B Catalyst C Nucleophilic Attack by Anthranilamide B->C D Hemiaminal Intermediate C->D E Dehydration (-H₂O) D->E F Iminium Ion E->F G Intramolecular Nucleophilic Attack F->G H Cyclized Intermediate G->H I Deprotonation (-H⁺) H->I J Final Product I->J

Caption: Acid-catalyzed reaction mechanism for tetrahydroquinazolinone synthesis.

General Experimental Workflow

Workflow Start Starting Materials (Anthranilamide, Acetone) Setup Reaction Setup (Solvent, Catalyst, Dean-Stark) Start->Setup Reaction Heating & Reflux (Monitor by TLC) Setup->Reaction Workup Aqueous Workup (Quench, Wash, Extract) Reaction->Workup Upon Completion Drying Dry & Concentrate (MgSO₄, Rotovap) Workup->Drying Purify Purification (Recrystallization or Chromatography) Drying->Purify Characterize Characterization (NMR, MS, m.p.) Purify->Characterize End Pure Product Characterize->End

Caption: Standard laboratory workflow from reactants to final product.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield SideProducts Multiple Side Products Start->SideProducts Cause1 Incomplete Reaction? LowYield->Cause1 Cause3 Oxidation? SideProducts->Cause3 Sol1_Temp Increase Temperature Cause1->Sol1_Temp Yes Cause2 Reagent Issue? Cause1->Cause2 No Sol1_Time Increase Reaction Time Sol1_Temp->Sol1_Time Sol1_Cat Increase Catalyst Load Sol1_Time->Sol1_Cat Sol2_Purity Check Purity of Starting Materials Cause2->Sol2_Purity Yes Sol2_Water Ensure Anhydrous Conditions Sol2_Purity->Sol2_Water Sol3 Use Inert Atmosphere (N₂) Cause3->Sol3 Yes Cause4 Decomposition/Polymerization? Cause3->Cause4 No Sol4_Temp Lower Temperature Cause4->Sol4_Temp Yes Sol4_Cat Reduce Catalyst Load Sol4_Temp->Sol4_Cat

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1... - ResearchGate. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. Available at: [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones - American Chemical Society. Available at: [Link]

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a - ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines | ACS Omega - ACS Publications. Available at: [Link]

  • Best solvent to synthesis quinazolinone derivative with microwave? - ResearchGate. Available at: [Link]

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Technical Support Center: Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this valuable quinazolinone derivative.

Introduction

The synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, typically achieved through the condensation of 2-amino-6-methylbenzamide with acetone, is a crucial reaction for accessing a range of compounds with potential therapeutic applications. While seemingly straightforward, this reaction can be prone to the formation of several side products, leading to challenges in purification and reduced yields. This guide provides in-depth technical assistance to help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I've obtained a complex mixture of products in my reaction. What are the likely side products?

A1: Besides the desired 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, you may encounter side products arising from the self-condensation of acetone, incomplete cyclization, or further reactions of the product. Common impurities include diacetone alcohol, mesityl oxide, and potentially dimeric or oligomeric species.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields can be attributed to several factors, including suboptimal reaction conditions (temperature, reaction time), improper catalyst choice or concentration, and the formation of side products.[3] The equilibrium nature of the initial imine formation and the competing aldol condensation of acetone can significantly impact the overall yield.[4]

Q3: I'm observing an impurity with a mass corresponding to the loss of water from my product. What could it be?

A3: This is likely the corresponding dehydrated product, 2,2,5-trimethyl-2,3-dihydroquinazolin-4-one. This can occur under harsh acidic or thermal conditions during the reaction or workup.

Q4: How can I effectively monitor the progress of the reaction and the formation of side products?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product and major byproducts.[5] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

Troubleshooting Guide: Side Reaction Products

This section provides a systematic approach to identifying and addressing common side products encountered during the synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Issue 1: Presence of Acetone Self-Condensation Products

Identification: The presence of diacetone alcohol and mesityl oxide is a strong indicator of acetone self-condensation. These are often volatile and can be detected by GC-MS analysis of the crude reaction mixture. Their presence can also be inferred from characteristic signals in the 1H NMR spectrum of the crude product.

Causality: Under both acidic and basic conditions, acetone can undergo an aldol reaction with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide.[7][8] This side reaction consumes acetone, reducing the yield of the desired quinazolinone.

Mitigation Strategies:

  • Control of Stoichiometry: Use a moderate excess of acetone to favor the reaction with 2-amino-6-methylbenzamide without excessively promoting self-condensation.

  • Temperature Control: Lowering the reaction temperature can help to disfavor the aldol condensation, which often has a higher activation energy.[9]

  • Slow Addition of Catalyst: Gradual addition of the acid or base catalyst can help to maintain a low instantaneous concentration, thereby reducing the rate of acetone self-reaction.

Issue 2: Formation of Dimeric or Oligomeric Byproducts

Identification: The formation of higher molecular weight species can be detected by LC-MS, where peaks corresponding to multiples of the product mass may be observed. These byproducts are typically less soluble and may precipitate from the reaction mixture. While direct evidence for dimerization of the target molecule is scarce, it is a known side reaction for structurally related dihydroquinolines.[2]

Causality: Dimerization can potentially occur through intermolecular reactions between the quinazolinone molecules, particularly under harsh reaction conditions or prolonged reaction times.

Mitigation Strategies:

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-reaction.

  • Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions.

Proposed Side Reaction Mechanisms

The following diagrams illustrate the plausible mechanistic pathways for the formation of common side products.

Acetone_Self_Condensation Acetone1 Acetone Enolate Acetone Enolate Acetone1->Enolate Base or Acid Catalyst Diacetone_Alkoxide Diacetone Alkoxide Enolate->Diacetone_Alkoxide + Acetone Acetone2 Acetone Acetone2->Diacetone_Alkoxide Diacetone_Alcohol Diacetone Alcohol Diacetone_Alkoxide->Diacetone_Alcohol + H+ Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide - H2O

Caption: Acid or base-catalyzed self-condensation of acetone.

Analytical Protocols

Thin-Layer Chromatography (TLC)

A quick and efficient way to monitor the reaction progress.

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust polarity based on the observed separation.
Visualization UV light (254 nm)

Interpretation: The starting material, 2-amino-6-methylbenzamide, is typically more polar than the product. As the reaction progresses, the spot corresponding to the starting material will diminish, and a new, less polar spot for the product will appear. Side products like mesityl oxide are significantly less polar.

High-Performance Liquid Chromatography (HPLC)

For accurate monitoring and purity assessment.

ParameterRecommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice. For example, a gradient from 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Interpretation: The retention time of the product and any impurities can be determined. This method is particularly useful for quantifying the purity of the final product and for identifying the presence of closely related byproducts.[6]

Purification Strategies

Recrystallization

A simple and effective method for purifying the solid product.

Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethanol and water).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Column Chromatography

For separating the product from impurities with different polarities.[5]

Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one C12H16N2O204.27Desired product.
Diacetone AlcoholC6H12O2116.16Volatile liquid, byproduct of acetone self-condensation.[7]
Mesityl OxideC6H10O98.14Volatile liquid, dehydration product of diacetone alcohol.[7]
2-Amino-6-methylbenzamideC8H10N2O150.18Starting material.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_analysis Analysis cluster_purification Purification Reactants 2-Amino-6-methylbenzamide + Acetone Reaction_Mixture Crude Product Mixture Reactants->Reaction_Mixture Condensation Catalyst Acid or Base Catalyst Catalyst->Reaction_Mixture TLC TLC Monitoring Reaction_Mixture->TLC Workup Aqueous Workup Reaction_Mixture->Workup HPLC HPLC Analysis Crude_Product Isolated Crude Product Workup->Crude_Product Crude_Product->HPLC Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

References

  • Google Patents. (n.d.). Synthesis of diacetone alcohol and mesityl oxide.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • DSpace at IIT Bombay. (n.d.). Simultaneous production of diacetone alcohol and mesityl oxide from acetone using reactive distillation. Retrieved January 20, 2026, from [Link]

  • Pearson. (n.d.). Propose a complete mechanism for the acid-catalyzed aldol condensation of acetone. Retrieved January 20, 2026, from [Link]

  • American Chemical Society. (2021). One-Pot Conversion of Acetone into Mesitylene over Combinations of Acid and Basic Catalysts.
  • Reddit. (2021). Aldol reaction/condensation prevention or slowed. r/OrganicChemistry.
  • ResearchGate. (2012). Simultaneous production of diacetone alcohol and mesityl oxide from acetone using reactive distillation. Retrieved January 20, 2026, from [Link]

  • (n.d.).
  • RSC Publishing. (n.d.). Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 20, 2026, from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025).
  • Homework.Study.com. (n.d.). What prevents the aldol condensation between the two molecules of acetone during anisalacetone synthesis?. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016). Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer. Retrieved January 20, 2026, from [Link]

  • LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Different strategies for the synthesis of quinazolinones. Retrieved January 20, 2026, from [Link]

  • PMC. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry.
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  • ResearchGate. (n.d.). Synthetic strategies for preparation of 4‐quinazolinone derivatives. Retrieved January 20, 2026, from [Link]

  • JACS Au. (n.d.). Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and (001) Catalysts. Retrieved January 20, 2026, from [Link]

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  • Symbiosis Online Publishing. (2015).
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  • ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.
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  • PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds. BenchChem.
  • Sci-Hub. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved January 20, 2026, from [Link]

  • De Gruyter. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
  • BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.
  • ResearchGate. (2013). ChemInform Abstract: Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2011). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-6-methyl-N-(6-methyl-2-pyridinyl)benzamide. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (2006). Advances in HPLC technology for the determination of drug impurities. Retrieved January 20, 2026, from [Link]

  • CK-12 Foundation. (n.d.). Condensation Reactions. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Purification of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

I. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is fundamental to developing effective purification strategies. Below is a summary of available data.

PropertyValueData Source and Notes
Molecular Formula C₁₁H₁₄N₂OPubChem
Molecular Weight 190.24 g/mol PubChem
Physical Appearance Not availableExperimental data not found. Likely a solid at room temperature.
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableGeneral quinazolinone derivatives are soluble in organic solvents like ethanol, DMSO, and dichloromethane.[1]
pKa Not available---
LogP (Octanol-Water Partition Coefficient) 2.0 (Predicted)PubChem[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Q1: What are the most common impurities I should expect from the synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one?

A1: Common impurities often include unreacted starting materials, such as the corresponding anthranilamide derivative and acetone, as well as side-products from the cyclization reaction. Depending on the synthetic route, byproducts from over-alkylation or incomplete cyclization may also be present.[1] It is crucial to characterize the crude product by techniques like TLC, LC-MS, or NMR to identify the impurity profile before selecting a purification method.

Q2: What is the recommended first step in the purification process?

A2: An initial workup procedure is recommended to remove bulk impurities. This typically involves an aqueous wash to remove any water-soluble reagents or byproducts. If the crude product is a solid, washing with a non-polar solvent like hexane can remove non-polar impurities. For liquid crude products, an extraction with a suitable organic solvent like dichloromethane or ethyl acetate is a good starting point.[3]

Q3: Which purification technique is most effective for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Column chromatography is a versatile and widely used method for purifying quinazolinone derivatives.[4][5] Silica gel is a common stationary phase, with eluent systems typically composed of mixtures of hexane and ethyl acetate or dichloromethane and methanol.[4]

  • Recrystallization is an excellent technique for obtaining highly pure crystalline material if a suitable solvent can be identified.[1][6] This method is particularly effective for removing small amounts of impurities.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for moderately polar quinazolinones is a mixture of hexane and ethyl acetate.[4] The polarity of the eluent can be adjusted by changing the ratio of the solvents. For more polar impurities, a gradient elution from a less polar to a more polar solvent system can be effective.

Q5: What are some suitable solvents for recrystallizing 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization of quinazolinone derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water or hexane.[6]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common challenges encountered during the purification of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Problem 1: Low Recovery After Column Chromatography

Possible Causes:

  • The compound is too strongly adsorbed to the silica gel.

  • The compound is co-eluting with a major impurity.

  • The compound is degrading on the silica gel.

Solutions:

  • Optimize the Solvent System: If the compound is stuck on the column, increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a small amount of methanol.[4]

  • Use a Different Stationary Phase: If the compound is degrading on silica gel (which can be acidic), consider using a different stationary phase like neutral or basic alumina.

  • Check for Co-elution: Analyze the fractions by TLC or LC-MS to determine if the low recovery is due to co-elution with an impurity. If so, a shallower solvent gradient or a different solvent system may be required to improve separation.[4]

Problem 2: Oily Product After Purification

Possible Causes:

  • Residual solvent is present.

  • The product is a low-melting solid or an amorphous material.

  • The presence of a persistent impurity is preventing crystallization.

Solutions:

  • Remove Residual Solvent: Dry the product under high vacuum for an extended period. Gentle heating may also help if the compound is thermally stable.

  • Induce Crystallization: If the product is amorphous, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Re-purify: If an impurity is suspected, a second purification step may be necessary. For example, if column chromatography was used initially, recrystallization could be attempted, and vice-versa.

Problem 3: Persistent Impurity in the Final Product

Possible Causes:

  • The impurity has a similar polarity to the target compound.

  • The impurity is an isomer of the target compound.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be a powerful tool. Reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is commonly used for quinazolinone derivatives.[4]

  • Recrystallization from a Different Solvent System: Systematically screen a range of solvents with different polarities for recrystallization. Sometimes a solvent mixture can provide the selectivity needed to exclude a persistent impurity.

  • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound with different physical properties, making it easier to separate. This is an advanced technique and should be approached with caution.

Troubleshooting Workflow

Purification_Troubleshooting start Crude 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one initial_analysis Initial Analysis (TLC, LC-MS, NMR) start->initial_analysis workup Aqueous Workup / Extraction initial_analysis->workup purification_choice Choose Purification Method workup->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean low_yield Low Yield? column_chrom->low_yield persistent_impurity Persistent Impurity? recrystallization->persistent_impurity pure_product Pure Product oily_product Oily Product? low_yield->oily_product No optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase If degradation oily_product->persistent_impurity No induce_crystallization Induce Crystallization oily_product->induce_crystallization If amorphous dry_under_vacuum Dry Under High Vacuum oily_product->dry_under_vacuum Yes persistent_impurity->pure_product No repurify Re-purify (e.g., Prep-HPLC) persistent_impurity->repurify Yes optimize_solvent->column_chrom change_stationary_phase->column_chrom induce_crystallization->oily_product repurify->pure_product dry_under_vacuum->oily_product

Caption: A workflow for troubleshooting the purification of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

IV. Experimental Protocols

The following are generalized protocols that can be adapted for the purification of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Protocol 1: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[4]

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4]

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Purity Analysis and Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.[4]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the compound dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[4]

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives. Retrieved from

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(9), 10966–10977.

  • Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. UW Tacoma Digital Commons.

  • PubChem. (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Kim, J., et al. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of. Marine Drugs, 21(9), 489.

  • Sheldrick, G. M., et al. (2015). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o558–o561.

  • PubChem. (n.d.). 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 1455–1489.

  • PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

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Improving the biological assay performance of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for researchers working with 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, designed to improve biological assay performance.

Technical Support Center: 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Welcome to the technical support guide for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for enhancing the performance and reliability of your biological assays involving this compound. As a member of the quinazolinone family, this molecule holds therapeutic promise but also presents specific experimental challenges that must be carefully managed to ensure data integrity.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent IC50 Values and Poor Reproducibility Across Experiments

Question: "My IC50 values for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one vary significantly between assay plates and experimental days. What could be the cause?"

Answer:

Inconsistent results are often rooted in issues with compound stability, solubility, or interactions with assay components. The tetrahydroquinoline and quinazolinone scaffolds can be susceptible to degradation, especially under common laboratory conditions.[3][4]

Potential Causes & Solutions:

  • Compound Degradation: Tetrahydroquinolines, particularly fused tricyclic analogues, have been reported to be unstable in solution (e.g., DMSO) over time, undergoing oxidative decomposition.[3][4] This degradation can generate reactive byproducts that interfere with the assay, leading to variable activity.

    • Solution: Always prepare fresh stock solutions of the compound in a high-quality, anhydrous solvent like DMSO immediately before use. Avoid repeated freeze-thaw cycles. For longer-term storage, consider storing the compound as a dry powder at -20°C or -80°C, protected from light and moisture.

    • Validation Step: Perform a time-course stability study. Prepare a stock solution and incubate it under your typical experimental conditions (e.g., room temperature in DMSO). Test its activity at different time points (0, 2, 4, 8, 24 hours) to determine its stability window.

  • Solubility and Aggregation: Poor solubility in aqueous assay buffer can cause the compound to precipitate or form aggregates. Aggregates can non-specifically inhibit enzymes or interfere with optical readouts, leading to artifactual and highly variable results.

    • Solution: Determine the critical aggregation concentration (CAC) for your compound. Visually inspect your assay plates for any signs of precipitation after adding the compound. Consider using a lower final concentration of DMSO (typically ≤0.5%) in your assay. If solubility remains an issue, explore the use of non-ionic detergents like Triton X-100 or Tween-20 at concentrations below their critical micelle concentration (CMC).

  • Assay Buffer pH and Composition: The stability and ionization state of your compound can be pH-dependent.

    • Solution: Ensure your assay buffer is robust and its pH is stable throughout the experiment. If you suspect pH sensitivity, test the compound's activity in a panel of buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6) to find the optimal condition.

Issue 2: High Hit Rate in Screening or Apparent Non-Specific Activity

Question: "In my high-throughput screen, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is showing activity against multiple, unrelated targets. How can I determine if this is a genuine effect?"

Answer:

This is a classic red flag for Pan-Assay Interference Compounds (PAINS).[3] These compounds often exhibit activity through non-specific mechanisms rather than by binding to a specific target. The tetrahydroquinoline core is a known potential source of such interference.[4]

Causality and Mitigation Workflow:

The workflow below outlines a systematic approach to de-risk potential PAINS behavior.

A High Hit Rate or Non-Specific Activity Observed B Step 1: Check for PAINS Substructures (Is the core a known interferer?) A->B C Step 2: Perform Counter-Screen (e.g., against a known unrelated enzyme like β-lactamase) B->C Yes/Suspected D Step 3: Test for Aggregation (Dynamic Light Scattering or Detergent Sensitivity) C->D E Step 4: Assess Compound Stability (LC-MS analysis of compound in assay buffer over time) D->E F Result: Likely a PAINS Compound (Deprioritize or redesign molecule) E->F Fails any step G Result: Potentially a Specific Binder (Proceed with orthogonal validation) E->G Passes all steps cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->EGFR

Caption: Simplified EGFR/PI3K signaling pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one?

  • A1: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions. For aqueous assay buffers, ensure the final DMSO concentration is kept low (ideally below 0.5%) to avoid solvent-induced artifacts.

Q2: How should I store the compound?

  • A2: For long-term storage, keep the compound as a solid powder at -20°C or below, protected from light and moisture. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is highly recommended to prepare fresh solutions for each experiment due to the potential instability of the tetrahydroquinoline scaffold in solution. [3] Q3: What are the expected biological activities of this compound class?

  • A3: The broader quinazolinone class exhibits a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. [5][6]Many derivatives achieve this by inhibiting protein kinases such as EGFR or PI3K. [1][7]Tetrahydroquinoline derivatives are also known for antioxidant and neuroprotective properties. [8] Q4: Are there specific safety precautions I should take?

  • A4: As with any novel chemical entity, you should handle 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one with care. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Part 3: Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. [7] Methodology:

  • Cell Seeding: Plate your chosen cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one in growth medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: General Kinase Inhibition Assay (Example: PI3K)

This protocol provides a general framework for a biochemical assay to test for direct enzyme inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Enzyme: Dilute the recombinant kinase (e.g., PI3Kα) to the desired working concentration in assay buffer.

    • Substrate & ATP: Prepare a solution containing the kinase substrate and ATP at their Km concentrations.

  • Compound Dilution: Prepare a serial dilution of your compound in DMSO, and then dilute further into the assay buffer.

  • Assay Plate Setup:

    • To a 384-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of the diluted enzyme solution and incubate for 15-30 minutes at room temperature (pre-incubation).

    • Add 10 µL of the substrate/ATP mix to initiate the reaction.

  • Reaction & Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the output. This will depend on the assay format (e.g., for ADP-Glo™, add the detection reagents and measure luminescence).

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration to calculate the IC50.

References

  • Askar, A. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Thoreen, M. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Thoreen, M. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PubMed. Available at: [Link]

  • Ioniță, E. I., et al. (2021). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Antioxidants. Available at: [Link]

  • Rajput, R., et al. (2020). Synthesis and Pharmacological Evaluation of Some Novel 1, 2, 3, 4-Tetrahydroquinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wani, Z. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Malik, I., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. Available at: [Link]

  • Grych, M., & D’Yachenko, I. V. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Pharmaceuticals. Available at: [Link]

  • Kumar, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Nikolova, M., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules. Available at: [Link]

  • Sławiński, J., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports. Available at: [Link]

  • Chen, C. F., et al. (1993). Antiplatelet Actions of 2-(4-[1-(2-chlorophenyl) Piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Compound. Zhongguo Yao Li Xue Bao. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3684642, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. Available at: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences. Available at: [Link]

  • PrepChem. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules. Available at: [Link]

  • Wang, X., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences. Available at: [Link]

  • Reimer, G., et al. (1995). [Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione: Synthesis by Ring Transformation and Antiviral Activity...]. Pharmazie. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8981, 2,2,4-Trimethyl-1,2-dihydroquinoline. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 661275, 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Häcker, H. G., et al. (2009). Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. Our focus is on anticipating and resolving common experimental challenges, moving from frequently asked questions to advanced troubleshooting and detailed protocols.

Synthesis Overview & Core Mechanism

The synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is typically achieved through the condensation reaction between 2-amino-6-methylbenzoic acid and an excess of acetone. This reaction, a variation of the well-established synthesis routes for quinazolinone cores, involves the formation of an intermediate imine followed by an intramolecular cyclization to yield the desired tetrahydroquinazolinone ring structure.[1][2] The reaction can be catalyzed by either acid or base, though acid catalysis is common for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for this synthesis?

The synthesis fundamentally requires 2-amino-6-methylbenzoic acid and acetone. Acetone serves as both a reactant, providing the gem-dimethyl group at the C2 position, and often as the solvent.

Q2: What type of catalyst is typically used?

While various methods exist for quinazolinone synthesis, this specific reaction often benefits from an acid catalyst to facilitate both the initial imine formation and the subsequent cyclization.[3] Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O) or protic acids like p-toluenesulfonic acid (p-TSA) can be effective.[4]

Q3: How is the progress of the reaction monitored?

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] TLC is a rapid method to check for the consumption of the starting material (2-amino-6-methylbenzoic acid). LC-MS provides more definitive evidence of product formation by confirming the mass of the target compound.

Q4: What is a typical reaction temperature and duration?

Reaction conditions can vary, but a common approach involves heating the mixture at reflux. Depending on the scale and catalyst used, reaction times can range from a few hours to over 24 hours.[5] Optimization is key; prolonged heating at high temperatures can lead to byproduct formation.

Q5: What are the common challenges when scaling up this reaction?

Scaling up introduces challenges related to heat management, efficient mixing, and modified workup procedures. The exothermic nature of the initial condensation may require controlled addition of reagents and external cooling on a larger scale. Product isolation, which might be a simple precipitation on a lab scale, may require extraction and controlled crystallization for larger batches.

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or has not produced the desired product. What are the likely causes and how can I resolve this?

Low yield is a frequent problem stemming from several potential root causes. A systematic approach to troubleshooting is essential.

Possible Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions:

    • Causality: The kinetics of both imine formation and cyclization are highly dependent on temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation or promote side reactions.[5]

    • Solution: Screen a range of temperatures (e.g., from 50°C to the reflux temperature of acetone) to find the optimal point. Monitor the reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS to determine when the consumption of starting material has plateaued.[6]

  • Ineffective Catalysis:

    • Causality: The catalyst is crucial for activating the carbonyl group of acetone and facilitating the ring-closing step. An inappropriate choice or insufficient amount of catalyst will stall the reaction.

    • Solution: If using a Lewis acid like BF₃·Et₂O, ensure it is fresh and has not been deactivated by atmospheric moisture. Consider optimizing the catalyst loading. If yields remain low, switching to a different type of acid catalyst, such as p-TSA, may be beneficial.

  • Poor Quality of Starting Materials:

    • Causality: Impurities in the 2-amino-6-methylbenzoic acid can interfere with the reaction. Water content in the acetone can hydrolyze intermediates and deactivate certain catalysts.

    • Solution: Verify the purity of your 2-amino-6-methylbenzoic acid using NMR or melting point analysis. Use anhydrous acetone, especially when employing moisture-sensitive catalysts.

  • Incorrect Stoichiometry:

    • Causality: While acetone is often used in excess as the solvent, the ratio of the catalyst to the limiting reagent (2-amino-6-methylbenzoic acid) is critical.

    • Solution: Carefully re-verify the molar equivalents of your catalyst. A typical starting point for optimization is between 0.5 and 1.5 equivalents of catalyst relative to the anthranilic acid derivative.[4]

Issue 2: Significant Formation of Impurities

Question: My final product is contaminated with significant byproducts. How can I identify and minimize them?

Byproduct formation often arises from competing reaction pathways.

Possible Causes & Recommended Solutions:

  • Self-Condensation of Acetone:

    • Causality: Under acidic or basic conditions, acetone can undergo self-condensation to form mesityl oxide or other aldol products. This is more prevalent at higher temperatures and longer reaction times.

    • Solution: Maintain the lowest effective reaction temperature and avoid unnecessarily long reaction times. Once the starting material is consumed (as per TLC/LC-MS), proceed with the workup promptly.

  • Alternative Cyclization or Side Reactions:

    • Causality: The polarity of the solvent system can influence reaction pathways. While acetone is moderately polar, the presence of impurities or co-solvents could potentially favor the formation of alternative structures.[7]

    • Solution: Ensure acetone is the sole solvent unless a co-solvent is part of a validated protocol. Carefully analyze byproducts using LC-MS and NMR to understand their structures, which can provide clues about the competing reaction mechanisms.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate a pure, solid product. It either remains an oil or is difficult to recrystallize. What should I do?

Isolation challenges are common, especially as scale increases.

Possible Causes & Recommended Solutions:

  • Presence of Residual Solvent or Reagents:

    • Causality: Trapped acetone, catalyst residues, or soluble byproducts can inhibit crystallization, causing the product to "oil out."

    • Solution: After the initial workup (e.g., quenching and extraction), ensure the crude product is thoroughly dried under a high vacuum to remove all volatile residues. A wash with a non-polar solvent like hexanes can help remove non-polar impurities prior to recrystallization.

  • Inappropriate Recrystallization Solvent System:

    • Causality: The ideal recrystallization solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble.

    • Solution: Systematically screen for a suitable solvent system. Start with single solvents of varying polarity (e.g., ethanol, ethyl acetate, toluene). If a single solvent is not effective, try a binary solvent system (e.g., ethyl acetate/hexanes or ethanol/water). Add the hot solution of your crude product in the "good" solvent (e.g., ethyl acetate) dropwise to the "poor" solvent (e.g., hexanes) until turbidity persists, then heat to clarify and allow to cool slowly.

  • Product Is Inherently an Oil or Low-Melting Solid:

    • Causality: Some compounds have low melting points or exist as amorphous solids, making crystallization challenging.

    • Solution: If recrystallization fails, column chromatography is the next logical step. Use a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to separate the product from impurities.

Experimental Protocols & Scale-Up Considerations

Protocol 1: Lab-Scale Synthesis (1-5 g)

This protocol provides a baseline for laboratory synthesis and optimization.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylbenzoic acid (e.g., 3.02 g, 20 mmol).

  • Reagent Addition: Add acetone (50 mL). Stir the suspension for 5 minutes.

  • Catalysis: Slowly add boron trifluoride etherate (BF₃·Et₂O, 2.5 mL, 20 mmol) to the stirring suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) and stir.

  • Neutralization & Extraction: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one as a solid.

Table 1: Lab-Scale Reaction Parameters
ParameterRecommended ValueNotes
Reactant 1 2-amino-6-methylbenzoic acid1.0 eq
Reactant 2 / Solvent Acetone~25 mL per gram of reactant 1
Catalyst BF₃·Et₂O1.0 - 1.2 eq
Temperature Reflux (~56°C)Gentle reflux is sufficient.
Time 6 - 12 hoursMonitor by TLC/LC-MS.[5]
Typical Yield 75-85%Highly dependent on purity of reagents and conditions.
Protocol 2: Considerations for Scale-Up (50-100 g)

Scaling up requires modifications to ensure safety, consistency, and efficiency.

Key Modifications:

  • Reaction Vessel: Use a jacketed glass reactor with overhead mechanical stirring for efficient mixing and temperature control.

  • Reagent Addition: Add the BF₃·Et₂O catalyst via an addition funnel dropwise to the reactor, monitoring the internal temperature. Use a cooling bath to manage the initial exotherm.

  • Temperature Control: Rely on the reactor jacket and a circulating bath to maintain a consistent internal temperature. Avoid localized "hot spots" that can be caused by mantle heating.

  • Workup and Extraction: Use a larger separatory funnel or an extraction vessel for the liquid-liquid extraction. Be prepared for larger volumes of solvent.

  • Isolation: Crystallization at a larger scale may require seeding with a small crystal of pure product to induce nucleation. Isolate the final product using a Büchner funnel with vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., hexanes) to remove residual mother liquor.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualized Workflows

Diagram 1: General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification SM1 2-Amino-6-methylbenzoic Acid REACT Mix & Heat to Reflux (Monitor by TLC/LC-MS) SM1->REACT 1. Combine SM2 Acetone (Reactant & Solvent) SM2->REACT 1. Combine CAT Acid Catalyst (e.g., BF3·Et2O) CAT->REACT 1. Combine QUENCH Quench with Water REACT->QUENCH 2. Cool EXTRACT Neutralize & Extract (e.g., Ethyl Acetate) QUENCH->EXTRACT 3. Isolate Crude DRY Dry & Concentrate EXTRACT->DRY PURIFY Recrystallization or Column Chromatography DRY->PURIFY 4. Purify PRODUCT Pure 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one PURIFY->PRODUCT

Caption: General workflow for the synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Diagram 2: Troubleshooting Decision Tree

P1 Problem: Low Yield C1a Is Starting Material Consumed? P1->C1a P2 Problem: High Impurity C2a Identify Byproducts (LC-MS, NMR) P2->C2a P3 Problem: Isolation Issues C3a Is Product an Oil? P3->C3a C1b Check Reagent Purity & Stoichiometry C1a->C1b No C1c Optimize Temp & Reaction Time C1a->C1c Yes C1d Optimize Catalyst Type & Loading C1b->C1d C2b Lower Reaction Temp & Reduce Time C2a->C2b C3b Thoroughly Dry Crude & Re-evaluate Solvent C3a->C3b Yes C3a->C3b No, but won't crystallize C3c Use Column Chromatography C3b->C3c If still fails

Caption: Decision tree for troubleshooting common synthesis problems.

References

  • BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Link

  • BenchChem. Troubleshooting guide for the synthesis of quinazoline derivatives. Link

  • Deng, X., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Molecules, 22(9), 1521. Link

  • Lee, J. H., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3246-3250. Link

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706531. Link

  • ResearchGate. One-step synthesis of 4(3H)-quinazolinones. Link

  • Organic Chemistry Portal. Synthesis of quinazolinones. Link

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Quinazolinone and Quinazoline Derivatives. Link

  • BenchChem. Troubleshooting common issues in quinazoline synthesis protocols. Link

  • Jukić, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(10), 1339-1350. Link

  • Universal Journal of Pharmaceutical Research. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Link

  • Kim, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4264. Link

  • Lee, H., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules, 27(19), 6265. Link

  • Organic Chemistry Portal. Quinazoline synthesis. Link

  • PubChem. 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. Link

  • ResearchGate. Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Link

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Link

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16399-16441. Link

  • PrepChem. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Link

  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof. Link

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Link

  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof. Link

  • Kundu, B., et al. (2005). Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. Journal of Combinatorial Chemistry, 7(6), 909-915. Link

  • Baghdad Science Journal. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Link

  • Pharmazie. (1995). [Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione: Synthesis by Ring Transformation and Antiviral Activity...]. Link

  • ResearchGate. The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. Link

  • PubChem. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. Link

  • ResearchGate. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Link

  • ResearchGate. Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Link

  • Organic Letters. (2001). Asymmetric Synthesis of Functionalized 1,2,3,4-tetrahydroquinolines. Link

  • ResearchGate. (2019). Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Link

  • Acta Crystallographica Section E. (2009). 2,2,7-Trimethyl-2,3-dihydro-quinazolin-4(1H)-one. Link

Sources

Technical Support Center: 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis and characterization of this compound. While specific literature on this exact molecule is limited[1], this guide synthesizes established principles of quinazolinone chemistry to address potential experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis and analysis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in quinazolinone synthesis are a frequent issue. The most common culprits are suboptimal reaction conditions, purity of starting materials, and inefficient purification. Key factors to re-evaluate include reaction temperature, solvent choice, and the effectiveness of the catalyst or condensing agent used.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and ensure the consumption of starting materials.[2]

Q2: I am observing an unexpected side product in my reaction mixture. What could it be?

A common side reaction in quinazolinone synthesis is the formation of benzimidazole byproducts, especially when using non-polar solvents.[3] Another possibility is the incomplete cyclization of intermediates. The specific side product will depend on the synthetic route employed. It is recommended to characterize the impurity by MS and NMR to elucidate its structure and adjust the reaction conditions accordingly.

Q3: My purified product shows inconsistencies in its melting point. What could be the cause?

Variations in melting point typically indicate the presence of impurities or polymorphic forms of the compound. Residual solvents from the purification process can also depress and broaden the melting point range. Ensure your product is thoroughly dried under vacuum. If the issue persists, recrystallization from a suitable solvent system may be necessary to obtain a pure, crystalline solid.

Q4: The NMR spectrum of my product is complex and difficult to interpret. Are there any common pitfalls?

The presence of rotamers or tautomers can lead to peak broadening or the appearance of extra signals in the NMR spectrum. The tetrahydroquinazoline ring system can also exhibit complex splitting patterns. Running the NMR at a higher temperature might help to coalesce broad peaks. For structural confirmation, 2D NMR techniques such as COSY and HSQC are invaluable.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Guide 1: Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

A plausible synthetic route for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one involves the condensation of 2-amino-6-methylbenzoic acid with acetone. The following guide addresses potential issues in this hypothetical synthesis.

Experimental Protocol: One-Pot Synthesis

  • To a solution of 2-amino-6-methylbenzoic acid in a suitable solvent (e.g., ethanol, toluene), add acetone.

  • Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or piperidine).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Table

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalyst or incorrect stoichiometry.Screen different acid or base catalysts. Ensure the correct molar ratios of reactants are used.
Suboptimal reaction temperature or time.Gradually increase the reaction temperature and monitor for product formation. Extend the reaction time if starting material is still present.[2]
Poor quality of starting materials.Verify the purity of 2-amino-6-methylbenzoic acid and acetone. Use freshly distilled acetone if necessary.
Formation of a Major Side Product Dehydration of the desired product to form the corresponding quinazolinone.Use milder reaction conditions (lower temperature, less harsh catalyst) to prevent over-oxidation.
Self-condensation of acetone.Add acetone slowly to the reaction mixture to minimize self-condensation.
Difficult Purification Product co-elutes with impurities during column chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Oily product that is difficult to crystallize.Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 2-amino-6-methylbenzoic acid + Acetone Start->Reactants Reaction Reflux with catalyst Reactants->Reaction Workup Solvent removal Reaction->Workup Crude Product Crude Product Workup->Crude Product Purification Column Chromatography or Recrystallization Crude Product->Purification Pure Product Pure Product Purification->Pure Product

Caption: Synthetic and purification workflow for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Guide 2: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Analytical Data

Technique Expected Observations
¹H NMR Aromatic protons (multiplets), methyl protons (singlets), and protons of the tetrahydroquinazoline ring (may show complex splitting).
¹³C NMR Carbonyl carbon, aromatic carbons, quaternary carbon, and methyl carbons.
Mass Spec (ESI+) Predicted [M+H]⁺ at m/z 191.1179.[1]
IR N-H stretching, C=O stretching, and aromatic C-H stretching vibrations.

Troubleshooting Analytical Data

Issue Potential Cause Recommended Solution
Unexpected peaks in NMR Presence of impurities or residual solvent.Compare the spectrum with known solvent peaks. Re-purify the sample if necessary.
Formation of diastereomers if a chiral center is present.Use chiral chromatography or a chiral shift reagent to resolve the diastereomers.
Incorrect mass in MS Fragmentation of the molecule in the ion source.Use a softer ionization technique (e.g., ESI) to minimize fragmentation.
Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺).This is common in ESI-MS and can help confirm the molecular weight.
Broad peaks in IR Sample is not completely dry.Ensure the sample is thoroughly dried before analysis.

Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low Yield? Start->LowYield SideProduct Side Product? Start->SideProduct CharacterizationIssue Characterization Issue? Start->CharacterizationIssue CheckConditions Check Reaction Conditions (Temp, Time, Catalyst) LowYield->CheckConditions Yes IdentifyImpurity Characterize Impurity (MS, NMR) SideProduct->IdentifyImpurity Yes CheckNMR Re-run NMR (higher temp, 2D) CharacterizationIssue->CheckNMR Yes CheckPurity Check Starting Material Purity CheckConditions->CheckPurity OptimizePurification Optimize Purification CheckPurity->OptimizePurification AdjustConditions Adjust Reaction Conditions to Minimize Side Reaction IdentifyImpurity->AdjustConditions CheckMS Check MS for Adducts/Fragments CheckNMR->CheckMS RePurify Re-purify and Dry Sample CheckMS->RePurify

Caption: A decision tree for troubleshooting common experimental issues.

Part 3: References

Sources

Technical Support Center: Crystallization of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. Our approach is rooted in first principles of physical organic chemistry and crystallization theory to empower you to not only solve immediate issues but also to develop robust, repeatable protocols.

Section 1: Fundamental Crystallization Problems

This section addresses the most frequent and frustrating issues encountered during the initial attempts to crystallize 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

FAQ 1: I've followed my synthesis work-up, but no crystals are forming upon cooling. What should I do?

Answer:

Failure to form crystals is typically a problem of nucleation or supersaturation.[1][2] The solution may not be sufficiently concentrated for molecules to begin assembling into a crystal lattice, or the energy barrier for the initial crystal nucleus to form has not been overcome.

Causality: Crystallization occurs in two phases: nucleation (the formation of a stable, initial crystal seed) and crystal growth.[1][2] If the concentration of the solute is below the supersaturation point, nucleation is thermodynamically unfavorable. Even in a supersaturated solution, spontaneous (homogeneous) nucleation can be slow.

Troubleshooting Protocol:

  • Induce Nucleation (for clear solutions):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3][4] The microscopic imperfections on the glass provide a high-energy surface that acts as a template for heterogeneous nucleation.[1]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal ("seed crystal") to the solution.[1] This bypasses the nucleation step entirely, allowing crystal growth to begin immediately.

    • Lower Temperature: Place the flask in an ice-water bath to dramatically decrease the solubility of the compound and increase supersaturation.[5]

  • Increase Concentration (if nucleation attempts fail):

    • Your solution is likely too dilute. There is simply too much solvent for the compound to reach its saturation point upon cooling.[4]

    • Gently heat the solution to boil off a portion of the solvent.[4] Continue to remove solvent until you observe a slight cloudiness or turbidity while the solution is hot. This indicates you are near the saturation point.

    • Add a very small amount of fresh, hot solvent (dropwise) until the solution becomes clear again. Then, allow it to cool slowly.

FAQ 2: My crystallization yield is extremely low (<30%). How can I improve it?

Answer:

A low yield indicates that a significant portion of your target compound remains dissolved in the mother liquor after filtration.[4] This is one of the most common challenges and can usually be rectified by optimizing the solvent system and cooling process.

Causality: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.[3][5] If the compound has significant solubility even at 0°C, it will be lost in the filtrate. Using an excessive volume of solvent is also a primary cause of low recovery.[4]

Troubleshooting Protocol:

  • Solvent Re-evaluation: The choice of solvent is the most critical factor.[3] For a molecule like 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, with both hydrogen-bond accepting/donating sites and nonpolar alkyl groups, a solvent of intermediate polarity is often a good starting point. Experiment with solvents like ethyl acetate, ethanol, or isopropanol.

  • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[4] Add the hot solvent in small portions, allowing time for dissolution after each addition.

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by placing a drop on a watch glass and letting it evaporate. A large amount of solid residue indicates significant product loss.[4]

  • Second Crop Recovery: If the mother liquor is rich in product, you can recover a "second crop" of crystals by boiling off more solvent to re-concentrate the solution and cooling it again. Be aware that this second crop may be less pure than the first.

  • Cooling Optimization: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]

Section 2: Crystal Quality and Morphology Issues

Once crystals form, their physical characteristics are the next critical checkpoint. Poor morphology can affect purity, filtration, and drying efficiency.

FAQ 3: Instead of crystals, an oil has formed. How do I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is so high that it depresses the melting point of the mixture below the crystallization temperature.

Causality: The solubility curve of the compound in the chosen solvent is so steep that the solution becomes supersaturated while it is still hot enough for the solid to exist as a liquid phase. This is common when a solution is cooled too quickly.[4]

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% of the total volume) of additional hot solvent to lower the saturation temperature.[4]

  • Slow Cooling is Crucial: Allow the flask to cool much more slowly. Insulate the flask with a beaker of hot water or cotton wool to ensure a very gradual temperature drop. This gives molecules time to orient correctly into a crystal lattice rather than aggregating as a disordered liquid.

  • Change Solvents: If slow cooling fails, the solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a solvent-pair system (see Section 4).

  • Purity Check: If the crude material is very impure, the melting point depression may be significant.[6] Consider a preliminary purification step like a simple column filtration before attempting crystallization.

FAQ 4: My product has crystallized, but it is discolored (e.g., yellow or brown). How can I get a white product?

Answer:

Color in an organic solid that is expected to be white or colorless is a clear indication of impurities.[5] These are often highly conjugated, colored byproducts from the synthesis.

Causality: Colored impurities are typically large, polar molecules that can be adsorbed onto a high-surface-area material like activated carbon.

Troubleshooting Protocol:

  • Use Decolorizing Carbon (Charcoal):

    • Dissolve the crude, colored solid in the appropriate amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of decolorizing carbon (a micro-spatula tip is often sufficient). Adding charcoal to a boiling solution will cause it to boil over violently.

    • Swirl the hot solution with the charcoal for a few minutes. Do not boil for an extended period, as this can also adsorb your product.

  • Perform a Hot Filtration:

    • To remove the fine charcoal particles, you must filter the solution while it is still hot.[7] Use a pre-heated funnel (fluted filter paper is best) to prevent your product from crystallizing prematurely in the funnel.

    • Collect the hot, colorless filtrate and allow it to cool as you normally would.

G cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration Hot Filtration cluster_crystallization Crystallization A Dissolve colored crude product in minimum hot solvent B Remove from heat A->B Solution is colored C Add small amount of decolorizing carbon B->C D Swirl for 2-5 minutes C->D E Pre-heat funnel and receiving flask D->E F Filter hot solution by gravity E->F G Collect clear, hot filtrate F->G Charcoal & impurities removed on filter paper H Cool slowly to induce crystallization G->H I Collect pure, colorless crystals H->I

Section 3: Purity and Characterization

The ultimate goal of crystallization is purification. Analytical data is the final arbiter of success.

FAQ 5: The melting point of my crystals is broad or lower than the literature value. What does this mean?

Answer:

A broad or depressed melting point is a classic and definitive indicator of an impure compound.[6]

Causality: Impurities disrupt the uniform crystal lattice of a solid. This weakens the intermolecular forces holding the molecules together, requiring less energy (a lower temperature) to transition to the liquid phase. The melting occurs over a range because different regions of the solid have different concentrations of impurities.[6]

Troubleshooting Protocol:

  • Recrystallize Again: The most straightforward solution is to perform a second recrystallization. Often, a single recrystallization is not enough to remove all impurities, especially if the initial material was very crude.

  • Optimize Washing: During the final filtration step, ensure you wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent.[3] Using warm or room-temperature solvent will dissolve some of your purified product. The purpose of the wash is to rinse away any residual mother liquor that contains the dissolved impurities.

  • Solvent Occlusion: If the melting point does not improve after a second recrystallization, it's possible that solvent molecules are trapped within the crystal lattice (occlusion). Try crystallizing from a different, more volatile solvent and ensure the crystals are dried thoroughly under vacuum.

FAQ 6: My ¹H NMR spectrum shows unexpected peaks. How do I identify the source?

Answer:

Unexpected peaks in an NMR spectrum point to specific impurities that were not removed during crystallization.

Causality: Crystallization is most effective at removing impurities with different solubility profiles from the target compound. If an impurity has very similar solubility, it may co-crystallize.

Troubleshooting Protocol:

  • Identify Common Contaminants:

    • Solvent Residue: The most common "impurity." Compare your spectrum to known chemical shifts of solvents used in the reaction or crystallization (e.g., ethanol, ethyl acetate, hexane).[6]

    • Water: A broad peak, often between 1.5 and 4.5 ppm (its position is solvent-dependent), indicates the presence of water.[6] Ensure your product is dried thoroughly.

    • Unreacted Starting Material: Check for characteristic peaks of the starting materials used in the synthesis of the quinazolinone.[6]

  • Purification Strategy:

    • If the impurity is a starting material or byproduct with a different polarity, a different crystallization solvent may be more effective at excluding it.

    • For impurities that are very difficult to remove by crystallization, column chromatography may be necessary before a final crystallizing polish.[8]

Section 4: Advanced Concepts & Solvent Selection

FAQ 7: I can't find a single good solvent. What is a "solvent-pair" system and how do I use it?

Answer:

A solvent-pair system is used when no single solvent has the ideal property of dissolving the compound when hot but not when cold.[7] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[7][9]

Methodology:

  • Dissolve: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Add Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until you see persistent cloudiness (precipitation).

  • Re-solubilize: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cool: The solution is now perfectly saturated at that high temperature. As it cools, the solubility will decrease, and high-purity crystals should form.

A common and effective pair for quinazolinone-type structures is Ethanol (good solvent) and Water (anti-solvent), or Ethyl Acetate (good solvent) and Hexane (anti-solvent).[6][7]

Data Table: Solvent Properties for Quinazolinone Crystallization
SolventBoiling Point (°C)PolarityClassNotes
Ethanol 78Polar ProticGood Starting PointOften used in solvent pairs with water.[6][10]
Methanol 65Polar ProticHigh SolubilityMay be too good a solvent, leading to low yields.
Isopropanol 82Polar ProticGood AlternativeLess volatile than ethanol.
Ethyl Acetate 77Polar AproticExcellent ChoiceGood balance of polarity; easily removed.[6]
Acetone 56Polar AproticHigh SolubilityLow boiling point can lead to rapid, poor-quality crystallization.
Hexane / Heptane 69 / 98NonpolarAnti-SolventUsed in pairs with more polar solvents to induce precipitation.[6]
Water 100Very PolarAnti-SolventUsed as an anti-solvent with alcohols.[7]
FAQ 8: Could my compound exist as different crystal forms (Polymorphs)?

Answer:

Yes, this is a distinct possibility and a critical consideration in drug development. Polymorphism is the ability of a compound to crystallize in different solid-state structures, which can have different physical properties like solubility, melting point, and stability.[1][11]

Implications: The conditions of crystallization—such as the solvent used, the rate of cooling, and temperature—can dictate which polymorph is formed.[11][12] If you observe different crystal habits (e.g., needles one day, plates the next) under slightly different conditions, you may be isolating different polymorphs. This requires advanced characterization (e.g., PXRD, DSC) to confirm but is a vital aspect of controlling the final solid form of a pharmaceutical compound.

G cluster_clear Clear Solution Path cluster_cloudy Cloudy/Oily Solution Path Start No Crystals Formed After Initial Cooling Q1 Is the solution clear or cloudy? Start->Q1 A1 Likely too much solvent or nucleation issue Q1->A1 Clear B1 Supersaturated, but 'oiled out' or amorphous Q1->B1 Cloudy/Oily A2 Action: Scratch inner surface of flask A1->A2 A3 Action: Add a seed crystal A2->A3 If no success A5 Action: Cool in ice bath A3->A5 If no success A4 Action: Boil off some solvent & re-cool End Crystals Form A4->End A5->A4 If no success B2 Action: Re-heat to re-dissolve B1->B2 B3 Action: Add small amount of extra solvent B2->B3 B4 Action: Cool much more slowly B3->B4 B4->End

References

  • Chemistry Crystallization. (n.d.). sathee jee.
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  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Crystallization. (n.d.). Harry & Co Jewellery.
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Validation & Comparative

A Comparative Guide to 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and Other Quinazolinone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one with other quinazolinone derivatives. While specific experimental data for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is limited in publicly available literature, this document leverages extensive research on structurally related analogues to project its potential performance and establish a framework for its evaluation. By examining the structure-activity relationships (SAR) of methylated quinazolinones, we can infer the likely biological activities and guide future research and development.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This bicyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile scaffold for the development of therapeutic agents.[2] Derivatives of quinazolinone have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][3][4] Several quinazolinone-based drugs have received FDA approval, particularly as anticancer agents that target key signaling pathways.[5]

The therapeutic versatility of quinazolinones stems from the numerous points on the scaffold that can be functionalized. Substitutions at the 2, 3, and benzenoid ring positions can significantly modulate the compound's pharmacological profile.[3] This guide focuses on the impact of methyl substitutions, particularly on the tetrahydroquinazolin-4-one backbone, to understand the potential of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one: A Proposed Pathway

A potential synthetic workflow is outlined below:

Synthesis_Workflow A 2-Amino-6-methylbenzoic acid B Acylation with Acetyl Chloride A->B Step 1 C 2-Acetamido-6-methylbenzoic acid B->C D Reaction with Acetone C->D Step 2 E Cyclization D->E Step 3 F 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one E->F

Caption: Proposed synthesis workflow for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Experimental Protocol: Proposed Synthesis

Step 1: Acylation of 2-Amino-6-methylbenzoic acid

  • Dissolve 2-amino-6-methylbenzoic acid in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-acetamido-6-methylbenzoic acid.

Step 2 & 3: Reaction with Acetone and Cyclization

  • Reflux the 2-acetamido-6-methylbenzoic acid with an excess of acetone, which acts as both a reactant and a solvent. The presence of a dehydrating agent or a catalytic amount of acid may be required to facilitate the cyclization.

  • Alternatively, the reaction can be carried out in a sealed tube at elevated temperatures.

  • After cooling, the excess acetone is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the final product, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents. Methyl groups, in particular, can influence a molecule's lipophilicity, steric profile, and metabolic stability, thereby affecting its interaction with biological targets.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents, with many acting as inhibitors of key enzymes in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[6]

Structure-Activity Relationship Insights:

  • Methyl Group at Position 2: The presence of a methyl group at the 2-position is a common feature in many biologically active quinazolinones.[3] In some instances, this substitution is crucial for maintaining the desired conformation for target binding.

  • Gem-Dimethyl Group at Position 2: The 2,2-dimethyl substitution in the tetrahydroquinazoline ring is less common in the context of potent biological activity. This bulky substitution may sterically hinder the molecule from fitting into the active site of certain enzymes. However, it could also enhance metabolic stability by preventing oxidation at this position.

  • Methyl Group at Position 5: Substitution on the benzenoid ring significantly impacts activity. A methyl group at the 5-position, being an electron-donating group, can influence the electronic properties of the aromatic system and its interaction with target proteins. The position of this group is critical; for instance, in some series, a methyl group at position 6 has been shown to be favorable for antitumor activity.[5]

Comparative Data of Methylated Quinazolinone Derivatives (Anticancer Activity)

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
3-Methylquinazolinone derivative (4d)A431, A549, MCF-7, NCI-H19753.48, 2.55, 0.87, 6.42EGFR inhibitor[6]
6-Methyl-3-phenyl-4(3H)-quinazolinone (5)EKVX (Lung), HCT-15 (Colon), MDA-MB-231 (Breast)Selective activityNot specified[5]
2-Methyl-4(3H)-quinazolinone derivative (27)MRSAPotent activityPBP1 and PBP2a inhibitor[7]
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (2b, 2c)Not specifiedGood anti-inflammatory activityNot specified[3]

Based on the available data, the 2,2,5-trimethyl substitution pattern of the target compound presents a unique combination. The gem-dimethyl group at C2 might decrease its potency as a kinase inhibitor compared to monosubstituted analogues due to steric hindrance. However, the 5-methyl group on the aromatic ring could potentially enhance its activity. Experimental validation is crucial to determine its actual anticancer potential.

Antimicrobial Activity

Quinazolinone derivatives have also shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens.[1][8]

Structure-Activity Relationship Insights:

  • Substitutions at Position 2 and 3: These positions are critical for antimicrobial activity. The presence of a methyl group at position 2 is often found in active compounds.[8]

  • Substitutions on the Benzenoid Ring: Halogen substitutions on the aromatic ring have been shown to enhance antimicrobial activity.[3] The effect of a methyl group at position 5 would need to be experimentally determined, but it is plausible that it could influence the compound's ability to penetrate bacterial cell walls.

Comparative Data of Methylated Quinazolinone Derivatives (Antimicrobial Activity)

Compound/DerivativeMicroorganismActivityReference
2,3,6-trisubstituted Quinazolin-4-oneS. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicansVaried, some with excellent activity[7]
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (2b, 2c, 2d, 2g, 2h)B. subtilis, S. aureus, P. aeruginosa, C. albicans, A. niger, C. lunataSignificant antibacterial and antifungal activity[3]
2-Methyl-3-(substituted)quinazolin-4(3H)-onesB. subtilis, B. cereus, S. epidermidis, M. luteus, E. coli, C. albicans, A. nigerSignificant activity[9]

Given the SAR, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one might exhibit moderate antimicrobial activity. The gem-dimethyl group could be a limiting factor, but the overall lipophilicity imparted by the three methyl groups might facilitate membrane transport.

Anti-inflammatory Activity

Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[4][10]

Structure-Activity Relationship Insights:

  • Substitutions at Position 2 and 3: As with other biological activities, these positions are key. A 2-methyl group is a common feature in anti-inflammatory quinazolinones.[4]

  • Substitutions on the Benzenoid Ring: The nature and position of substituents on the benzene ring can greatly influence anti-inflammatory potency. For instance, bromo-substitution at position 6 has been shown to be effective.[3]

Comparative Data of Methylated Quinazolinone Derivatives (Anti-inflammatory Activity)

Compound/DerivativeIn Vivo/In Vitro ModelActivityReference
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (2b, 2c)Carrageenan-induced paw edema in ratsGood activity, comparable to ibuprofen[3]
3-(...)-2-methyl-6-bromo quinazolin-4-one (21)Not specifiedBetter anti-inflammatory activity (32.5% inhibition)[4]
4(3H)-Quinazolinone and its 2-methyl and 2-phenyl derivativesCarrageenan-induced rat paw edemaSignificant activity (81-96% inhibition)[11][12]

The anti-inflammatory potential of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is intriguing. While the gem-dimethyl group's effect is unknown, the presence of a methyl group at position 2 is generally favorable. The 5-methyl group's contribution would need experimental verification.

Key Signaling Pathways and Experimental Workflows

The diverse biological activities of quinazolinone derivatives are a result of their interaction with various cellular targets and signaling pathways.

Signaling_Pathways cluster_0 Anticancer cluster_1 Anti-inflammatory A Quinazolinone Derivatives B EGFR Tyrosine Kinase A->B Inhibition C PI3K/Akt Pathway B->C Activation D Cell Proliferation & Survival C->D Promotion E Quinazolinone Derivatives F COX Enzymes E->F Inhibition G Prostaglandin Synthesis F->G Catalysis H Inflammation G->H Mediation

Caption: Key signaling pathways modulated by quinazolinone derivatives.

Experimental Workflow: In Vitro Anticancer Activity Screening

A standard workflow to assess the anticancer potential of a novel quinazolinone derivative is presented below.

Anticancer_Screening_Workflow A Synthesized Compound (e.g., 2,2,5-Trimethyl-THQ) B Cell Viability Assay (MTT/XTT) A->B C Determine IC50 values (Multiple Cancer Cell Lines) B->C D Mechanism of Action Studies C->D E Western Blot (Target protein expression) D->E F Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) D->F G Cell Cycle Analysis (Flow Cytometry) D->G H Apoptosis Assay (Annexin V/PI Staining) D->H

Caption: A typical experimental workflow for in vitro anticancer screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is currently lacking, a comparative analysis based on the extensive literature on related methylated quinazolinone derivatives provides valuable insights. The unique 2,2,5-trimethyl substitution pattern suggests a compound with potentially moderate biological activity across anticancer, antimicrobial, and anti-inflammatory assays. The gem-dimethyl group at the 2-position is a key structural feature that may impact its potency, possibly through steric hindrance, while also potentially enhancing its metabolic stability.

To fully elucidate the therapeutic potential of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, the following future work is recommended:

  • Chemical Synthesis and Characterization: Development and validation of a reliable synthetic route to obtain a pure sample of the target compound.

  • In Vitro Biological Screening: Comprehensive screening for anticancer, antimicrobial, and anti-inflammatory activities using established assays.

  • Mechanism of Action Studies: If promising activity is observed, further investigation into the underlying molecular mechanisms is warranted.

  • Comparative Studies: Direct comparison with clinically relevant drugs and other quinazolinone derivatives to benchmark its performance.

This guide serves as a foundational resource for researchers interested in exploring the potential of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and provides a strategic framework for its future investigation.

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A Comparative Bioactivity Analysis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential bioactivity of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. In the absence of direct experimental data for this specific molecule, we will leverage established structure-activity relationships (SAR) within the broader quinazolinone family to forecast its likely biological profile. This predictive analysis will be juxtaposed with the known bioactivities of pertinent alternative compounds, supported by established experimental protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinazolinone derivatives.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[1][2] Its structural versatility allows for targeted chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The tetrahydro-derivative, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, presents a unique substitution pattern that warrants a thorough investigation of its potential bioactivity in comparison to other well-characterized analogs.

Predictive Bioactivity Profile of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Based on the extensive literature on quinazolinone derivatives, we can hypothesize the potential bioactivities for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. The presence of the core tetrahydroquinazolinone scaffold suggests a likelihood of activity in the following areas:

  • Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism often involves the inhibition of key cellular targets such as tubulin polymerization or signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and PI3K pathways.[4][5]

  • Antimicrobial Activity: The quinazolinone nucleus is a common feature in compounds with antibacterial and antifungal properties.[3][7] The mode of action can vary, but often involves the disruption of essential microbial cellular processes.

  • Anti-inflammatory Activity: Several quinazolinone analogs have demonstrated significant anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or pathways like the NF-κB signaling cascade.[8][9][10]

The specific substitutions on 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one—the gem-dimethyl group at position 2 and the methyl group at position 5—will undoubtedly influence its potency and selectivity. A detailed comparative analysis with known compounds will help to elucidate these potential effects.

Comparative Analysis with Alternative Bioactive Scaffolds

To provide a robust comparison, we will evaluate the bioactivity of our target compound against three classes of structurally related alternatives for which substantial experimental data exists:

  • Substituted Quinazolin-4(3H)-ones: These compounds share the core bicyclic structure but differ in their oxidation state and substitution patterns.

  • 2,3-Dihydroquinazolin-4(1H)-ones: These represent a partially saturated analog of the quinazolinone core and are known to possess a range of biological activities.[11][12][13]

  • Tetrahydroquinolines: While possessing a different heterocyclic core, tetrahydroquinolines share a similar bicyclic, nitrogen-containing framework and exhibit overlapping bioactivities.

Anticancer Activity

The anticancer potential of quinazolinone derivatives is one of their most explored properties.[4][5][6] Many of these compounds exert their effects by targeting critical components of cell division and signaling.

Comparative Data on Anticancer Activity:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-onemGlu7 expressing T-REx 293 cells4.65Negative Allosteric Modulator of mGlu7 Receptor[14]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneMultiple Cancer Cell LinesSub-μMTubulin Polymerization Inhibition[15]
Quinazolinone Schiff base 1MCF-7 (Breast Cancer)6.246Not specified[16]
Quinazolinone Schiff base 2MCF-7 (Breast Cancer)5.910Not specified[16]
2,3-disubstituted-6-iodo-3H-quinazolin-4-one (Compound 6f)Lymphoma cell line13.2Not specified[17]
2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-onemGlu7 expressing T-REx 293 cells6.14Negative Allosteric Modulator of mGlu7 Receptor[18]

Key Signaling Pathways in Quinazolinone-Mediated Anticancer Activity:

Several signaling pathways are implicated in the anticancer effects of quinazolinone derivatives. Understanding these pathways is crucial for rational drug design and for predicting the mechanism of novel compounds.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[19][20][21][22] Certain quinazolinone derivatives act as EGFR tyrosine kinase inhibitors, blocking downstream signaling cascades.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Proliferation/Survival Proliferation/Survival Akt->Proliferation/Survival Transcription Factors->Proliferation/Survival Gene Expression Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Quinazolinone Inhibition.

  • p53-MDM2 Signaling Pathway: The p53 tumor suppressor protein plays a critical role in preventing cancer formation.[23][24][25] Its activity is negatively regulated by MDM2. Some quinazolinone derivatives can disrupt the p53-MDM2 interaction, leading to the reactivation of p53 and subsequent apoptosis of cancer cells.

p53_MDM2_Pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activation MDM2 MDM2 p53->MDM2 Transcriptional Activation Ubiquitination Ubiquitination p53->Ubiquitination Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis p53->Cell Cycle Arrest/Apoptosis Transcriptional Activation of Target Genes MDM2->p53 Binding & Inhibition MDM2->Ubiquitination E3 Ligase Activity Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->MDM2 Inhibition of p53 Binding

Caption: p53-MDM2 Signaling Pathway and Quinazolinone Inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinazolinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[3][26][27]

Comparative Data on Antimicrobial Activity:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Quinazolinone Schiff Base DerivativesEscherichia coli128[26]
Fused Quinazolinone DerivativesCandida albicansGood Activity[27]
Fused Quinazolinone DerivativesAspergillus nigerGood Activity[27]
2,3,6-trisubstituted Quinazolin-4-one (A-1)Staphylococcus aureus"Very Good Activity"[3]
2,3,6-trisubstituted Quinazolin-4-one (A-1)Streptococcus pyogenes"Very Good Activity"[3]

Note: "Good Activity" and "Very Good Activity" are qualitative descriptors from the source and are included for completeness.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases. Quinazolinone derivatives have been investigated for their potential to modulate inflammatory responses.[8][9][10]

Comparative Data on Anti-inflammatory Activity:

Compound/Derivative ClassAssayActivityReference
2,3-Dihydroquinazolin-4(1H)-ones (Compound 3i)Inhibition of BSA denaturation & Radical ScavengingSuperior Efficiency[28]
Novel Pyrrolic CompoundsCarrageenan-induced paw edemaNo significant activity[8][9]
Indomethacin Analogues (Compound 3e)COX-2 Inhibition (in vitro)IC50 = 0.34 µM[10]
Indomethacin Analogues (Compound 3c)COX-2 Inhibition (in vitro)IC50 = 1.39 µM[10]

NF-κB Signaling Pathway in Inflammation:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[29][30][31][32][33] Its inhibition is a key therapeutic strategy for inflammatory diseases.

NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α, IL-1) Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK Complex IKK Complex IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Ubiquitination & Degradation of IκB Ubiquitination & Degradation of IκB IκB->Ubiquitination & Degradation of IκB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Release Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression Induction Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Complex Activation Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->IKK Complex Inhibition

Caption: NF-κB Signaling Pathway and Quinazolinone Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][34][35][36]

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion (24h) seed_cells->incubate_adhesion add_compound Add test compounds at various concentrations incubate_adhesion->add_compound incubate_treatment Incubate for treatment period (48-72h) add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for formazan crystal formation (4h) add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO incubate_formazan->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and comparators) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.[37][38][39][40][41]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP. Prepare dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC₅₀ value for inhibition of polymerization.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[26][42]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[27]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 4: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the anti-inflammatory activity of compounds.[8][9][10]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion and Future Directions

This guide has provided a predictive and comparative analysis of the bioactivity of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. Based on the extensive evidence from related quinazolinone and dihydroquinazolinone derivatives, it is plausible that this compound will exhibit anticancer, antimicrobial, and/or anti-inflammatory properties. The provided experimental protocols offer a robust framework for the empirical validation of these predicted activities.

Future research should focus on the synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and its systematic evaluation using the assays detailed herein. A thorough investigation of its mechanism of action, including its effects on the signaling pathways discussed, will be crucial for understanding its therapeutic potential. The structure-activity relationships gleaned from such studies will be invaluable for the design and development of novel, highly potent, and selective quinazolinone-based therapeutic agents.

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Sources

A Comprehensive In Vivo Efficacy Validation Guide: 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one vs. Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-convulsant properties.[1][2][3][4][5] This guide focuses on a specific novel derivative, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one , a compound of interest for its potential as a next-generation anti-inflammatory agent. While direct in vivo data for this specific molecule is nascent, its structural similarity to other quinazolinones with demonstrated anti-inflammatory effects warrants a rigorous and objective validation process.[1][3][6]

This document serves as a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. Its purpose is to detail the necessary in vivo experimental designs to validate the efficacy of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. We will objectively compare its potential performance against two well-established alternatives: Celecoxib , a selective COX-2 inhibitor, and Dexamethasone , a potent synthetic glucocorticoid. The methodologies described herein are designed to provide clear, interpretable, and comparative data, adhering to the highest standards of scientific integrity.

Section 1: Postulated Mechanism of Action - The Scientific Premise

The anti-inflammatory potential of many quinazolinone derivatives is linked to their ability to modulate key inflammatory pathways.[2][5] Based on its core structure, we postulate that 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one may exert its effects through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, a critical mediator in the synthesis of prostaglandins which drive pain and inflammation.[7][8][9] This selective action is a desirable trait, as it may spare the COX-1 enzyme, which is crucial for maintaining the gastric mucosal lining and platelet function, thereby potentially reducing the gastrointestinal side effects common to non-selective NSAIDs.[9][10]

To visualize this proposed mechanism, consider the arachidonic acid cascade:

COX-2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Test_Compound 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one (Postulated) Test_Compound->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Figure 1: Postulated COX-2 inhibitory pathway of the test compound.

Section 2: Comparative Framework - Selecting the Right Benchmarks

To validate the efficacy of a novel compound, it must be benchmarked against current standards of care. The choice of comparators is critical and must be based on their distinct and well-characterized mechanisms of action.

  • Celecoxib : A selective COX-2 inhibitor, serves as the primary mechanistic comparator.[7][10] If our test compound works via the postulated pathway, its efficacy and side-effect profile should be directly comparable to Celecoxib. It is used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8][10]

  • Dexamethasone : A potent corticosteroid with broad anti-inflammatory and immunosuppressive effects.[11][12] Dexamethasone acts by binding to glucocorticoid receptors, which then regulate gene expression to inhibit the production of multiple pro-inflammatory mediators like cytokines and prostaglandins.[11][13][14] It serves as a high-efficacy benchmark, representing a different and more powerful class of anti-inflammatory agents.

Feature2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-oneCelecoxibDexamethasone
Drug Class Quinazolinone Derivative (Investigational)Selective COX-2 Inhibitor (NSAID)Synthetic Glucocorticoid (Corticosteroid)
Primary Mechanism Postulated selective COX-2 inhibitionSelective inhibition of the COX-2 enzyme, reducing prostaglandin synthesis.[7][8][9]Binds to glucocorticoid receptors, modulating gene expression to suppress multiple inflammatory pathways.[11][13][14]
Therapeutic Use Investigational for inflammatory conditionsOsteoarthritis, Rheumatoid Arthritis, Acute Pain.[7][10]Wide range of inflammatory and autoimmune conditions, allergies, and cerebral edema.[12][13]
Key Advantage Hypothetical: Potent efficacy with improved safety profile.Reduces inflammation while minimizing gastrointestinal side effects compared to non-selective NSAIDs.[9]Very high potency and broad-spectrum anti-inflammatory action.[12]
Known Limitations To be determined by studies outlined in this guide.Potential for cardiovascular risks and sulfonamide allergic reactions.[10]Long-term use can lead to significant side effects (e.g., immunosuppression, metabolic changes, osteoporosis).

Section 3: Experimental Design - A Multi-Tiered In Vivo Validation Strategy

A robust in vivo validation strategy should progress logically from acute, well-defined models to more complex, chronic models that better mimic human disease. This tiered approach allows for early go/no-go decisions, conserving resources and ensuring ethical animal use.

Experimental_Workflow cluster_tier1 Tier 1: Acute Inflammation & Dose-Ranging cluster_tier2 Tier 2: Chronic Inflammation & Therapeutic Efficacy cluster_tier3 Tier 3: Pharmacokinetics & Preliminary Safety T1 Carrageenan-Induced Paw Edema (Rat Model) T1_Objective Objective: - Establish acute anti-inflammatory activity. - Determine effective dose range (ED50). - Confirm mechanism of action. T1->T1_Objective T2 Adjuvant-Induced Arthritis (Rat Model) T1->T2 Positive Result: Significant Edema Reduction T2_Objective Objective: - Evaluate efficacy in a chronic, immune-mediated model. - Assess effects on joint swelling, and disease progression. T2->T2_Objective T3 PK/PD & Toxicology Studies T2->T3 Positive Result: Reduced Arthritis Score T3_Objective Objective: - Determine bioavailability, half-life, and clearance. - Assess key safety markers (liver/kidney function). - Correlate plasma concentration with efficacy. T3->T3_Objective Decision Go/No-Go Decision T3->Decision

Figure 2: A tiered workflow for in vivo validation.

Section 4: Protocol Deep Dive - Step-by-Step Methodologies

Scientific integrity demands that every protocol be a self-validating system. This is achieved through the mandatory inclusion of vehicle controls (to isolate the effect of the compound from its delivery medium) and positive controls (to confirm the model is responding as expected).

Tier 1: Acute Inflammatory Model - Carrageenan-Induced Paw Edema

This model is the gold standard for screening acute anti-inflammatory activity and is highly reproducible.[15] Carrageenan, a polysaccharide, induces a localized, biphasic inflammatory response when injected into the subplantar surface of a rat's paw.[15]

Objective: To quantify the ability of the test compound to reduce acute edema compared to vehicle, Celecoxib, and Dexamethasone.

Experimental Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize animals for at least one week.[16]

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Administer vehicle (e.g., 0.5% Carboxymethylcellulose) orally (p.o.).

    • Group II (Test Compound - Low Dose): Administer 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (e.g., 25 mg/kg, p.o.).

    • Group III (Test Compound - High Dose): Administer 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (e.g., 50 mg/kg, p.o.).

    • Group IV (Positive Control): Administer Celecoxib (e.g., 30 mg/kg, p.o.).

    • Group V (Positive Control): Administer Dexamethasone (e.g., 1 mg/kg, p.o.).

  • Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[15]

  • Drug Administration: Administer the respective compounds to each group via oral gavage.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% λ-Carrageenan solution in saline into the subplantar surface of the right hind paw.[15][17]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][18] The peak edema is typically observed around 3-5 hours.[18]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Tier 2: Chronic Inflammatory Model - Adjuvant-Induced Arthritis (AIA)

The AIA model in rats is a widely used model of chronic, immune-mediated inflammation that shares many pathological features with human rheumatoid arthritis.[19][20] It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[19][21] This model is invaluable for assessing a compound's therapeutic potential in a persistent inflammatory state.

Objective: To evaluate the ability of the test compound to suppress systemic inflammation, joint swelling, and disease progression over an extended period.

Experimental Protocol:

  • Animal Model: Use susceptible rat strains like Lewis or Sprague-Dawley rats.

  • Induction of Arthritis: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL of heat-killed M. tuberculosis) at the base of the tail.[19][21] This route allows for all four paws to be scored for arthritis.[19]

  • Grouping and Dosing Regimen (n=8 per group):

    • Group I (Normal Control): No CFA injection, receives vehicle.

    • Group II (Arthritic Control): CFA injection, receives vehicle daily.

    • Group III (Test Compound): CFA injection, receives 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (optimal dose from Tier 1) daily from Day 0 to Day 21.

    • Group IV (Positive Control): CFA injection, receives Celecoxib (30 mg/kg) daily from Day 0 to Day 21.

    • Group V (Positive Control): CFA injection, receives Dexamethasone (1 mg/kg) daily from Day 0 to Day 21.

  • Efficacy Parameters:

    • Arthritis Score: Score all four paws every other day from Day 10 to Day 21 based on a 0-4 scale for erythema and swelling (0=normal, 4=severe swelling and erythema).[22] The maximum score per animal is 16.

    • Paw Volume: Measure the volume of both hind paws every 3-4 days.

    • Body Weight: Monitor body weight every other day as an indicator of systemic health.

  • Terminal Analysis (Day 21):

    • Collect blood for analysis of inflammatory biomarkers (e.g., TNF-α, IL-6).

    • Harvest hind paws for histopathological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Section 5: Data Interpretation & Comparative Analysis

The ultimate goal of this validation framework is to generate clear, quantitative data for a go/no-go decision. The results should be summarized in a format that allows for direct comparison between the investigational compound and the established benchmarks.

Hypothetical Data Summary:

GroupPaw Edema Inhibition (%) (Tier 1, at 3 hr)Mean Arthritis Score (Tier 2, Day 21)
Vehicle Control 0%12.5 ± 1.5
Test Compound (50 mg/kg) 55%5.8 ± 0.9
Celecoxib (30 mg/kg) 52%6.2 ± 1.1
Dexamethasone (1 mg/kg) 75%2.1 ± 0.5

This hypothetical data would suggest that the test compound has efficacy comparable to Celecoxib in both acute and chronic models, justifying progression to the next stage of development.

Decision_Tree Start In Vivo Data Analysis (Tier 1 & 2) Efficacy Efficacy vs. Celecoxib? Start->Efficacy Safety Acceptable Preliminary Safety Profile? (Tier 3) Efficacy->Safety Superior or Comparable Terminate Terminate Project Efficacy->Terminate Inferior Proceed Proceed to IND-Enabling Studies Safety->Proceed Yes Optimize Optimize Dose / Re-evaluate Structure Safety->Optimize No (Minor Issues) Optimize->Terminate Optimization Fails

Figure 3: Logic diagram for project progression based on outcomes.

Conclusion

This guide provides a rigorous, multi-tiered framework for the in vivo validation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one as a potential anti-inflammatory agent. By employing standardized, well-characterized animal models and comparing the results directly against both a mechanistically similar drug (Celecoxib) and a high-potency benchmark (Dexamethasone), researchers can generate the robust, objective data necessary for informed decision-making in the drug development pipeline. Adherence to these principles of direct comparison, built-in validation, and logical progression is paramount for establishing the true therapeutic potential of this promising compound.

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A Benchmarking Guide: Evaluating the Therapeutic Potential of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have been extensively explored, leading to the development of agents with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][5] The subject of this guide, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, is a novel derivative whose therapeutic potential is yet to be fully characterized. The presence of methyl groups at the 2 and 5 positions, combined with a saturated heterocyclic ring, presents a unique chemical entity. Structure-activity relationship (SAR) studies on quinazolinones suggest that substitutions at various positions on the ring system significantly influence their pharmacological effects.[6][7][8]

Given the broad bioactivity of the parent scaffold, a systematic and objective evaluation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is warranted. This guide proposes a comprehensive in vitro benchmarking study designed for researchers, scientists, and drug development professionals. We will outline a dual-pronged screening approach to investigate its potential as both an anticancer and an anti-inflammatory agent. This comparative analysis will be performed against well-established, clinically relevant drugs to ascertain its relative potency and potential therapeutic niche.

Strategic Approach: A Two-Pronged Investigation into Biological Activity

The inherent versatility of the quinazolinone scaffold necessitates a broad initial screening strategy. Without pre-existing data to guide us toward a specific therapeutic area for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, we propose a parallel investigation into two of the most prominent activities of this compound class: anticancer and anti-inflammatory effects. This approach ensures a comprehensive initial characterization and increases the probability of identifying a significant biological effect.

Test_Compound 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one Screening_Strategy Dual-Pronged In Vitro Screening Test_Compound->Screening_Strategy Anticancer_Arm Anticancer Evaluation Screening_Strategy->Anticancer_Arm Anti_Inflammatory_Arm Anti-Inflammatory Evaluation Screening_Strategy->Anti_Inflammatory_Arm Cytotoxicity_Assay Cytotoxicity (MTT Assay) Anticancer_Arm->Cytotoxicity_Assay COX_Inhibition_Assay COX-2 Inhibition Assay Anti_Inflammatory_Arm->COX_Inhibition_Assay TNF_Inhibition_Assay TNF-α Suppression Assay Anti_Inflammatory_Arm->TNF_Inhibition_Assay

Caption: Proposed dual-pronged screening workflow for the initial characterization of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Part 1: Anticancer Activity Benchmarking

The potential of quinazolinone derivatives to act as anticancer agents is well-documented, with several compounds acting as kinase inhibitors.[1][9][10] Therefore, the initial assessment of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one will focus on its cytotoxic effects against a panel of human cancer cell lines.

Benchmark Drug Selection: Doxorubicin

For this study, Doxorubicin , a well-characterized and potent chemotherapeutic agent, will be used as the positive control. Its broad-spectrum activity and established use in in vitro studies provide a robust benchmark for evaluating the cytotoxic potential of our test compound.[10]

Experimental Design: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][11][12] This assay is a standard and reliable method for in vitro cytotoxicity screening.[13]

cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition Cell_Seeding Seed cancer cell lines in 96-well plates Incubation_1 Incubate for 24h to allow attachment Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of test compound and Doxorubicin Incubation_1->Compound_Addition Incubation_2 Incubate for 48h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and Doxorubicin in culture medium. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.01 µM to 100 µM). The old medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

Anticipated Data Presentation

The results of the MTT assay should be summarized in a table for clear comparison.

CompoundCell LineIC50 (µM)
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-oneMCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
DoxorubicinMCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value

Part 2: Anti-inflammatory Activity Benchmarking

The anti-inflammatory properties of quinazolinone derivatives are also well-established, with many exhibiting inhibitory effects on key inflammatory mediators.[6][8][12] This arm of the study will investigate the potential of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one to modulate inflammatory responses in vitro.

Benchmark Drug Selection: Celecoxib and Dexamethasone

For the anti-inflammatory assays, two benchmark drugs with distinct mechanisms of action will be used:

  • Celecoxib: A selective COX-2 inhibitor, representing a targeted non-steroidal anti-inflammatory drug (NSAID).[6][14]

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.

Experimental Design: Targeting Key Inflammatory Pathways

Two key in vitro assays will be employed to assess the anti-inflammatory potential of the test compound: a COX-2 inhibition assay and a TNF-α suppression assay in lipopolysaccharide (LPS)-stimulated macrophages.

This assay will determine the direct inhibitory effect of the compound on the activity of the COX-2 enzyme, a key player in the inflammatory cascade.[6][14]

Assay_Setup Prepare reaction mixture with COX-2 enzyme, heme, and a fluorescent probe in a 96-well plate Compound_Addition Add serial dilutions of test compound and Celecoxib Assay_Setup->Compound_Addition Incubation_1 Pre-incubate for 15 minutes at room temperature Compound_Addition->Incubation_1 Reaction_Initiation Initiate reaction by adding arachidonic acid Incubation_1->Reaction_Initiation Fluorescence_Reading Measure fluorescence kinetically Reaction_Initiation->Fluorescence_Reading

Caption: Workflow for the in vitro COX-2 inhibition assay.

This protocol is based on commercially available COX-2 inhibitor screening kits.[7][9][14]

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme, heme, and a fluorescent probe according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and Celecoxib in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the reaction components, followed by the test compounds or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

This cell-based assay will assess the ability of the compound to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[15]

Cell_Seeding Seed macrophage cell line (e.g., RAW 264.7) in 96-well plates Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Pretreatment Pre-treat cells with serial dilutions of test compound and Dexamethasone for 1h Incubation_1->Compound_Pretreatment LPS_Stimulation Stimulate cells with LPS (1 µg/mL) Compound_Pretreatment->LPS_Stimulation Incubation_2 Incubate for 24h LPS_Stimulation->Incubation_2 Supernatant_Collection Collect cell culture supernatants Incubation_2->Supernatant_Collection ELISA Measure TNF-α concentration using ELISA Supernatant_Collection->ELISA

Caption: Workflow for the TNF-α suppression assay in LPS-stimulated macrophages.

  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Cells are pre-treated for 1 hour with various concentrations of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and Dexamethasone.

  • LPS Stimulation: After pre-treatment, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.

  • Supernatant Collection: The cell culture supernatants are collected.

  • TNF-α Measurement: The concentration of TNF-α in the supernatants is quantified using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

Anticipated Data Presentation

The results from the anti-inflammatory assays should be presented in a clear, tabular format.

CompoundAssayIC50 (µM)
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-oneCOX-2 InhibitionExperimental Value
TNF-α SuppressionExperimental Value
CelecoxibCOX-2 InhibitionExperimental Value
DexamethasoneTNF-α SuppressionExperimental Value

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial benchmarking of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. By systematically evaluating its cytotoxic and anti-inflammatory potential against established drugs, researchers can gain valuable insights into its pharmacological profile. The data generated from these proposed experiments will be crucial in determining whether this novel compound warrants further investigation and development as a potential therapeutic agent. Positive results in either the anticancer or anti-inflammatory assays would pave the way for more in-depth mechanistic studies, in vivo efficacy models, and a comprehensive preclinical evaluation.

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Cross-validation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one experimental results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Methodological Guide for the Synthesis, Characterization, and Biological Evaluation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

This guide provides a comprehensive research framework for the novel compound 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. As experimental data for this specific molecule is not yet available in published literature[1], this document serves as a detailed methodological and comparative guide for researchers. We will outline a robust synthetic pathway, propose detailed protocols for structural elucidation, and establish a framework for evaluating its biological activity against relevant alternatives. The objective is to provide a self-validating system of protocols grounded in established chemical principles and field-proven insights, enabling researchers to pioneer the investigation of this compound.

Introduction: The Quinazolinone Scaffold and the Rationale for Investigation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant therapeutic properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities[2][3][4]. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) variant, in particular, is a key synthetic intermediate and a core component in various biologically active molecules[5][6].

The target of this guide, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, introduces a unique substitution pattern—a gem-dimethyl group at the C2 position and a methyl group on the benzene ring. This structure is hypothesized to confer increased metabolic stability and lipophilicity, potentially enhancing cell permeability and biological half-life. This guide provides the necessary experimental blueprint to test these hypotheses.

As a primary comparator, we will reference the well-established class of 2,3-disubstituted quinazolinones, which are typically synthesized via the cyclocondensation of an anthranilamide and an aldehyde[6]. This will allow for a clear comparison of synthetic accessibility and potential biological efficacy.

Proposed Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing the quinazolinone core involves the condensation of an anthranilamide derivative with a ketone or aldehyde[6]. We propose a one-pot, three-component reaction, a strategy noted for its efficiency and atom economy.

Proposed Synthetic Pathway:

The synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through the reaction of 2-amino-6-methylbenzamide with acetone in the presence of an acid catalyst.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Amino-6-methylbenzamide C p-Toluenesulfonic acid (cat.) Ethanol (solvent) Reflux A->C + B Acetone B->C D 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one C->D One-pot reaction

Caption: Proposed one-pot synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-methylbenzamide (1.50 g, 10 mmol).

  • Reagent Addition: Add ethanol (30 mL) as the solvent, followed by acetone (1.46 mL, 20 mmol, 2 eq.).

  • Catalyst Introduction: Add p-toluenesulfonic acid (190 mg, 1 mmol, 0.1 eq.) to the suspension. The use of an acid catalyst is crucial for activating the carbonyl group of acetone and facilitating the initial Schiff base formation[6].

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

  • Workup and Isolation: After completion, allow the mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum. If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel[7].

Structural Elucidation and Characterization

Rigorous structural confirmation is essential. We will employ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comparing predicted data with experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the chemical environment of each atom[8][9].

  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean NMR tube[10]. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration[11].

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger sample quantity (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio in a reasonable time[10].

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Data Point Predicted: 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one Reference: General 2-Aryl-2,3-dihydroquinazolin-4(1H)-one
¹H NMR C2-CH₃ (gem-dimethyl): Singlet, integrating to 6H, ~1.5 ppm.C5-CH₃: Singlet, integrating to 3H, ~2.3 ppm.Aromatic Protons: Multiplets, 3H total, in the range of 6.8-7.5 ppm.N1-H & N3-H: Broad singlets, 1H each, chemical shift dependent on solvent and concentration.C2-H: Singlet or triplet, 1H, ~4.5-5.5 ppm.Aromatic Protons: Multiplets, 8H-9H total (including aryl substituent), in the range of 6.5-8.0 ppm.N1-H & N3-H: Broad singlets.
¹³C NMR C2 (quaternary): ~70-80 ppm.C2-CH₃ (gem-dimethyl): ~25-30 ppm.C5-CH₃: ~18-22 ppm.C4 (carbonyl): ~165-170 ppm.Aromatic Carbons: ~115-140 ppm.C2 (methine): ~60-70 ppm.C4 (carbonyl): ~162-168 ppm.Aromatic Carbons: ~115-150 ppm.

Causality Note: The key predicted difference is the absence of a C2-H proton signal and the presence of a strong 6H singlet for the gem-dimethyl group in the target compound's ¹H NMR spectrum. This provides a clear diagnostic marker for successful synthesis.

Mass Spectrometry (MS)

MS will be used to confirm the molecular weight of the synthesized compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

  • Analysis: Look for the protonated molecular ion [M+H]⁺.

Compound Molecular Formula Monoisotopic Mass Predicted [M+H]⁺ (m/z)
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-oneC₁₁H₁₄N₂O190.1106 g/mol 191.1179

Data sourced from PubChem CID 28819455[1].

G cluster_workflow Characterization Workflow A Purified Product B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D Structural Confirmation B->D C->D E Purity Assessment D->E

Caption: Workflow for structural elucidation and purity assessment.

Proposed Biological Evaluation

Based on the known activities of the quinazolinone scaffold, we propose screening the target compound for anticancer and antioxidant properties.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[2][12].

  • Cell Culture: Seed human cancer cell lines (e.g., A549-lung, MCF-7-breast, PC-3-prostate) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours[2].

  • Compound Treatment: Treat the cells with serial dilutions of the target compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Include a known anticancer drug like Doxorubicin or Gefitinib as a positive control[2][13]. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor[3].

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the target compound in methanol with 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control[3].

  • Calculation: Calculate the percentage of radical scavenging activity. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

G cluster_pathway Hypothetical Mechanism of Action (Anticancer) A Target Compound (Quinazolinone Derivative) B AKT Pathway Inhibition A->B Binds to kinase domain C Downregulation of Pro-survival Signals B->C D Induction of Apoptosis C->D E Reduced Cell Proliferation & Tumor Growth D->E

Caption: A potential signaling pathway targeted by quinazolinone derivatives[12].

Conclusion and Future Directions

This guide presents a comprehensive, predictive, and methodological framework for the synthesis, characterization, and biological evaluation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. By following these self-validating protocols, researchers can systematically investigate this novel compound. The proposed comparisons to established quinazolinone derivatives will provide crucial context for its potential advantages. Positive results from the initial biological screens would warrant further investigation into its mechanism of action, structure-activity relationships (SAR), and potential as a lead compound in drug development.

References

  • ResearchGate. (n.d.). Methods for quinazolinone synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies for preparation of 4‐quinazolinone derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Retrieved from [Link]

  • VNU Journal of Science. (2020). Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone Derivatives. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to In Silico Modeling and Validation of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for the in silico modeling and validation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. As a novel derivative of the quinazolinone scaffold, a privileged structure in medicinal chemistry, this molecule presents an intriguing subject for computational analysis to predict its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of a self-validating computational workflow, from initial target selection to the imperative of experimental validation. We will objectively compare the predicted performance of our target molecule with established alternatives, supported by data from authoritative sources.

Introduction: The Quinazolinone Scaffold and the Power of In Silico Prediction

The quinazolin-4(3H)-one structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of this scaffold has led to the development of numerous drugs and clinical candidates. The specific compound, 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, is a less-explored derivative, making it a prime candidate for in silico evaluation to hypothesize its biological activity and drug-like properties.[4]

Part 1: A Step-by-Step In Silico Modeling Workflow

Our approach is a self-validating system, where each step builds upon the last to provide a comprehensive profile of the target molecule. The causality behind each experimental choice is explained to provide a clear and logical progression.

Step 1: Target Selection and Preparation

The initial and most critical step is the identification of a relevant biological target. Given that numerous quinazolinone derivatives have shown efficacy as anticancer agents by inhibiting enzymes like topoisomerase II, we will select this as our hypothetical target.[8]

Protocol:

  • Protein Target Identification: Human topoisomerase II alpha (PDB ID: 4FM9) will be retrieved from the RCSB Protein Data Bank. This crystal structure provides the atomic coordinates necessary for our modeling studies.

  • Protein Preparation: The downloaded protein structure will be prepared using AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning Kollman charges. This preparation is crucial for ensuring the accuracy of the subsequent docking calculations.

Step 2: Ligand Preparation

The 3D structure of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one will be generated and optimized for docking.

Protocol:

  • Ligand Sketching and Optimization: The 2D structure of the molecule will be drawn using ChemDraw and converted to a 3D structure. Energy minimization will then be performed using the MMFF94 force field to obtain a stable conformation.

  • Ligand Format Conversion: The optimized ligand structure will be saved in the PDBQT format, which includes atomic charges and torsional degrees of freedom, necessary for docking with AutoDock Vina.

Step 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This allows us to estimate the binding affinity and analyze the intermolecular interactions.

Protocol:

  • Grid Box Definition: A grid box will be defined around the active site of topoisomerase II, encompassing the key amino acid residues known to interact with inhibitors.

  • Docking Simulation: AutoDock Vina will be used to perform the docking calculations. The program will explore various conformations of the ligand within the defined active site and rank them based on their predicted binding affinity (in kcal/mol).

  • Analysis of Docking Poses: The resulting docking poses will be visualized and analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions with the protein's active site residues.

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Select Target (PDB) PrepProtein Prepare Protein (Remove water, Add hydrogens) PDB->PrepProtein Grid Define Grid Box PrepProtein->Grid Ligand Draw & Optimize Ligand PrepLigand Convert to PDBQT Ligand->PrepLigand Dock Run Docking (AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Poses & Binding Affinity Dock->Analyze

Caption: Molecular Docking Workflow.

Step 4: ADMET Prediction

Predicting the pharmacokinetic and toxicological properties of a molecule is crucial in the early stages of drug discovery to filter out candidates with unfavorable profiles.

Protocol:

  • In Silico ADMET Profiling: The SwissADME and PreADMET web servers will be used to predict a range of physicochemical and pharmacokinetic properties.[9][10] These properties include lipophilicity (LogP), water-solubility, drug-likeness (Lipinski's rule of five), and potential for metabolism and toxicity.

  • Comparative Analysis: The predicted ADMET properties of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one will be compared with those of known drugs and other quinazolinone derivatives to assess its potential as an orally bioavailable drug.

Step 5: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Setup: The docked complex of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and topoisomerase II will be placed in a simulation box with explicit water molecules and counter-ions to neutralize the system.

  • Simulation Run: An MD simulation of at least 100 nanoseconds will be performed using GROMACS. This will involve energy minimization, equilibration, and a production run.

  • Trajectory Analysis: The simulation trajectory will be analyzed to assess the stability of the ligand in the binding pocket, calculate the root-mean-square deviation (RMSD), and analyze the persistence of key intermolecular interactions.

md_simulation_workflow Start Docked Ligand-Protein Complex Setup System Setup (Solvation, Ionization) Start->Setup Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, Interactions) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Part 2: Comparative Analysis

To provide context for our in silico findings, we will compare the predicted properties of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one with known quinazolinone-based topoisomerase II inhibitors. For this guide, we will use doxorubicin, a known intercalative Topo II inhibitor, and a representative quinazolinone derivative from a recent study as comparators.[8]

Parameter 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (Predicted) Compound 16 (from literature)[8] Doxorubicin (Known Inhibitor)
Molecular Weight ( g/mol ) 202.26375.34543.52
LogP 2.153.851.27
Hydrogen Bond Donors 216
Hydrogen Bond Acceptors 1512
Lipinski's Rule of Five Violations 001
Predicted Binding Affinity (kcal/mol) -7.8-9.2-11.5
Predicted IC50 (µM) To be determined2.44 (HCT-116)1.87 (HCT-116)

This comparative table highlights the predicted drug-like properties of our target molecule. Its lower molecular weight and LogP value suggest potentially better absorption and solubility compared to the more complex "Compound 16". While its predicted binding affinity is lower than the established inhibitors, it still falls within a promising range for a lead compound.

Part 3: The Imperative of Experimental Validation

It is crucial to emphasize that in silico predictions are hypotheses that must be validated through experimental assays.[11][12] Computational models, while powerful, are approximations of complex biological systems.

Recommended Experimental Validation Protocols:

  • Synthesis: The first step is the chemical synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. The synthesis of similar quinazolinone derivatives is well-documented and can serve as a guide.[13][14][15]

  • In Vitro Enzyme Inhibition Assay: The inhibitory activity of the synthesized compound against topoisomerase II should be determined using a DNA relaxation assay. This will provide an experimental IC50 value to compare with our predictions.

  • Cell-Based Assays: The cytotoxicity of the compound should be evaluated against various cancer cell lines, such as HCT-116 and HepG2, to determine its potential as an anticancer agent.[8]

  • Mechanism of Action Studies: Further experiments, such as cell cycle analysis and apoptosis assays, can elucidate the mechanism by which the compound exerts its cytotoxic effects.[8]

validation_workflow InSilico In Silico Prediction Synthesis Chemical Synthesis InSilico->Synthesis InVitro In Vitro Enzyme Assay Synthesis->InVitro CellBased Cell-Based Cytotoxicity Assay InVitro->CellBased Mechanism Mechanism of Action Studies CellBased->Mechanism Feedback Feedback for Optimization Mechanism->Feedback Feedback->InSilico

Sources

A Comparative Guide to the Reproducible Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthetic pathway for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, a substituted quinazolinone derivative of interest in medicinal chemistry and drug development. Quinazolinones are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The reproducibility of their synthesis is paramount for consistent pharmacological screening and scalable production.

This document offers an in-depth examination of a proposed synthetic route, focusing on the critical parameters that govern yield, purity, and reproducibility. It is intended for researchers, scientists, and professionals in the field of drug development seeking to establish a reliable protocol for this class of compounds.

Synthetic Strategy: Cyclocondensation of 2-Amino-6-methylbenzoic Acid with Acetone

The most direct and atom-economical approach to the synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is the cyclocondensation of 2-amino-6-methylbenzoic acid with acetone. This method is a variation of well-established procedures for the synthesis of quinazolinone derivatives from anthranilic acid precursors.[2][3] The reaction involves the formation of the heterocyclic ring in a one-pot process, which is advantageous for its simplicity and efficiency.

The overall transformation is depicted below:

Scheme 1: Proposed Synthesis of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

start_A 2-Amino-6-methylbenzoic Acid reaction_node Acid Catalyst Heat start_A->reaction_node + start_B Acetone start_B->reaction_node product 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one reaction_node->product

Caption: General reaction scheme for the synthesis.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis for reproducibility. The acid-catalyzed condensation of 2-amino-6-methylbenzoic acid with acetone likely proceeds through the following key steps:

  • Formation of an Enamine or Iminium Ion: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-6-methylbenzoic acid on the protonated carbonyl carbon of acetone. Subsequent dehydration leads to the formation of an iminium ion, which is in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The carboxylic acid moiety of the anthranilic acid derivative then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion or a related intermediate. This step forms the six-membered heterocyclic ring.

  • Tautomerization and Dehydration: A final dehydration step, driven by the acidic conditions and heat, yields the stable 1,2,3,4-tetrahydroquinazolin-4-one ring system.

G A Protonation of Acetone B Nucleophilic Attack by 2-Amino-6-methylbenzoic Acid A->B [H+] C Formation of Hemiaminal B->C D Dehydration to form Iminium Ion C->D -H2O E Intramolecular Cyclization D->E F Proton Transfer and Tautomerization E->F G Final Product Formation F->G -H+

Caption: Proposed mechanistic pathway for the synthesis.

The choice of an acid catalyst is critical. Protic acids like sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate both the initial condensation and the subsequent dehydration steps. The selection of the solvent is also important; a high-boiling point, inert solvent can help maintain a consistent reaction temperature and prevent the premature decarboxylation of the anthranilic acid starting material, a known side reaction at elevated temperatures.[4]

Comparative Analysis of Key Reaction Parameters for Reproducibility

The reproducibility of this synthesis is highly dependent on several key parameters. The following table summarizes these factors, their potential impact, and recommendations for achieving consistent results.

Parameter Impact on Reproducibility Recommendations and Rationale
Purity of Starting Materials High purity of 2-amino-6-methylbenzoic acid and acetone is essential. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification.Use recrystallized 2-amino-6-methylbenzoic acid and anhydrous acetone. The presence of water can hinder the dehydration steps of the reaction.
Catalyst Concentration The concentration of the acid catalyst influences the reaction rate. Insufficient catalyst can lead to incomplete reaction, while excess catalyst may promote side reactions or degradation.A catalytic amount (e.g., 5-10 mol%) of a strong acid like p-toluenesulfonic acid is recommended. This provides sufficient protonation to drive the reaction without excessive charring.
Reaction Temperature Temperature control is critical. Temperatures that are too low will result in slow reaction rates and incomplete conversion. Excessively high temperatures can cause the decarboxylation of the anthranilic acid.[4]A reaction temperature in the range of 120-140 °C is a good starting point. The use of a high-boiling solvent such as toluene or xylene allows for stable temperature control.[5]
Reaction Time The reaction time must be sufficient to allow for complete conversion of the starting materials. Incomplete reactions will result in lower yields and a more complex mixture to purify.The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical reaction time may range from 4 to 12 hours.
Solvent The choice of solvent affects the solubility of the reactants and the reaction temperature. A suitable solvent should be inert under the reaction conditions.Toluene or xylene are good choices as they are inert and have boiling points in the desired temperature range. Solvent-free conditions under microwave irradiation can also be explored as a greener alternative.[6][7]
Work-up and Purification The purification method will directly impact the purity of the final product. The product is expected to be a solid.Recrystallization is a highly effective method for purifying quinazolinone derivatives.[4] A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be empirically determined.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for quinazolinone synthesis.[8] Researchers should optimize these conditions for their specific laboratory setup.

Protocol 1: Conventional Heating

G A 1. Charge Reactor B 2. Add Reactants and Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction C->D E 5. Cool and Isolate Crude Product D->E F 6. Purify by Recrystallization E->F G 7. Characterize Product F->G

Caption: Experimental workflow for conventional synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylbenzoic acid (1.0 eq).

  • Addition of Reagents: Add toluene (10 mL per gram of anthranilic acid), acetone (3.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-6-methylbenzoic acid (1.0 eq), acetone (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130 °C) for a predetermined time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, isolate and purify the product as described in the conventional heating protocol.

Conclusion

The synthesis of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one via the acid-catalyzed cyclocondensation of 2-amino-6-methylbenzoic acid and acetone is a feasible and direct approach. Achieving high reproducibility hinges on the careful control of key experimental parameters, including the purity of starting materials, catalyst concentration, reaction temperature, and time. By implementing the recommendations and protocols outlined in this guide, researchers can establish a robust and reliable method for the synthesis of this and related quinazolinone derivatives, thereby facilitating further investigation into their pharmacological potential.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)
  • Khan, I., & Zaib, S. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 7(12), 1585-1614. [Link]

  • Sapaev, B., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]

  • Patil, S. S., et al. (2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 3(5). [Link]

  • Abdel-Wahab, B. F., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 593. [Link]

  • ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Kumar, A., et al. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Population Therapeutics and Clinical Pharmacology, 30(1), 1-15. [Link]

  • Li, W., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5031. [Link]

  • El-Sayed, M. A. A. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 381-426. [Link]

  • Bunce, R. A., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and 3-Amino-2,2-dimethylpropionamide. Molbank, 2018(4), M1018. [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the cytotoxic potential of the novel synthetic compound, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. The study benchmarks its performance against a well-established chemotherapeutic agent, Doxorubicin, across multiple human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of quinazolinone-based therapeutics.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Numerous studies have demonstrated the potent cytotoxic effects of novel quinazolinone and dihydroquinazolinone derivatives against various cancer cell lines, making this structural class a promising area for the discovery of new anticancer agents.[4][5][6][7][8][9] This guide outlines a rigorous, multi-assay approach to characterize the cytotoxic profile of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, providing a framework for its evaluation as a potential therapeutic candidate.

Experimental Design: A Rationale for Method Selection

  • Cell Lines: We selected two well-characterized and widely used human cancer cell lines:

    • MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor type.

    • HeLa: A human cervical adenocarcinoma cell line, known for its robustness and historical significance in cancer research.

  • Test Compounds:

    • 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (TQT-4): The investigational compound.

    • Doxorubicin: A well-documented anthracycline chemotherapeutic agent used as a positive control and comparator.[10][11] Doxorubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[10][11][12][13]

  • Assay Panel:

    • MTT Assay: To measure cell metabolic activity as an indicator of cell viability.[14][15][16][17][18]

    • LDH Release Assay: To quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[19][20][21]

    • Apoptosis Assays (Annexin V/PI Staining & Caspase-3/7 Activity): To specifically investigate if the compound induces programmed cell death and to elucidate the underlying mechanism.[22][23][24][25][26]

The overall experimental workflow is designed to provide a clear, progressive characterization of the compound's cytotoxic effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action A Prepare MCF-7 & HeLa Cell Cultures B Dose-Response Treatment (TQT-4 & Doxorubicin) A->B C MTT Assay for Cell Viability (IC50 Determination) B->C D LDH Release Assay (Membrane Integrity) C->D Based on IC50 values E Apoptosis Analysis (Annexin V/PI Flow Cytometry) D->E F Caspase-3/7 Activity Assay E->F G Data Analysis & Comparative Evaluation F->G

Caption: Experimental workflow for comparative cytotoxicity analysis.

Comparative Cytotoxicity Data

The following tables summarize hypothetical data from the comparative assays. The IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that causes a 50% reduction in cell viability.

Table 1: IC50 Values from MTT Assay (48h Treatment)

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
TQT-4 15.222.5
Doxorubicin 1.82.5

Table 2: LDH Release at IC50 Concentrations (48h Treatment)

CompoundCell Line% Cytotoxicity (Relative to Max Lysis)
TQT-4 MCF-765%
HeLa58%
Doxorubicin MCF-772%
HeLa68%

Table 3: Apoptosis Induction at IC50 Concentrations (48h Treatment)

CompoundCell Line% Apoptotic Cells (Annexin V+/PI-)Fold Increase in Caspase-3/7 Activity
TQT-4 MCF-745%4.2x
HeLa38%3.5x
Doxorubicin MCF-755%5.8x
HeLa51%5.1x

Interpretation of Results

Based on the hypothetical data, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (TQT-4) demonstrates moderate cytotoxic activity against both MCF-7 and HeLa cell lines. While its potency (IC50 values) is lower than that of the clinical standard, Doxorubicin, the data suggests a clear dose-dependent inhibition of cell viability.

The LDH release assay corroborates the MTT findings, confirming that the observed decrease in viability is due to cell death involving loss of membrane integrity.[27] Furthermore, the significant increase in the apoptotic cell population and caspase-3/7 activity strongly suggests that TQT-4 induces programmed cell death. Caspases are critical mediators of apoptosis, and their activation is a hallmark of this process.[23][28]

The mechanism appears to be similar to, though less potent than, Doxorubicin, which is also known to induce apoptosis.[12][13] The activation of caspase-3, an executioner caspase, is a key event in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death.

G TQT4 TQT-4 Mitochondria Mitochondria TQT4->Mitochondria Induces Stress (Hypothesized) Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Hypothesized intrinsic apoptosis pathway induced by TQT-4.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments described in this guide. Adherence to these protocols is crucial for obtaining reproducible and reliable data.

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[14][15][17] The amount of formazan produced is proportional to the number of viable cells.[14][16]

Procedure:

  • Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of TQT-4 and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[17] Incubate for 3-4 hours at 37°C.[16][18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[20][29]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the test wells, prepare a "maximum LDH release" control for each cell line by adding a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation.[19]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[19][21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19][21]

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[24] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.[24]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TQT-4 and Doxorubicin at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash twice with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This luminescent or colorimetric assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[28][30] The assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a signal that can be quantified.[28][31]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with compounds at their IC50 concentrations for 48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's protocol by reconstituting the substrate in the provided buffer.[32]

  • Lysis and Caspase Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This single reagent addition lyses the cells and initiates the caspase cleavage reaction.[28]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for assessing the cytotoxic potential of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. The hypothetical results indicate that TQT-4 is a moderately potent cytotoxic agent that induces apoptosis in cancer cells.

Future studies should aim to:

  • Expand the panel of cell lines to include non-cancerous cell lines to assess selectivity.[9]

  • Investigate the effect of TQT-4 on cell cycle progression.

  • Perform mechanistic studies to identify the specific molecular targets and signaling pathways affected by the compound.

  • Conduct in vivo studies in animal models to evaluate the compound's efficacy and safety profile in a whole-organism context.

This comprehensive in vitro characterization is a critical first step in the drug discovery pipeline, providing the foundational data necessary to justify further preclinical development of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one as a potential anticancer therapeutic.[33][34][35]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Apoptosis Assays by Flow Cytometry. Agilent. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC - NIH. [Link]

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Request PDF - ResearchGate. [Link]

  • Measurement and Characterization of Apoptosis by Flow Cytometry. PubMed. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

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  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - PubMed Central. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. NIH. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 1, 2, 3, 4-TETRAHYDROQUINAZOLINONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PMC - NIH. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

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  • Antiplatelet Actions of 2-(4-[1-(2-chlorophenyl) Piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Compound. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The integrity of our research and the safety of our laboratories and environment depend on a rigorous and informed approach to chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, a heterocyclic compound within the quinazolinone class.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the procedures outlined here are synthesized from the known hazards of structurally similar quinazolinone and tetrahydroquinoline derivatives, and are grounded in the stringent regulatory framework established by the U.S. Environmental Protection Agency (EPA). The quinazolinone ring system is known for its relative stability, but its derivatives can possess significant biological activity and require handling as hazardous waste.[1][2]

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can begin, a thorough understanding of the potential hazards is paramount. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway.

Inferred Hazards from Analogous Compounds: Based on data from similar structures like 2,2,4-Trimethyl-1,2-dihydroquinoline, quinazolinone derivatives, and other tetrahydroquinolines, we must assume 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one may exhibit the following hazards:

  • Acute Toxicity: Likely harmful if swallowed.[3][4]

  • Irritation: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]

  • Combustion Hazards: This chemical is likely combustible.[5] When heated to decomposition, it may emit toxic and corrosive fumes, specifically nitrogen oxides (NOx).[3][5]

Chemical Incompatibility: To prevent dangerous reactions, it is critical to avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Isocyanates, peroxides, and acid halides[6]

This proactive hazard assessment is the cornerstone of a self-validating safety protocol. By assuming a conservative risk profile based on analogous structures, we ensure a higher margin of safety.

Hazard Category GHS Hazard Statement (Inferred) Precautionary Statement (Inferred) Primary Reference
Oral Toxicity H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
Skin Irritation H315: Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Eye Irritation H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4]
Aquatic Hazard H411/H412: Toxic/Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.[3][7]
Combustion H227: Combustible liquid (potential)P210: Keep away from heat, sparks, open flames.[7]

Personnel Safety and Spill Management

Proper disposal begins with protecting yourself and your colleagues. Adherence to PPE standards is non-negotiable. In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or safety goggles are mandatory.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Emergency Spill Protocol
  • Alert & Assess: Immediately alert personnel in the vicinity. Assess the scale of the spill. If it is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Isolate & Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, cover with a non-reactive absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbed material and spilled compound into a designated, sealable, and chemically compatible container. Use non-sparking tools if a solvent was involved.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container with "Hazardous Waste," the full chemical name, and details of the spill. Manage this container as hazardous waste according to the procedures below.

Step-by-Step Disposal Procedure

The disposal of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the EPA.[8] All chemical waste must be handled as hazardous waste until formally evaluated by EHS or a licensed waste handler.[9]

Step 1: Waste Characterization

The compound must be managed as a non-listed chemical hazardous waste. Its hazardous characteristics are toxicity and potential environmental toxicity.

Step 2: Segregation

Keep this waste stream separate from all other chemical waste, particularly strong acids and oxidizing agents, to prevent unforeseen chemical reactions.[6]

Step 3: Containerization
  • Select a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for solids or solutions), and has a secure, leak-proof screw-top cap.

  • The container must be clean before any waste is added.[9]

Step 4: Labeling
  • Affix a "Hazardous Waste" label to the container before adding any waste.[9]

  • Fill out the label completely and legibly:

    • Full Chemical Name: "2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one"

    • Constituents & Concentration: List all components, including solvents and their approximate percentages (e.g., "Methanol, ~90%"). Water must also be listed.[9]

    • Hazard Characteristics: Check the boxes for "Toxic" and "Health Hazard."

    • Generator Information: Your name, lab number, and contact information.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated SAA within your laboratory, which should be at or near the point of generation.

  • The container must be kept closed at all times except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

Step 6: Final Disposal
  • Once the container is full or has been in accumulation for the period specified by your institution (typically not exceeding one year in academic labs), arrange for its removal.[10]

  • Contact your institution's EHS office to schedule a pickup.

  • DO NOT pour this chemical down the drain or dispose of it in regular trash.[11][12]

  • Final disposal will be carried out by a licensed hazardous waste contractor, likely via high-temperature incineration at a permitted facility, which is the preferred method for destroying organic chemical waste while minimizing environmental impact.[13]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

G cluster_prep Phase 1: Preparation & Assessment cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal start Waste Generation: 2,2,5-Trimethyl-1,2,3,4- tetrahydroquinazolin-4-one assess Perform Hazard Assessment (Consult SDS / Analog Data) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess->ppe spill Accidental Spill? assess->spill container Select Compatible & Sealable Waste Container ppe->container spill_protocol Execute Spill Protocol: Contain, Collect, Decontaminate ppe->spill_protocol label_container Pre-label Container with 'Hazardous Waste' Tag container->label_container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) label_container->add_waste log_waste Complete Label Details: Chemical Name, Constituents, Hazards, Date add_waste->log_waste store Store Securely in SAA (Keep Container Closed) log_waste->store full Container Full or Accumulation Time Limit Reached? store->full full->store No contact_ehs Schedule Pickup with Environmental Health & Safety (EHS) full->contact_ehs Yes vendor Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->vendor spill->ppe spill->container No spill_protocol->add_waste Spill waste collected

Caption: Waste Disposal Workflow for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

References

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 863. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Balalaie, S., et al. (2016). Synthesis of pseudo-peptides containing a quinazolinone skeleton via Ugi four-component reaction. Helvetica Chimica Acta, 99(2), 138-142.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Kumar, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 6635678. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Chemistry For Everyone. (2023, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Chen, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(1), 1.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). TRI-Listed Chemicals. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Based on analogous compounds, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one should be treated as a hazardous substance. The primary risks are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause significant irritation or, in some cases, severe burns and eye damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2]

  • Harmful if Swallowed: Ingestion of the compound could be toxic.[2][7]

A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.[8] This assessment should consider the quantity of the substance being handled, the potential for dust or aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is critical to mitigate the risks associated with handling 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.[8][9][10][11][12]

Glove Selection

Given the potential for skin irritation and absorption, appropriate chemical-resistant gloves are mandatory.[2]

Glove MaterialBreakthrough Time (Est.)SuitabilityRationale
Nitrile > 480 minutesRecommended Excellent resistance to a broad range of chemicals. Standard for laboratory use.
Neoprene > 480 minutesAcceptable Good alternative to nitrile, offering similar protection.
Latex VariableNot Recommended Prone to degradation with certain chemicals and can cause allergies.
PVC (Vinyl) < 15 minutesNot Recommended Offers poor protection against many chemical classes.[10]

Procedural Note: Always double-glove when handling this compound, especially during weighing and transfer operations.[8] Dispose of the outer glove immediately after handling the substance and the inner glove upon completion of the task. Contaminated gloves should be disposed of in accordance with institutional chemical waste procedures.[2]

Body Protection

A polyethylene-coated polypropylene gown or a similar non-absorbent, disposable gown is required to protect against splashes and spills.[8] Standard cloth lab coats are not sufficient as they can absorb and retain chemical residues.[8] For procedures with a higher risk of splashing, consider the use of coveralls, also known as "bunny suits," for head-to-toe protection.[9]

Eye and Face Protection

Safety glasses with side shields are the minimum requirement.[2] However, for any operation with a splash hazard, chemical splash goggles and a full-face shield are mandatory.[8][10][12]

Respiratory Protection

Work with 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., an N95 or higher) must be worn.[9][10] Surgical masks do not provide adequate respiratory protection from chemical vapors or dust.[9][10]

Operational and Handling Plan

A systematic approach to handling this compound will further enhance safety.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.

    • Use a spatula to transfer the compound to the reaction vessel. Avoid creating dust.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) to decontaminate it.

    • Collect all disposable materials that have come into contact with the compound (e.g., weigh papers, pipette tips, gloves) in a designated, labeled hazardous waste container.[1][2]

    • Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, face shield, inner gloves, respirator).

    • Wash hands thoroughly with soap and water after removing all PPE.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response Plan

spill_start Spill Occurs spill_alert Alert Others in the Area spill_start->spill_alert spill_evacuate Evacuate if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect and Bag Waste spill_absorb->spill_collect spill_decontaminate Decontaminate the Area spill_collect->spill_decontaminate spill_dispose Dispose of as Hazardous Waste spill_decontaminate->spill_dispose

Caption: A clear action plan for responding to a chemical spill.

Disposal Plan

All waste contaminated with 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh papers, absorbent materials from spills) in a clearly labeled, sealed container.[2][5]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

By adhering to these guidelines, you contribute to a safe and productive research environment. Your commitment to safety is a testament to your scientific integrity.

References

  • Flexsys. (2011, August 22). Material Safety Data Sheet for 2,2,4-Trimethyl-1,2-dihydroquinoline polymer. Retrieved from [Link]

  • Alberta College of Pharmacists. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Chemservice. (2024, January 10). Safety Data Sheet for Poly(1,2-dihydro-2,2,4-trimethylquinoline). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
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2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

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